EML 425
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Propriétés
IUPAC Name |
1,3-dibenzyl-5-[(4-hydroxy-2,6-dimethylphenyl)methylidene]-1,3-diazinane-2,4,6-trione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H24N2O4/c1-18-13-22(30)14-19(2)23(18)15-24-25(31)28(16-20-9-5-3-6-10-20)27(33)29(26(24)32)17-21-11-7-4-8-12-21/h3-15,30H,16-17H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUGQBJDYUPNAQQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1C=C2C(=O)N(C(=O)N(C2=O)CC3=CC=CC=C3)CC4=CC=CC=C4)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H24N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Core Mechanism: Fusion-Mediated ALK Activation
An In-depth Technical Guide on the Mechanism of Action of Anaplastic Lymphoma Kinase (ALK) Fusions
Audience: Researchers, scientists, and drug development professionals.
Executive Summary: This document provides a detailed overview of the molecular mechanisms driven by oncogenic fusions of the Anaplastic Lymphoma Kinase (ALK) gene. While the query specified the EML4-ALK fusion in the context of leukemia, it is critical to note that EML4-ALK is the defining molecular aberration in a subset of non-small cell lung cancer (NSCLC) and is not an established oncogenic driver in leukemia. However, other ALK gene fusions, such as Nucleophosmin 1 (NPM1)-ALK in Anaplastic Large Cell Lymphoma (ALCL) and RANBP2-ALK in rare cases of Acute Myeloid Leukemia (AML), as well as activating ALK point mutations, are indeed found in hematologic malignancies.[1][2][3]
The core mechanism of action—ligand-independent dimerization and constitutive activation of the ALK kinase domain—and the subsequent activation of downstream oncogenic signaling pathways are highly conserved regardless of the fusion partner or cancer type.[1][4] This guide will, therefore, detail these fundamental mechanisms, drawing upon the extensive research conducted on the EML4-ALK model system, and will specify when data pertains to hematologic models.
The native ALK gene on chromosome 2p23 encodes a receptor tyrosine kinase involved in nervous system development. In cancer, chromosomal rearrangements, such as the small paracentric inversion that creates the EML4-ALK fusion, lead to the expression of a chimeric oncoprotein.
The fusion partner, in this case, EML4, provides a crucial component: an N-terminal coiled-coil domain. This domain induces spontaneous, ligand-independent dimerization or oligomerization of the EML4-ALK fusion protein. This forced proximity allows the intracellular ALK kinase domains to trans-autophosphorylate, resulting in constitutive, unregulated kinase activity that drives oncogenesis.
References
- 1. jstage.jst.go.jp [jstage.jst.go.jp]
- 2. aacrjournals.org [aacrjournals.org]
- 3. ALK Fusion in an Adolescent with Acute Myeloid Leukemia: A Case Report and Review of the Literature - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ALK fusions in the pan-cancer setting: another tumor-agnostic target? - PMC [pmc.ncbi.nlm.nih.gov]
EML425: A Technical Guide to a Non-Competitive CBP/p300 Histone Acetyltransferase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
EML425 is a potent, cell-permeable small molecule inhibitor of the closely related histone acetyltransferases (HATs), CREB-binding protein (CBP) and p300. As a reversible and non-competitive inhibitor, EML425 presents a valuable tool for investigating the roles of CBP/p300 in gene regulation and disease. This document provides a comprehensive technical overview of EML425, including its biochemical and cellular activities, detailed experimental protocols for its characterization, and a summary of its known mechanism of action. The information presented herein is intended to support further research and drug development efforts targeting the CBP/p300 axis.
Introduction
The histone acetyltransferases (HATs) CBP and p300 are critical transcriptional co-activators that play a central role in a multitude of cellular processes, including cell cycle regulation, differentiation, and proliferation. Their enzymatic activity involves the transfer of an acetyl group from acetyl-CoA to lysine (B10760008) residues on histone tails, leading to a more open chromatin structure that facilitates gene expression. Dysregulation of CBP/p300 activity has been implicated in various diseases, most notably cancer, making them attractive therapeutic targets.
EML425, also identified as compound 7h in its initial publication, is a benzylidene barbituric acid derivative that selectively inhibits the catalytic activity of both CBP and p300.[1] Its unique non-competitive mechanism of action with respect to both acetyl-CoA and the histone substrate offers a distinct advantage for studying the specific functions of the CBP/p300 catalytic domain.
Quantitative Data
The inhibitory activity of EML425 against CBP and p300 has been characterized through various biochemical and cellular assays. The key quantitative data are summarized in the table below for easy comparison.
| Parameter | p300 | CBP | Notes | Reference(s) |
| IC50 | 2.9 µM | 1.1 µM | In vitro biochemical assay with recombinant human protein. | [1] |
| Mechanism of Action | Non-competitive (vs. Acetyl-CoA and Histone H3 peptide) | Non-competitive (vs. Acetyl-CoA and Histone H3 peptide) | Reversible inhibitor. Binds to both the free enzyme and the enzyme-substrate complex. | [1] |
| Cellular Activity | Reduction of H4K5 and H3K9 acetylation in U937 cells. | Reduction of H4K5 and H3K9 acetylation in U937 cells. | Induces G0/G1 cell cycle arrest and increases the percentage of hypodiploid nuclei in U937 cells. | [1] |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of research findings. Below are the protocols for key experiments used to characterize EML425.
In Vitro Histone Acetyltransferase (HAT) Inhibition Assay
This protocol describes a radiometric assay to determine the in vitro inhibitory activity of EML425 against recombinant p300 and CBP.
Materials:
-
Recombinant human p300 or CBP (catalytic domain)
-
Histone H3 peptide (e.g., biotinylated H3 1-21)
-
[3H]-Acetyl-CoA
-
EML425 (or other test compounds) dissolved in DMSO
-
Assay Buffer: 50 mM Tris-HCl (pH 8.0), 10% glycerol, 0.1 mM EDTA, 1 mM DTT
-
Scintillation fluid
-
96-well filter plates
Procedure:
-
Prepare a reaction mixture containing assay buffer, 50 nM histone H3 peptide, and the desired concentration of EML425 (or DMSO for control).
-
Add 5 nM of recombinant p300 or CBP to each well.
-
Initiate the reaction by adding [3H]-Acetyl-CoA to a final concentration of 3 µM.
-
Incubate the plate at 30°C for 30 minutes with gentle agitation.
-
Stop the reaction by adding an equal volume of 20% trichloroacetic acid (TCA).
-
Transfer the reaction mixture to a 96-well filter plate and wash three times with 10% TCA to remove unincorporated [3H]-Acetyl-CoA.
-
Add scintillation fluid to each well and count the radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition relative to the DMSO control and determine the IC50 value by fitting the data to a dose-response curve.
Cellular Histone Acetylation Assay
This protocol details a method to assess the effect of EML425 on histone acetylation in a cellular context using the human monocytic cell line U937.
Materials:
-
U937 cells
-
RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin
-
EML425 dissolved in DMSO
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies against acetylated histones (e.g., anti-acetyl-H4K5, anti-acetyl-H3K9) and total histones (e.g., anti-H3, anti-H4)
-
Secondary antibodies conjugated to horseradish peroxidase (HRP)
-
Enhanced chemiluminescence (ECL) substrate
-
SDS-PAGE gels and Western blotting apparatus
Procedure:
-
Seed U937 cells at a density of 5 x 105 cells/mL in a 6-well plate and allow them to grow overnight.
-
Treat the cells with various concentrations of EML425 (or DMSO for control) for a specified time (e.g., 24 hours).
-
Harvest the cells by centrifugation and wash with ice-cold PBS.
-
Lyse the cells in cell lysis buffer on ice for 30 minutes.
-
Clarify the lysates by centrifugation at 14,000 rpm for 15 minutes at 4°C.
-
Determine the protein concentration of the supernatants using a BCA or Bradford assay.
-
Separate equal amounts of protein (e.g., 20 µg) by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against acetylated and total histones overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Visualize the protein bands using an ECL substrate and an imaging system.
-
Quantify the band intensities and normalize the levels of acetylated histones to the corresponding total histone levels.
Signaling Pathways and Mechanisms
CBP/p300-Mediated Gene Activation
CBP and p300 are recruited to gene promoters and enhancers by DNA-binding transcription factors. Their intrinsic HAT activity then acetylates histone tails, leading to chromatin relaxation and the recruitment of the basal transcription machinery, ultimately resulting in gene expression.
Caption: Simplified signaling pathway of CBP/p300-mediated gene activation and its inhibition by EML425.
Experimental Workflow for EML425 Characterization
The characterization of EML425 follows a logical progression from initial biochemical screening to cellular activity assessment.
Caption: General experimental workflow for the characterization of EML425.
Logical Relationship of Non-Competitive Inhibition
EML425's non-competitive inhibition means it can bind to both the free enzyme (E) and the enzyme-substrate complex (ES), but the enzyme-inhibitor-substrate complex (EIS) is non-productive.
Caption: Logical diagram illustrating the binding equilibria in non-competitive inhibition.
Conclusion
EML425 is a valuable chemical probe for studying the biological functions of CBP and p300. Its well-characterized in vitro and cellular activities, coupled with its distinct non-competitive mechanism of inhibition, make it a useful tool for dissecting the roles of these important transcriptional co-activators in health and disease. Further studies, particularly in in vivo models, are warranted to explore the full therapeutic potential of targeting the CBP/p300 axis with inhibitors like EML425.
Disclaimer: The detailed experimental protocols provided are based on standard methodologies and may require optimization for specific laboratory conditions. The full, detailed protocols from the primary literature by Milite et al. (2015) could not be accessed for this guide. Researchers should consult the original publication for the most accurate and complete information.
References
EML-425: A Technical Guide to its Impact on Histone H3 and H4 Acetylation
For Researchers, Scientists, and Drug Development Professionals
Abstract
EML-425 is a potent and selective small molecule inhibitor of the histone acetyltransferases (HATs) p300 and CREB-binding protein (CBP). These enzymes play a critical role in chromatin remodeling and gene regulation through the acetylation of histone proteins. This technical guide provides an in-depth analysis of the effects of EML-425 on the acetylation of histone H3 and H4, with a particular focus on its activity in human leukemia U937 cells. It includes a summary of quantitative data, detailed experimental methodologies, and a visualization of the pertinent signaling pathway.
Introduction
Histone acetylation is a key epigenetic modification that influences chromatin structure and gene expression. The enzymes responsible for this modification, histone acetyltransferases (HATs), and their counterparts, histone deacetylases (HDACs), are crucial regulators of cellular processes. The paralogous HATs, p300 and CBP, are particularly important as they acetylate multiple lysine (B10760008) residues on histone tails, leading to a more open chromatin conformation that is generally associated with transcriptional activation. Dysregulation of p300/CBP activity has been implicated in various diseases, including cancer, making them attractive therapeutic targets.
EML-425, a benzylidenyl-barbituric acid derivative, has been identified as a reversible and non-competitive dual inhibitor of p300 and CBP. This guide will delve into the specific effects of EML-425 on the acetylation of histone H3 at lysine 9 (H3K9) and histone H4 at lysine 5 (H4K5).
Mechanism of Action of EML-425
EML-425 selectively inhibits the catalytic activity of p300 and CBP. The inhibition is non-competitive with respect to both the acetyl-CoA cofactor and the histone substrate. By binding to the HATs, EML-425 prevents the transfer of acetyl groups to the lysine residues on histone tails. This leads to a global reduction in histone acetylation, which in turn can modulate gene expression and other cellular processes.
Signaling Pathway
The following diagram illustrates the mechanism of EML-425 in the context of histone acetylation.
Quantitative Effects of EML-425 on Histone Acetylation
Studies in human leukemia U937 cells have demonstrated that EML-425 leads to a marked and time-dependent reduction in the acetylation of specific lysine residues on histones H3 and H4.
| Parameter | Value | Cell Line | Reference |
| Inhibition of p300 | IC₅₀ = 2.9 µM | Recombinant | [1] |
| Inhibition of CBP | IC₅₀ = 1.1 µM | Recombinant | [1] |
| Reduction of H3K9ac | Observed at ~100 µM | U937 | [1] |
| Reduction of H4K5ac | Observed at ~100 µM | U937 | [1] |
Note: The provided data is based on available information. Detailed quantitative analysis from the primary study, including percentage of reduction and time-course data, is not publicly available in the searched resources.
Experimental Protocols
The following sections describe the general methodologies used to assess the impact of EML-425 on histone acetylation.
Cell Culture and Treatment
-
Cell Line: Human leukemia U937 cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum, penicillin (100 U/mL), and streptomycin (B1217042) (100 µg/mL).
-
EML-425 Treatment: EML-425 is dissolved in a suitable solvent (e.g., DMSO) to prepare a stock solution. U937 cells are seeded at a specified density and treated with varying concentrations of EML-425 (e.g., up to 100 µM) or vehicle control for different time points.
Histone Extraction
-
Cell Lysis: After treatment, cells are harvested and washed with ice-cold PBS. The cell pellet is resuspended in a lysis buffer containing protease and phosphatase inhibitors.
-
Acid Extraction: Histones are typically extracted from the nuclear pellet using a dilute acid (e.g., 0.2 M HCl or 0.4 N H₂SO₄) overnight at 4°C.
-
Precipitation: The acid-extracted histones are precipitated with trichloroacetic acid (TCA), washed with acetone, and resolubilized in water or a suitable buffer.
Western Blot Analysis for Histone Acetylation
This is a standard method to detect and quantify changes in specific histone modifications.
-
Protein Quantification: The concentration of the extracted histones is determined using a protein assay such as the Bicinchoninic acid (BCA) assay.
-
SDS-PAGE: Equal amounts of histone proteins are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) on a high-percentage polyacrylamide gel (e.g., 15-18%) to resolve the low molecular weight histones.
-
Transfer: The separated proteins are transferred to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking: The membrane is blocked with a solution containing a non-specific protein (e.g., 5% bovine serum albumin or non-fat dry milk in Tris-buffered saline with Tween 20 - TBST) to prevent non-specific antibody binding.
-
Antibody Incubation: The membrane is incubated with primary antibodies specific for the acetylated histone marks of interest (e.g., anti-acetyl-H3K9 and anti-acetyl-H4K5) and a loading control (e.g., anti-total Histone H3). Following washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The signal is detected using an enhanced chemiluminescence (ECL) substrate and captured using an imaging system. The intensity of the bands is quantified using densitometry software.
Conclusion
EML-425 is a valuable chemical probe for studying the roles of p300 and CBP in cellular processes. Its ability to induce a time-dependent decrease in histone H3 and H4 acetylation provides a powerful tool for investigating the downstream consequences of inhibiting these key epigenetic regulators. The methodologies outlined in this guide provide a framework for researchers to further explore the effects of EML-425 and other HAT inhibitors on histone modifications and gene expression. Further quantitative studies are needed to fully elucidate the dose- and time-dependent effects of EML-425 on a broader range of histone acetylation marks.
References
EML4-ALK and its Impact on Cell Cycle Progression: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The EML4-ALK fusion oncogene, predominantly found in a subset of non-small cell lung cancer (NSCLC), is a potent driver of tumorigenesis. The resulting chimeric protein possesses constitutive anaplastic lymphoma kinase (ALK) activity, leading to the aberrant activation of multiple downstream signaling pathways. This guide provides an in-depth examination of the molecular mechanisms by which EML4-ALK hijacks cellular signaling to promote uncontrolled cell cycle progression. It details the core signaling pathways involved, presents quantitative data on the effects of ALK inhibition on the cell cycle, provides comprehensive experimental protocols for studying these phenomena, and includes detailed visualizations of the key molecular interactions and workflows.
The EML4-ALK Fusion Protein: A Constitutively Active Kinase
The fusion of the echinoderm microtubule-associated protein-like 4 (EML4) gene and the anaplastic lymphoma kinase (ALK) gene results from a small inversion on chromosome 2p. This event creates a chimeric protein where the N-terminal portion of EML4, containing a coiled-coil domain, is fused to the intracellular kinase domain of ALK. This coiled-coil domain mediates constitutive dimerization of the EML4-ALK protein, leading to ligand-independent autophosphorylation and activation of the ALK kinase domain. This unrelenting kinase activity is the primary driver of its oncogenic potential, promoting cell proliferation and survival.
Core Signaling Pathways Activated by EML4-ALK
The constitutive kinase activity of EML4-ALK leads to the activation of several key downstream signaling cascades that are crucial for cell cycle regulation. The most prominent of these are the RAS-MAPK, PI3K-AKT, and JAK-STAT pathways.[1][2]
RAS-MAPK Pathway
Activation of the RAS-MAPK pathway is a central event in EML4-ALK-driven proliferation. The activated ALK kinase domain phosphorylates various adaptor proteins, leading to the activation of RAS. This triggers a phosphorylation cascade through RAF, MEK, and finally ERK (Extracellular signal-regulated kinase). Activated ERK translocates to the nucleus and phosphorylates transcription factors that promote the expression of key cell cycle proteins, such as Cyclin D1, which is essential for the G1 to S phase transition.
PI3K-AKT Pathway
The Phosphoinositide 3-kinase (PI3K)-AKT pathway is another critical axis activated by EML4-ALK, primarily promoting cell survival and proliferation.[2] Activated EML4-ALK recruits and activates PI3K, which in turn phosphorylates PIP2 to PIP3. PIP3 acts as a docking site for AKT and PDK1, leading to the phosphorylation and activation of AKT. Activated AKT has numerous downstream targets, including mTOR, which promotes protein synthesis and cell growth. Importantly, AKT can phosphorylate and inactivate cell cycle inhibitors like p27Kip1, further promoting progression through the G1 phase.
JAK-STAT Pathway
The Janus kinase (JAK)-Signal Transducer and Activator of Transcription (STAT) pathway is also aberrantly activated by EML4-ALK.[2] EML4-ALK can directly phosphorylate STAT3. Upon phosphorylation, STAT3 dimerizes and translocates to the nucleus, where it acts as a transcription factor for genes involved in cell survival and proliferation, such as Survivin.
Impact on G1/S Cell Cycle Progression
The concerted action of the RAS-MAPK and PI3K-AKT pathways converges on the core cell cycle machinery to drive cells from the G1 phase into the S phase. A key event is the upregulation of Cyclin D1, which complexes with cyclin-dependent kinases 4 and 6 (CDK4/6). This active Cyclin D1-CDK4/6 complex phosphorylates the Retinoblastoma protein (Rb). In its hypophosphorylated state, Rb binds to and sequesters the E2F transcription factor. Phosphorylation by Cyclin D1-CDK4/6 causes Rb to release E2F, allowing E2F to activate the transcription of genes required for S phase entry, such as Cyclin E.
Inhibition of EML4-ALK disrupts this entire process, leading to decreased Cyclin D1 levels, hypo-phosphorylation of Rb, and sequestration of E2F, ultimately causing a robust G1 cell cycle arrest.[1]
Quantitative Analysis of Cell Cycle Arrest by ALK Inhibition
The inhibition of EML4-ALK signaling with small molecule inhibitors has a profound effect on cell cycle distribution. Studies using flow cytometry have demonstrated that treatment of EML4-ALK positive cells leads to a significant accumulation of cells in the G1 phase, indicative of a G1 arrest.
The following table summarizes quantitative data from a representative experiment on the H2228 NSCLC cell line, which harbors an EML4-ALK fusion.
| Treatment Condition | Cell Line | Duration | % Cells in G0/G1 | % Cells in S/G2/M | Reference |
| Vehicle (Control) | H2228 | 24 hours | 56% | 44% | [1] |
| TAE684 (ALK Inhibitor) | H2228 | 24 hours | 96% | 4% | [1] |
Experimental Protocols
Cell Cycle Analysis by Flow Cytometry (Propidium Iodide Staining)
This protocol is used to quantify the distribution of cells in different phases of the cell cycle based on their DNA content.
Materials:
-
Phosphate Buffered Saline (PBS), Ca2+/Mg2+ free
-
70% Ethanol (B145695), ice-cold
-
Propidium Iodide (PI)/RNase Staining Buffer (e.g., 0.1% Triton X-100, 2 mg/mL DNase-free RNase A, and 40 µg/mL PI in PBS)
-
Flow cytometer
Procedure:
-
Cell Harvesting: Harvest approximately 1-2 x 106 cells per sample. For adherent cells, trypsinize and collect. Centrifuge at 200 x g for 5 minutes at 4°C.
-
Washing: Discard the supernatant and wash the cell pellet once with 5 mL of cold PBS. Centrifuge again as in step 1.
-
Fixation: Resuspend the cell pellet in 0.5 mL of cold PBS. While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to the cell suspension.
-
Incubation: Incubate the cells for at least 2 hours at -20°C for fixation. Cells can be stored at -20°C for several weeks.
-
Rehydration: Centrifuge the fixed cells at 300 x g for 5 minutes. Discard the ethanol and resuspend the pellet in 5 mL of PBS.
-
Staining: Centrifuge again, discard the PBS, and resuspend the cell pellet in 0.5 mL of PI/RNase Staining Buffer.
-
Incubation: Incubate the cells for 30 minutes at room temperature, protected from light.
-
Analysis: Analyze the samples on a flow cytometer. Use a linear scale for the PI fluorescence channel to properly resolve the G0/G1 and G2/M peaks. Gate out doublets and debris using forward scatter (FSC) and side scatter (SSC) parameters.
Western Blotting for Cell Cycle Proteins (e.g., Cyclin D1, CDK4)
This protocol is used to detect the levels of specific proteins involved in cell cycle regulation.
Materials:
-
RIPA Lysis Buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli Sample Buffer
-
SDS-PAGE gels
-
Transfer buffer (e.g., Towbin buffer)
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Cyclin D1, anti-CDK4, anti-pRb, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced Chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Protein Extraction: Lyse cells in ice-cold RIPA buffer. Scrape the cells, collect the lysate, and centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Normalize protein concentrations for all samples. Add Laemmli sample buffer and boil at 95-100°C for 5 minutes.
-
SDS-PAGE: Load 20-30 µg of protein per lane onto an SDS-PAGE gel. Run the gel until adequate separation of proteins is achieved.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane for 1 hour at room temperature in blocking buffer to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Washing: Repeat the washing step as in step 8.
-
Detection: Apply ECL substrate to the membrane and capture the chemiluminescent signal using an imaging system. Analyze the band intensities relative to a loading control like β-actin.
Conclusion
The EML4-ALK fusion protein is a powerful oncogenic driver that promotes cell cycle progression through the constitutive activation of the RAS-MAPK, PI3K-AKT, and JAK-STAT signaling pathways. This leads to the upregulation of key G1/S transition proteins and the subsequent uncontrolled proliferation of cancer cells. Understanding these molecular mechanisms is critical for the development and application of targeted therapies. ALK inhibitors effectively block these signaling cascades, leading to a potent G1 cell cycle arrest and providing a cornerstone for the treatment of EML4-ALK positive NSCLC. The experimental protocols detailed herein provide a framework for the continued investigation of EML4-ALK signaling and the development of novel therapeutic strategies.
References
The Role of EML 425 in Epigenetic Signaling: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
EML 425 is a potent and selective small molecule inhibitor of the CREB-binding protein (CBP) and p300 histone acetyltransferases (HATs), key regulators of epigenetic signaling. This technical guide provides an in-depth overview of the function of this compound, its mechanism of action, and its application in studying and modulating epigenetic pathways. Detailed experimental protocols and data presentation are included to facilitate its use in research and drug development.
Introduction to this compound and Epigenetic Regulation
Epigenetic modifications are heritable changes in gene expression that do not involve alterations to the underlying DNA sequence. These modifications, including histone acetylation, play a crucial role in various cellular processes such as proliferation, differentiation, and apoptosis.[1] The histone acetyltransferases (HATs) CBP and its paralog p300 are critical co-activators in multiple signaling pathways, acetylating histone proteins to create a more open chromatin structure that facilitates gene transcription.[2]
Dysregulation of CBP/p300 activity is implicated in numerous diseases, including cancer, where they can act as oncogenes by promoting the expression of genes involved in cell growth and survival.[3][4] this compound has emerged as a valuable chemical probe to investigate the roles of CBP/p300 and as a potential therapeutic agent.
Mechanism of Action of this compound
This compound is a reversible and non-competitive inhibitor of both CBP and p300.[1] It does not compete with the binding of acetyl-CoA or the histone substrate. Instead, it is thought to bind to an alternative pocket near the substrate lysine (B10760008) binding groove, thereby inhibiting the acetyltransferase activity of the enzyme.[1] This inhibition leads to a reduction in the acetylation of histone and non-histone protein targets of CBP/p300.
Quantitative Data
The inhibitory activity and cellular effects of this compound have been quantified in various studies. The following tables summarize key quantitative data.
| Parameter | Value | Reference |
| IC50 for CBP | 1.1 µM | [1] |
| IC50 for p300 | 2.9 µM | [1] |
Table 1: In Vitro Inhibitory Activity of this compound
| Cell Line | Histone Mark | Effect | Concentration | Reference |
| U937 | H4K5ac | Marked reduction | Not specified | [1] |
| U937 | H3K9ac | Marked reduction | Not specified | [1] |
Table 2: Cellular Effects of this compound on Histone Acetylation
Signaling Pathways Modulated by this compound
By inhibiting CBP/p300, this compound can modulate a wide range of signaling pathways that are dependent on these co-activators. CBP/p300 are involved in pathways crucial for cell proliferation, survival, and differentiation, including the Wnt/β-catenin, p53, and androgen receptor signaling pathways.[1][4][5] Inhibition of CBP/p300 by this compound leads to the downregulation of target genes in these pathways, which can induce cell cycle arrest and apoptosis in cancer cells.
References
- 1. Targeting CBP and p300: Emerging Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What are p300-CBP transcription factors inhibitors and how do they work? [synapse.patsnap.com]
- 3. Histone acetyltransferases CBP/p300 in tumorigenesis and CBP/p300 inhibitors as promising novel anticancer agents [thno.org]
- 4. aacrjournals.org [aacrjournals.org]
- 5. CBP/p300: Critical Co-Activators for Nuclear Steroid Hormone Receptors and Emerging Therapeutic Targets in Prostate and Breast Cancers - PMC [pmc.ncbi.nlm.nih.gov]
EML 425 and the Therapeutic Potential of CBP/p300 Inhibition in Preclinical Cancer Models: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
The histone acetyltransferases (HATs) CREB-binding protein (CBP) and p300 are critical transcriptional co-activators that have emerged as promising targets in oncology. Their inhibition represents a key strategy for disrupting various cancer-promoting signaling pathways. This technical guide explores the preclinical potential of CBP/p300 inhibitors, with a specific focus on the available data for EML 425, a potent dual inhibitor of these paralogous enzymes. While comprehensive preclinical data for this compound remains limited, this document synthesizes the current understanding of CBP/p300 inhibition in cancer, providing a framework for future research and development in this area.
Introduction to CBP/p300 in Cancer
CBP and its paralog, p300, are highly homologous lysine (B10760008) acetyltransferases that play a pivotal role in regulating gene expression by acetylating histone and non-histone proteins. This epigenetic modification leads to a more open chromatin structure, facilitating the recruitment of transcription factors and promoting gene transcription. In various malignancies, the expression and activity of CBP and p300 are frequently dysregulated, contributing to the activation of oncogenic transcriptional programs.
The inhibition of CBP/p300 offers a multi-pronged approach to cancer therapy by simultaneously impacting several key signaling pathways essential for tumor growth, proliferation, and survival.
This compound: A Potent CBP/p300 Inhibitor
This compound has been identified as a potent, reversible, and non-competitive dual inhibitor of CBP and p300. The available in vitro data highlights its potential as a chemical probe to investigate the biological functions of these enzymes and as a lead compound for further drug development.
Quantitative Data Summary
The following table summarizes the key in vitro potency of this compound.
| Compound | Target | IC50 (μM) |
| This compound | CBP | 1.1 |
| This compound | p300 | 2.9 |
Mechanism of Action and Signaling Pathways
The primary mechanism of action of CBP/p300 inhibitors like this compound is the suppression of histone acetylation, particularly at lysine residues H3K18 and H3K27. This leads to a condensed chromatin state and the downregulation of target gene expression. Several critical oncogenic signaling pathways are dependent on CBP/p300 activity.
Key Signaling Pathways Modulated by CBP/p300 Inhibition
-
Wnt/β-catenin Pathway: CBP/p300 are essential co-activators for β-catenin, a key effector of the Wnt signaling pathway. Inhibition of CBP/p300 can block the transcription of Wnt target genes involved in cell proliferation and stem cell maintenance.
-
NF-κB Pathway: The NF-κB signaling pathway, a critical regulator of inflammation and cell survival, relies on CBP/p300 for the acetylation of NF-κB subunits, which is necessary for their full transcriptional activity.
-
Androgen Receptor (AR) Signaling: In prostate cancer, CBP/p300 act as co-activators for the androgen receptor. Inhibiting CBP/p300 can suppress the expression of AR target genes, even in castration-resistant prostate cancer (CRPC).
Preclinical Studies with CBP/p300 Inhibitors
While specific in-depth preclinical studies on this compound are not widely published, research on other CBP/p300 inhibitors provides valuable insights into their potential therapeutic applications.
In Vitro Studies
The primary effect of this compound observed in vitro is the induction of cell cycle arrest and apoptosis in human leukemia U937 cells. This is accompanied by a time-dependent reduction in the acetylation of histone H4 at lysine 5 (H4K5) and histone H3 at lysine 9 (H3K9).
In Vivo Studies
Preclinical in vivo studies with other CBP/p300 inhibitors, such as A-485, have demonstrated anti-tumor efficacy in xenograft models of prostate cancer. These studies typically involve the subcutaneous implantation of cancer cells into immunodeficient mice, followed by systemic administration of the inhibitor.
Experimental Protocols
Detailed experimental protocols are crucial for the rigorous evaluation of novel therapeutic agents. Below are representative methodologies for key preclinical experiments.
Cell Viability Assay
-
Cell Culture: Cancer cell lines are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Treatment: Cells are seeded in 96-well plates and treated with increasing concentrations of the CBP/p300 inhibitor (e.g., this compound) for a specified duration (e.g., 72 hours).
-
Quantification: Cell viability is assessed using a colorimetric assay such as MTT or a luminescence-based assay like CellTiter-Glo.
-
Data Analysis: IC50 values are calculated by fitting the dose-response data to a sigmoidal curve.
Western Blot Analysis for Histone Acetylation
-
Cell Lysis: Treated and untreated cells are harvested and lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Protein concentration is determined using a BCA assay.
-
Electrophoresis and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies against acetylated histones (e.g., anti-acetyl-H3K27) and a loading control (e.g., anti-total-H3).
-
Detection: The membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody, and the signal is detected using an enhanced chemiluminescence (ECL) substrate.
In Vivo Xenograft Model
-
Cell Implantation: A suspension of cancer cells (e.g., 1 x 10^6 cells in Matrigel) is subcutaneously injected into the flank of immunodeficient mice (e.g., nude or SCID mice).
-
Tumor Growth Monitoring: Tumors are allowed to reach a palpable size (e.g., 100-200 mm³), and tumor volume is measured regularly using calipers.
-
Treatment Administration: Mice are randomized into vehicle control and treatment groups. The CBP/p300 inhibitor is administered systemically (e.g., intraperitoneally or orally) at a predetermined dose and schedule.
-
Efficacy Assessment: Tumor growth inhibition is calculated by comparing the tumor volumes in the treated group to the vehicle control group. Body weight and overall health of the animals are also monitored.
-
Pharmacodynamic Analysis: At the end of the study, tumors can be harvested to assess target engagement by measuring histone acetylation levels via western blot or immunohistochemistry.
Future Directions and Conclusion
The inhibition of CBP and p300 presents a compelling therapeutic strategy for a range of cancers. While the publicly available preclinical data for this compound is currently limited, its potent in vitro activity warrants further investigation. Future studies should focus on comprehensive in vivo efficacy and safety profiling of this compound and other next-generation CBP/p300 inhibitors across a panel of cancer models. Furthermore, the identification of predictive biomarkers will be crucial for patient stratification in future clinical trials.
Understanding the Binding Kinetics of EML425 to CBP/p300: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the binding characteristics of EML425, a potent and selective inhibitor of the homologous histone acetyltransferases (HATs), CREB-binding protein (CBP), and p300. Due to the critical role of CBP/p300 in regulating gene expression across a multitude of signaling pathways, understanding the kinetics of its inhibition is paramount for the development of novel therapeutics.
While detailed kinetic parameters such as association (k_a) and dissociation (k_d) rates for EML425 are not extensively documented in publicly available literature, this guide synthesizes the existing data on its inhibitory activity and provides detailed, representative experimental protocols for its characterization. Furthermore, it visualizes the key signaling pathways in which CBP/p300 and, by extension, its inhibitors like EML425, play a crucial role.
Quantitative Data Presentation
EML425 has been identified as a reversible and non-competitive inhibitor of both CBP and p300.[1][2] The inhibitory activity is summarized in the table below.
| Target | Parameter | Value | Notes |
| CBP | IC50 | 1.1 µM | Reversible, non-competitive with Acetyl-CoA and histone H3 peptide.[1][2] |
| p300 | IC50 | 2.9 µM | Reversible, non-competitive with Acetyl-CoA and histone H3 peptide.[1][2] |
Experimental Protocols
Histone Acetyltransferase (HAT) Inhibition Assay (IC50 Determination)
This protocol outlines a representative method for determining the IC50 values of EML425 against CBP and p300, based on established histone acetyltransferase assays.
1. Reagents and Materials:
-
Recombinant human CBP or p300 enzyme
-
EML425 (dissolved in DMSO)
-
Histone H3 peptide (e.g., biotinylated H3 1-21)
-
Acetyl-CoA
-
Assay Buffer: 50 mM Tris-HCl (pH 8.0), 0.1 mM EDTA, 1 mM DTT, 0.01% Tween-20, 0.01% BSA
-
Stop Solution
-
Detection Reagent (e.g., anti-acetylated histone antibody conjugated to a fluorescent probe)
-
384-well microplates
-
Plate reader
2. Experimental Procedure:
-
Prepare a serial dilution of EML425 in DMSO.
-
In a 384-well plate, add the assay components in the following order:
-
Assay Buffer
-
EML425 or DMSO (for control wells)
-
Recombinant CBP or p300 enzyme (e.g., 5 nM final concentration)
-
-
Incubate the plate at room temperature for 15 minutes to allow for inhibitor binding.
-
Initiate the reaction by adding a mixture of Histone H3 peptide (e.g., 50 nM final concentration) and Acetyl-CoA (e.g., 3 µM final concentration).
-
Allow the reaction to proceed at room temperature for a defined period (e.g., 15-30 minutes).
-
Stop the reaction by adding the Stop Solution.
-
Add the Detection Reagent and incubate as required for signal development.
-
Measure the signal (e.g., fluorescence) using a plate reader.
-
Calculate the percent inhibition for each EML425 concentration relative to the DMSO control.
-
Determine the IC50 value by fitting the data to a dose-response curve.
Surface Plasmon Resonance (SPR) for Binding Kinetics (Hypothetical Protocol)
The following is a hypothetical, yet detailed, protocol for determining the binding kinetics (k_a, k_d, K_D) of EML425 to CBP/p300 using SPR.
1. Instrumentation and Consumables:
-
SPR instrument (e.g., Biacore)
-
Sensor chip (e.g., CM5)
-
Amine coupling kit (EDC, NHS, ethanolamine)
-
Running Buffer: HBS-EP+ (or similar, containing 0.01 M HEPES pH 7.4, 0.15 M NaCl, 3 mM EDTA, 0.005% v/v Surfactant P20)
-
EML425 in a range of concentrations
-
Recombinant CBP or p300
2. Ligand Immobilization:
-
Activate the sensor chip surface with a 1:1 mixture of EDC and NHS.
-
Inject recombinant CBP or p300 (at a suitable concentration in an appropriate buffer, e.g., 10 mM sodium acetate, pH 5.0) over the activated surface to achieve the desired immobilization level.
-
Deactivate any remaining active esters by injecting ethanolamine.
-
A reference flow cell should be prepared similarly but without the protein to allow for background subtraction.
3. Analyte Interaction Analysis:
-
Prepare a dilution series of EML425 in running buffer. It is crucial to also prepare a "zero concentration" sample (buffer only) for double referencing.
-
Inject the EML425 solutions at a constant flow rate over the immobilized CBP/p300 and reference surfaces, starting with the lowest concentration.
-
Monitor the association phase in real-time.
-
After the association phase, switch to running buffer alone to monitor the dissociation phase.
-
Regenerate the sensor surface between analyte injections if necessary, using a suitable regeneration solution determined through scouting experiments.
-
Repeat the injection cycle for all concentrations of EML425.
4. Data Analysis:
-
Subtract the reference cell data from the active cell data to correct for bulk refractive index changes and non-specific binding.
-
Subtract the "zero concentration" sensorgram from the analyte sensorgrams to correct for baseline drift.
-
Globally fit the processed sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding model) to determine the association rate constant (k_a), dissociation rate constant (k_d), and the equilibrium dissociation constant (K_D = k_d/k_a).
Signaling Pathway Visualizations
CBP/p300 are master coactivators involved in numerous signaling pathways critical for cell fate decisions. Inhibition of CBP/p300 by molecules like EML425 can therefore have profound effects on these pathways.
Wnt/β-catenin Signaling Pathway
p53 Signaling Pathway
HIF-1α Signaling Pathway
References
EML 425: A Chemical Probe for Histone Acetyltransferases (HATs) - An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Histone acetyltransferases (HATs) are crucial epigenetic regulators, and their dysregulation is implicated in numerous diseases, including cancer. Small molecule inhibitors of HATs are invaluable tools for dissecting their biological roles and represent promising therapeutic leads. This technical guide provides a comprehensive overview of EML 425, a potent and selective chemical probe for the study of the highly homologous histone acetyltransferases, CREB-binding protein (CBP) and p300. This document details its mechanism of action, selectivity, and cellular effects, and provides detailed protocols for its use in biochemical and cell-based assays. Furthermore, it explores the key signaling pathways influenced by CBP/p300 activity and how this compound can be employed to investigate these complex networks.
Introduction to this compound
This compound, also known by its chemical name 1,3-dibenzyl-5-(4-hydroxy-2,6-dimethylbenzylidene)pyrimidine-2,4,6(1H,3H,5H)-trione, is a cell-permeable benzylidenylbarbituric acid derivative that functions as a potent, selective, and reversible inhibitor of the lysine (B10760008) acetyltransferase p300/CBP paralogues.[1] Its mechanism of action is non-competitive with respect to both acetyl-CoA and a histone H3 peptide substrate, indicating that it binds to a site distinct from the active site for these substrates.[1] this compound has been shown to bind to both the free enzyme and the enzyme-substrate complex.[2]
A key feature of this compound as a chemical probe is its selectivity for p300/CBP over other HATs, such as general control non-derepressible 5 (GCN5) and p300/CBP-associated factor (PCAF), against which it is practically inactive.[1][2] This selectivity allows for the specific interrogation of p300/CBP function in various biological processes.
Data Presentation: Quantitative Activity of this compound
The inhibitory activity of this compound against p300 and CBP has been quantified, demonstrating its potency. The following table summarizes the available half-maximal inhibitory concentration (IC50) values.
| Target Enzyme | IC50 (μM) | Notes |
| p300 | 2.9 | Recombinant enzyme.[1] |
| CBP | 1.1 | Recombinant enzyme.[1][2] |
| GCN5 | Inactive | - |
| PCAF | Inactive | - |
Core Signaling Pathways Modulated by p300/CBP
p300 and CBP are critical coactivators in a multitude of signaling pathways, primarily through their ability to acetylate histones and various transcription factors, thereby regulating gene expression. This compound serves as an excellent tool to dissect the roles of p300/CBP in these pathways.
NF-κB Signaling Pathway
The NF-κB pathway is a central regulator of inflammation, immunity, and cell survival. The transcriptional activity of the p65/RelA subunit of NF-κB is enhanced by acetylation, a modification catalyzed by p300/CBP.[3][4] Acetylation of p65, for instance at lysine 310, promotes its nuclear translocation and transcriptional activity.[4] By inhibiting p300/CBP, this compound can be used to investigate the consequences of reduced p65 acetylation on the expression of NF-κB target genes.
Caption: p300/CBP-mediated NF-κB signaling pathway and the inhibitory action of this compound.
TGF-β Signaling Pathway
The Transforming Growth Factor-β (TGF-β) signaling pathway regulates a wide range of cellular processes, including proliferation, differentiation, and apoptosis. Smad proteins are key intracellular mediators of TGF-β signaling. Upon TGF-β receptor activation, receptor-regulated Smads (R-Smads) are phosphorylated and form complexes with Co-Smads (e.g., Smad4). These complexes translocate to the nucleus, where they recruit coactivators, including p300/CBP, to regulate the transcription of target genes.[5][6][7] The HAT activity of p300/CBP is crucial for the transcriptional activation by the Smad complex.[8] this compound can be utilized to probe the importance of p300/CBP-mediated acetylation in TGF-β-induced gene expression.
Caption: TGF-β signaling pathway illustrating the role of p300/CBP and its inhibition by this compound.
Experimental Protocols
The following protocols provide detailed methodologies for key experiments to study the effects of this compound.
In Vitro Histone Acetyltransferase (HAT) Assay
This protocol is designed to measure the inhibitory activity of this compound on p300/CBP HAT activity using a radiometric assay.
Materials:
-
Recombinant human p300 or CBP enzyme
-
Histone H3 or H4 peptide substrate
-
[³H]-Acetyl-CoA
-
This compound
-
Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 10% glycerol, 0.1 mM EDTA, 1 mM DTT)
-
Stop Solution (e.g., 100 mM acetic acid)
-
P-81 phosphocellulose filter paper
-
Scintillation fluid
-
Liquid scintillation counter
Procedure:
-
Prepare a reaction mixture containing assay buffer, histone peptide substrate, and recombinant p300 or CBP enzyme.
-
Add varying concentrations of this compound (dissolved in DMSO, ensure final DMSO concentration is consistent across all reactions and typically ≤1%) to the reaction mixture. Include a vehicle control (DMSO only).
-
Pre-incubate the enzyme with the inhibitor for 15-30 minutes at room temperature.
-
Initiate the reaction by adding [³H]-Acetyl-CoA.
-
Incubate the reaction at 30°C for a predetermined time, ensuring the reaction is in the linear range.
-
Stop the reaction by adding the stop solution.
-
Spot an aliquot of the reaction mixture onto P-81 phosphocellulose filter paper.
-
Wash the filter papers extensively with a wash buffer (e.g., 50 mM sodium carbonate/bicarbonate buffer, pH 9.2) to remove unincorporated [³H]-Acetyl-CoA.
-
Dry the filter papers and place them in scintillation vials with scintillation fluid.
-
Measure the radioactivity using a liquid scintillation counter.
-
Calculate the percentage of HAT inhibition for each this compound concentration relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.
Cellular Histone Acetylation Assay (Western Blot)
This protocol describes how to assess the effect of this compound on global histone acetylation levels in cells.
Materials:
-
U937 cells (or other cell line of interest)
-
This compound
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
Histone extraction buffer
-
Protein assay reagent (e.g., BCA or Bradford)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-acetyl-Histone H3, anti-acetyl-Histone H4, anti-total Histone H3)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Seed U937 cells at an appropriate density and allow them to grow.
-
Treat the cells with varying concentrations of this compound (e.g., 10-100 µM) or a vehicle control (DMSO) for a specific time period (e.g., 6, 12, 24 hours).
-
Harvest the cells and perform histone extraction using an acid extraction method.[9]
-
Quantify the protein concentration of the histone extracts.
-
Prepare samples for SDS-PAGE by mixing with Laemmli buffer and boiling.
-
Separate the histone proteins on a high-percentage (e.g., 15%) SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the specific histone acetylation mark of interest overnight at 4°C.[10] Use an antibody against total histone H3 as a loading control.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using an ECL substrate and an imaging system.
-
Quantify the band intensities and normalize the acetylated histone signal to the total histone signal.
Caption: Workflow for Western blot analysis of histone acetylation.
Cell Cycle Analysis by Flow Cytometry
This protocol details the use of propidium (B1200493) iodide (PI) staining to analyze the effect of this compound on the cell cycle distribution of U937 cells.
Materials:
-
U937 cells
-
This compound
-
Cell culture medium and supplements
-
PBS
-
Hypotonic buffer (33 mM sodium citrate, 0.1% Triton X-100, 50 µg/mL propidium iodide)[1]
-
Flow cytometer
Procedure:
-
Seed U937 cells at a density of 2.5×10⁵ cells/mL in 24-well plates.[1]
-
Treat the cells with this compound (e.g., 100 µM) or a vehicle control for the desired time (e.g., 72 hours).[1]
-
Harvest the cells, including any non-adherent cells, and centrifuge.
-
Wash the cell pellet with cold PBS.
-
Resuspend the cells in the hypotonic buffer containing propidium iodide.[1]
-
Incubate the cells in the dark at 4°C for at least 30 minutes.
-
Analyze the samples on a flow cytometer, exciting the PI with a 488 nm laser and collecting the fluorescence emission at ~617 nm.
-
Use appropriate software (e.g., ModFit LT) to deconvolute the DNA content histograms and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. Also, quantify the sub-G1 peak, which is indicative of apoptotic cells with fragmented DNA.[1]
Apoptosis Assay by Annexin V/PI Staining
This protocol describes the detection of apoptosis in this compound-treated U937 cells using Annexin V and propidium iodide (PI) staining followed by flow cytometry.
Materials:
-
U937 cells
-
This compound
-
Annexin V-FITC (or other fluorochrome conjugate)
-
Propidium Iodide (PI)
-
1X Annexin V Binding Buffer (10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl₂)
-
PBS
-
Flow cytometer
Procedure:
-
Seed and treat U937 cells with this compound as described in the cell cycle analysis protocol.
-
Harvest both adherent and suspension cells and centrifuge.
-
Wash the cells twice with cold PBS.
-
Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of approximately 1 x 10⁶ cells/mL.
-
To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI staining solution.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Annexin V Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.
-
Use appropriate gating to distinguish between:
-
Viable cells (Annexin V-negative, PI-negative)
-
Early apoptotic cells (Annexin V-positive, PI-negative)
-
Late apoptotic/necrotic cells (Annexin V-positive, PI-positive)
-
Necrotic cells (Annexin V-negative, PI-positive)
-
Conclusion
This compound is a valuable and selective chemical probe for the investigation of p300 and CBP histone acetyltransferases. Its well-defined mechanism of action and cellular effects make it a powerful tool for researchers in epigenetics, cell biology, and drug discovery. The protocols and pathway diagrams provided in this guide offer a solid foundation for utilizing this compound to explore the multifaceted roles of p300/CBP in health and disease. Further research to define its Ki values and a detailed synthesis protocol would further enhance its utility as a reference compound in the field.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. merckmillipore.com [merckmillipore.com]
- 3. Reactome | CBP and p300 binds NF-kB complex [reactome.org]
- 4. Acetylation of p65Lys310 by p300 in macrophages mediates anti-inflammatory property of berberine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. TGF-β-stimulated cooperation of Smad proteins with the coactivators CBP/p300 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Involvement of p300/CBP and epigenetic histone acetylation in TGF-β1-mediated gene transcription in mesangial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Role of p300, a transcriptional coactivator, in signalling of TGF-beta - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Targeting CBP and p300: Emerging Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
EML 425: A Technical Guide to its Discovery and Preclinical Development
For Researchers, Scientists, and Drug Development Professionals
Abstract
EML 425 is a potent and selective small-molecule inhibitor of the histone acetyltransferases (HATs) p300 and CREB-binding protein (CBP). Developed through a strategic combination of molecular pruning and classical isosterism, this compound has emerged as a valuable chemical probe for studying the roles of p300/CBP in various physiological and pathological processes. This technical guide provides an in-depth overview of the discovery, synthesis, mechanism of action, and preclinical evaluation of this compound, including detailed experimental protocols and data presented for scientific rigor and reproducibility.
Discovery and Design Rationale
This compound was rationally designed and synthesized as a selective inhibitor of the KAT3 family of histone acetyltransferases, which includes p300 and its paralog CBP. The discovery process, detailed by Milite et al. in the Journal of Medicinal Chemistry in 2015, employed a "molecular pruning/classical isosterism" approach.[1] This strategy involved simplifying the complex structure of a natural product lead compound, garcinol, to identify the key pharmacophoric elements responsible for p300/CBP inhibition. The resulting benzylidenebarbituric acid scaffold of this compound demonstrated potent and selective inhibitory activity.[1]
Physicochemical Properties and Synthesis
Chemical Name: 5-[(4-Hydroxy-2,6-dimethylphenyl)methylene]-1,3-bis(phenylmethyl)-2,4,6(1H,3H,5H)-pyrimidinetrione
Molecular Formula: C₂₇H₂₄N₂O₄
Molecular Weight: 440.49 g/mol
Synthesis Protocol
The synthesis of this compound is achieved through a Knoevenagel condensation reaction. The following is a representative experimental protocol:
Materials:
-
1,3-dibenzylbarbituric acid
-
4-hydroxy-2,6-dimethylbenzaldehyde
-
Acetic acid
Procedure:
-
A solution of 1,3-dibenzylbarbituric acid (1 equivalent) and 4-hydroxy-2,6-dimethylbenzaldehyde (1 equivalent) in ethanol is prepared.
-
A catalytic amount of piperidine and acetic acid is added to the solution.
-
The reaction mixture is refluxed for 4-6 hours and monitored by thin-layer chromatography.
-
Upon completion, the reaction mixture is cooled to room temperature, and the resulting precipitate is collected by filtration.
-
The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol) to yield this compound as a solid.
Mechanism of Action and Biological Activity
This compound is a reversible and non-competitive inhibitor of both p300 and CBP.[1] It exerts its inhibitory effect by binding to a site distinct from the acetyl-CoA and histone substrate binding pockets.[2]
Quantitative Biological Activity
| Target | IC₅₀ (μM) |
| p300 | 2.9[2] |
| CBP | 1.1 |
Table 1: Inhibitory Potency of this compound
Signaling Pathway
This compound inhibits the acetyltransferase activity of p300/CBP, which play a crucial role as transcriptional co-activators. By acetylating histone proteins, p300/CBP relax chromatin structure, making DNA more accessible for transcription. Inhibition of this process by this compound leads to a more condensed chromatin state and repression of gene transcription.
Caption: this compound inhibits p300/CBP-mediated histone acetylation.
Experimental Protocols
In Vitro HAT Activity Assay (IC₅₀ Determination)
This protocol describes a common method for determining the half-maximal inhibitory concentration (IC₅₀) of this compound against p300/CBP.
Materials:
-
Recombinant human p300 or CBP enzyme
-
Histone H3 or H4 peptide substrate
-
Acetyl-Coenzyme A (Acetyl-CoA), [³H]-labeled
-
This compound
-
Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 10% glycerol, 0.1 mM EDTA, 1 mM DTT)
-
Scintillation cocktail
-
Filter paper
Procedure:
-
Prepare a reaction mixture containing the assay buffer, histone peptide substrate, and [³H]-Acetyl-CoA.
-
Add varying concentrations of this compound (or vehicle control) to the reaction mixture.
-
Initiate the reaction by adding the p300 or CBP enzyme.
-
Incubate the reaction at 30°C for a defined period (e.g., 30 minutes).
-
Stop the reaction by spotting the mixture onto filter paper and immersing it in a wash buffer to remove unincorporated [³H]-Acetyl-CoA.
-
After washing and drying, place the filter paper in a scintillation vial with a scintillation cocktail.
-
Measure the radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition for each this compound concentration and determine the IC₅₀ value by non-linear regression analysis.
Caption: Workflow for in vitro HAT activity assay.
Cellular Histone Acetylation Assay (Western Blot)
This protocol details the procedure to assess the effect of this compound on histone acetylation levels in a cellular context.
Materials:
-
Human leukemia cell line (e.g., U937)
-
Cell culture medium and supplements
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (e.g., anti-acetyl-Histone H3, anti-acetyl-Histone H4, anti-total Histone H3)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Culture U937 cells to the desired density.
-
Treat cells with various concentrations of this compound (or vehicle control) for a specified time (e.g., 24 hours).
-
Harvest cells and lyse them to extract total protein.
-
Determine protein concentration using a BCA assay.
-
Separate protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane and visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify band intensities to determine the relative levels of histone acetylation.
Cell Cycle Analysis (Flow Cytometry)
This protocol describes how to analyze the effect of this compound on the cell cycle distribution of U937 cells.
Materials:
-
U937 cells
-
Cell culture medium
-
This compound
-
Phosphate-buffered saline (PBS)
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Seed U937 cells and treat them with this compound (or vehicle control) for the desired duration (e.g., 48-72 hours).
-
Harvest the cells and wash them with PBS.
-
Fix the cells by dropwise addition of ice-cold 70% ethanol while vortexing, and incubate at -20°C for at least 2 hours.
-
Wash the fixed cells with PBS to remove the ethanol.
-
Resuspend the cells in PI staining solution and incubate in the dark for 30 minutes at room temperature.
-
Analyze the stained cells using a flow cytometer.
-
Use cell cycle analysis software (e.g., ModFit LT) to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Preclinical Development
Preclinical studies have demonstrated that this compound is a cell-permeable compound with anti-proliferative effects in cancer cell lines. In human leukemia U937 cells, this compound treatment leads to a dose-dependent reduction in histone H3 and H4 acetylation, followed by cell cycle arrest at the G0/G1 phase and an increase in apoptosis. These findings suggest that p300/CBP inhibition is a potential therapeutic strategy for certain cancers. As of the latest available information, this compound remains a preclinical research compound, and no clinical trials have been reported.
Conclusion
This compound is a significant discovery in the field of epigenetics, providing a potent and selective tool to investigate the multifaceted roles of p300/CBP acetyltransferases. Its rational design and well-characterized mechanism of action, coupled with its demonstrated cellular activity, make it an invaluable asset for researchers in academia and the pharmaceutical industry. The detailed protocols provided in this guide are intended to facilitate the use of this compound in further studies aimed at elucidating the therapeutic potential of p300/CBP inhibition.
References
Methodological & Application
Application Notes and Protocols for EML425 in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
EML425 is a potent, reversible, and non-competitive dual inhibitor of the histone acetyltransferases (HATs) CREB-binding protein (CBP) and p300. These two proteins are highly homologous transcriptional co-activators that play a critical role in a wide array of cellular processes, including cell cycle regulation, proliferation, differentiation, and apoptosis. By acetylating histone and non-histone proteins, CBP and p300 modulate chromatin structure and gene expression. Dysregulation of CBP/p300 activity is implicated in the pathogenesis of various diseases, particularly cancer, making them attractive therapeutic targets. EML425 exerts its biological effects by reducing histone acetylation, leading to cell cycle arrest and induction of apoptosis in cancer cells.
These application notes provide detailed protocols for utilizing EML425 in cell culture experiments to investigate its effects on cell viability, apoptosis, cell cycle progression, and histone acetylation.
Mechanism of Action: Inhibition of CBP/p300 Signaling
CBP and p300 are crucial co-activators for a multitude of transcription factors, including those that drive the expression of key oncogenes such as MYC. By transferring an acetyl group to lysine (B10760008) residues on histone tails (e.g., H3K27), CBP/p300 promotes a relaxed chromatin state, facilitating gene transcription. EML425, by inhibiting the HAT activity of CBP/p300, leads to a decrease in histone acetylation. This results in a more condensed chromatin structure and transcriptional repression of CBP/p300 target genes, including those involved in cell proliferation and survival. This ultimately triggers cell cycle arrest and apoptosis.
Caption: Mechanism of action of EML425.
Data Presentation: Effects of EML425 on Cancer Cells
The following tables summarize the dose-dependent effects of EML425 on various cancer cell lines. Data is compiled from hypothetical results consistent with the known activity of potent CBP/p300 inhibitors.
Table 1: Cell Viability (IC50) after 72-hour Treatment with EML425
| Cell Line | Cancer Type | IC50 (µM) |
| MOLM-13 | Acute Myeloid Leukemia | 0.5 |
| MV-4-11 | Acute Myeloid Leukemia | 0.8 |
| LNCaP | Prostate Cancer | 1.2 |
| 22Rv1 | Prostate Cancer | 1.5 |
| MCF-7 | Breast Cancer | 2.5 |
| MDA-MB-231 | Breast Cancer | 3.0 |
| HCT116 | Colon Cancer | 4.2 |
| A549 | Lung Cancer | 5.0 |
Table 2: Induction of Apoptosis by EML425 (48-hour treatment)
| Cell Line | EML425 Concentration (µM) | % Apoptotic Cells (Annexin V+) |
| MOLM-13 | 0 (Control) | 5.2 ± 1.1 |
| 1 | 45.8 ± 3.5 | |
| 2 | 68.3 ± 4.2 | |
| 22Rv1 | 0 (Control) | 4.1 ± 0.9 |
| 2 | 35.7 ± 2.8 | |
| 4 | 55.1 ± 3.9 |
Table 3: Cell Cycle Analysis after 24-hour Treatment with EML425
| Cell Line | EML425 Concentration (µM) | % G0/G1 Phase | % S Phase | % G2/M Phase |
| MOLM-13 | 0 (Control) | 42.5 ± 2.1 | 38.1 ± 1.9 | 19.4 ± 1.5 |
| 1 | 65.3 ± 3.3 | 20.5 ± 1.7 | 14.2 ± 1.1 | |
| 22Rv1 | 0 (Control) | 55.2 ± 2.8 | 25.9 ± 2.0 | 18.9 ± 1.8 |
| 2 | 72.8 ± 3.9 | 15.1 ± 1.4 | 12.1 ± 1.0 |
Experimental Protocols
The following are detailed protocols for key experiments to assess the cellular effects of EML425.
Cell Viability Assay (MTT Assay)
This protocol determines the concentration of EML425 that inhibits cell viability by 50% (IC50).
Caption: Workflow for the MTT cell viability assay.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
96-well flat-bottom plates
-
EML425 stock solution (e.g., 10 mM in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of EML425 in complete medium. A typical concentration range would be from 0.01 µM to 100 µM. Include a vehicle control (DMSO) at the same final concentration as the highest EML425 treatment.
-
Remove the medium from the wells and add 100 µL of the EML425 dilutions or vehicle control to the respective wells.
-
Incubate the plate for 72 hours at 37°C.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C, protected from light.
-
Carefully remove the medium containing MTT and add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.
-
Incubate the plate overnight at 37°C in a humidified chamber.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value using appropriate software (e.g., GraphPad Prism).
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This protocol quantifies the percentage of apoptotic and necrotic cells following EML425 treatment using flow cytometry.
Caption: Workflow for the Annexin V/PI apoptosis assay.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
6-well plates
-
EML425 stock solution
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.
-
Incubate for 24 hours to allow for cell attachment.
-
Treat the cells with the desired concentrations of EML425 or vehicle control for 48 hours.
-
Harvest the cells by collecting the culture medium (containing floating cells) and trypsinizing the adherent cells.
-
Combine the floating and adherent cells and centrifuge at 300 x g for 5 minutes.
-
Wash the cells twice with ice-cold PBS.
-
Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour of staining.
Cell Cycle Analysis (Propidium Iodide Staining)
This protocol determines the distribution of cells in different phases of the cell cycle after EML425 treatment.
Caption: Workflow for cell cycle analysis using PI staining.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
6-well plates
-
EML425 stock solution
-
PBS
-
Cold 70% ethanol
-
Propidium Iodide/RNase Staining Buffer
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with desired concentrations of EML425 or vehicle control for 24 hours.
-
Harvest the cells by trypsinization, and wash once with PBS.
-
Fix the cells by resuspending the cell pellet in 1 mL of ice-cold 70% ethanol while gently vortexing.
-
Incubate the cells at -20°C for at least 2 hours (or overnight).
-
Centrifuge the fixed cells and wash once with PBS.
-
Resuspend the cell pellet in 500 µL of PI/RNase staining buffer.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the samples by flow cytometry. Use a linear scale for the PI signal to properly resolve the G0/G1 and G2/M peaks.
Western Blotting for Histone Acetylation
This protocol is used to detect changes in the levels of acetylated histones (e.g., acetyl-H3K27) following treatment with EML425.
Caption: Workflow for Western blotting of histone acetylation.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
EML425 stock solution
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies: anti-acetyl-H3K27, anti-total Histone H3 (as a loading control)
-
HRP-conjugated secondary antibody
-
Enhanced Chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Seed cells and treat with EML425 for the desired time (e.g., 6-24 hours).
-
Lyse the cells in RIPA buffer on ice.
-
Clarify the lysates by centrifugation and collect the supernatant.
-
Determine the protein concentration of each sample using a BCA assay.
-
Prepare protein samples by mixing equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer and boiling for 5 minutes.
-
Separate the proteins by SDS-PAGE on a high-percentage acrylamide (B121943) gel (e.g., 15%).
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Add ECL substrate and visualize the protein bands using an imaging system.
-
Quantify the band intensities and normalize the acetyl-H3K27 signal to the total H3 signal.
Conclusion
EML425 is a valuable tool for studying the role of CBP/p300 in cancer biology. The protocols provided in these application notes offer a comprehensive guide for researchers to investigate the anti-proliferative, pro-apoptotic, and cell cycle inhibitory effects of EML425 in various cancer cell lines. The successful implementation of these assays will provide crucial insights into the therapeutic potential of targeting CBP/p300 in cancer.
Application Notes and Protocols for Detecting EML 425-Induced Reduction in Histone Acetylation via Western Blot
For Researchers, Scientists, and Drug Development Professionals
Introduction
Histone acetylation is a critical epigenetic modification that influences chromatin structure and gene expression. This dynamic process is regulated by the opposing activities of histone acetyltransferases (HATs) and histone deacetylases (HDACs). HATs add acetyl groups to lysine (B10760008) residues on histone tails, generally leading to a more open chromatin structure and transcriptional activation. Conversely, HDACs remove these acetyl groups, resulting in chromatin condensation and transcriptional repression.[1][2] Dysregulation of histone acetylation is implicated in various diseases, making the enzymes involved attractive therapeutic targets.
EML 425 is a potent, reversible, and non-competitive dual inhibitor of the histone acetyltransferases (HATs) CBP and p300, with IC₅₀ values of 1.1 µM and 2.9 µM, respectively.[3] By inhibiting these HATs, this compound prevents the addition of acetyl groups to histones, leading to a time-dependent reduction in the acetylation of specific lysine residues, such as H4K5 and H3K9.[3] This application note provides a detailed protocol for utilizing Western blotting to detect and quantify the decrease in histone acetylation in response to this compound treatment.
Signaling Pathway of this compound Action
This compound acts by directly inhibiting the enzymatic activity of the HATs CBP and p300. This inhibition disrupts the balance of histone acetylation, leading to a net decrease in acetylated histones. This is distinct from the action of HDAC activators, as this compound prevents the "writing" of acetylation marks, rather than stimulating their "erasure." The expected outcome of treating cells with this compound is a measurable reduction in the levels of specific acetylated histones.
Caption: Mechanism of this compound action on histone acetylation.
Experimental Protocols
I. Cell Culture and this compound Treatment
-
Cell Line Selection: Choose a relevant cell line for your study (e.g., U937 human leukemia cells, or other cancer cell lines).
-
Cell Seeding: Plate the cells at an appropriate density to ensure they are in the logarithmic growth phase at the time of treatment.
-
This compound Preparation: Prepare a stock solution of this compound in a suitable solvent, such as DMSO.
-
Treatment: Treat the cells with varying concentrations of this compound (e.g., 0.1, 1, 10 µM) and for different time points (e.g., 6, 12, 24 hours) to determine the optimal conditions for observing a decrease in histone acetylation. Include a vehicle control (DMSO) for comparison.
II. Histone Extraction
For optimal results, it is recommended to use a commercial histone extraction kit which provides optimized buffers to isolate core histones (H2A, H2B, H3, and H4) while preserving post-translational modifications.[4][5] Alternatively, an acid extraction method can be employed.[6][7]
Acid Extraction Method:
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in a hypotonic lysis buffer.[8]
-
Nuclear Isolation: Centrifuge to pellet the nuclei.
-
Acid Extraction: Resuspend the nuclear pellet in 0.2 N HCl or 0.4 N H₂SO₄ and incubate with rotation overnight at 4°C.[6][7]
-
Histone Precipitation: Centrifuge to remove debris and precipitate the histones from the supernatant using trichloroacetic acid (TCA).
-
Washing and Solubilization: Wash the histone pellet with ice-cold acetone, air dry, and resuspend in ultrapure water.
-
Protein Quantification: Determine the protein concentration of the extracts using a Bradford or BCA protein assay.[6]
III. Western Blot Analysis
The following is a general protocol for Western blotting to detect histone modifications. Optimization may be required depending on the specific antibodies and detection system used.[9]
-
Sample Preparation: Mix 15-30 µg of histone extract with Laemmli sample buffer and boil at 95-100°C for 5-10 minutes.[6]
-
Gel Electrophoresis: Load the samples onto a 15% SDS-polyacrylamide gel to ensure good resolution of the low molecular weight histones.[6][7] Run the gel at a constant voltage until the dye front reaches the bottom.
-
Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane (0.2 µm pore size is recommended for small proteins like histones).[7][10] A wet transfer system is generally recommended.
-
Blocking: Block the membrane with 5% non-fat dry milk or 5% bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.[6]
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with gentle agitation with primary antibodies specific for acetylated histones (e.g., anti-acetyl-Histone H3 (Lys9), anti-acetyl-Histone H4 (Lys5)) and a loading control (e.g., anti-total Histone H3 or anti-β-actin).[6][11] Dilute the antibodies in the blocking buffer.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.[7]
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.[6]
-
Detection: Wash the membrane three times for 10 minutes each with TBST.[7] Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.[6]
-
Quantification: Quantify the band intensities using densitometry software (e.g., ImageJ). Normalize the intensity of the acetylated histone band to the intensity of the total histone or loading control band.[6]
Western Blot Workflow
Caption: Workflow for Western blot analysis.
Data Presentation
The following tables summarize the recommended reagents, their concentrations, and expected observations for the Western blot analysis.
Table 1: Reagents and Recommended Dilutions
| Reagent | Supplier (Example) | Catalog # (Example) | Recommended Dilution |
| Anti-acetyl-Histone H3 (Lys9) | Millipore | 06-599 | 1:1500 |
| Anti-acetyl-Histone H4 (Lys5) | Abcam | ab51997 | 1:1000 |
| Anti-Histone H3 (Total) | Cell Signaling | 9715 | 1:1000 |
| Anti-β-actin | Sigma | A5316 | 1:5000 |
| HRP-conjugated anti-rabbit IgG | GE Healthcare | NA934V | 1:2000 - 1:5000 |
| HRP-conjugated anti-mouse IgG | GE Healthcare | NA931V | 1:2000 - 1:5000 |
Table 2: Expected Qualitative and Quantitative Results
| Treatment Group | This compound Concentration | Observed Acetylated Histone Level (Qualitative) | Normalized Band Intensity (Arbitrary Units) |
| Vehicle Control | 0 µM (DMSO) | Basal Level | 1.0 |
| This compound | 0.1 µM | Slightly Decreased | 0.8 ± 0.1 |
| This compound | 1.0 µM | Moderately Decreased | 0.5 ± 0.1 |
| This compound | 10.0 µM | Significantly Decreased | 0.2 ± 0.05 |
Note: The normalized band intensity values are hypothetical and will vary depending on the cell line, treatment duration, and experimental conditions.
Troubleshooting
| Issue | Possible Cause | Solution |
| No or weak signal | Insufficient protein loading | Increase the amount of protein loaded onto the gel. |
| Ineffective antibody | Use a fresh antibody dilution or try a different antibody. | |
| Insufficient transfer | Verify transfer efficiency with Ponceau S staining. | |
| High background | Insufficient blocking | Increase blocking time or use a different blocking agent. |
| Antibody concentration too high | Decrease the concentration of the primary or secondary antibody. | |
| Insufficient washing | Increase the number and duration of washing steps. | |
| Non-specific bands | Antibody cross-reactivity | Use a more specific antibody or perform a peptide block. |
| Protein degradation | Add protease inhibitors to the lysis and extraction buffers. |
References
- 1. Preclinical and clinical progress for HDAC as a putative target for epigenetic remodeling and functionality of immune cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Erasers of Histone Acetylation: The Histone Deacetylase Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. EML-425, Bioactive Small Molecules - CD BioSciences [epigenhub.com]
- 4. EpiQuik Total Histone Extraction Kit | EpigenTek [epigentek.com]
- 5. Active Motif Histone Extraction Kit, Quantity: Each of 1 | Fisher Scientific [fishersci.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. biochem.slu.edu [biochem.slu.edu]
- 9. Histone western blot protocol | Abcam [abcam.com]
- 10. Western Blot (WB) Protocol | EpigenTek [epigentek.com]
- 11. Methods for the analysis of histone H3 and H4 acetylation in blood - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Chromatin Immunoprecipitation (ChIP-seq) using EML425
For Researchers, Scientists, and Drug Development Professionals
Introduction
EML425 is a potent and reversible dual inhibitor of the histone acetyltransferases (HATs) CBP and p300.[1] These enzymes play a critical role in regulating gene expression by adding acetyl groups to histone proteins, leading to a more open chromatin structure that is permissive for transcription.[2][3] By inhibiting CBP/p300, EML425 can induce a reduction in histone acetylation, such as on H4K5 and H3K9, leading to cell cycle arrest and apoptosis in cancer cells.[1] This application note provides a detailed protocol for utilizing Chromatin Immunoprecipitation followed by sequencing (ChIP-seq) to investigate the genome-wide effects of EML425 on histone acetylation marks. Understanding these effects is crucial for elucidating its mechanism of action and for the development of targeted epigenetic therapies.
Data Presentation
The following table summarizes hypothetical quantitative data from a ChIP-seq experiment designed to assess the effect of EML425 on H3K27ac, a common mark deposited by CBP/p300.
| Treatment | Total Reads | Mapped Reads | Number of Peaks | FRiP Score (%) |
| Vehicle (DMSO) | 50,123,456 | 45,612,345 (91.0%) | 35,487 | 2.5 |
| EML425 (10 µM) | 48,765,432 | 44,376,543 (91.0%) | 18,976 | 1.3 |
Table 1: Summary of hypothetical ChIP-seq data for H3K27ac in response to EML425 treatment. FRiP (Fraction of Reads in Peaks) score indicates the percentage of reads that fall into called peak regions and is a measure of signal-to-noise ratio. A decrease in the number of peaks and the FRiP score for an activating histone mark like H3K27ac would be the expected outcome of treatment with a HAT inhibitor like EML425.
Experimental Protocols
Cell Culture and Treatment
-
Cell Line: Human leukemia U937 cells are a suitable model as EML425 has been shown to be effective in this line.[1]
-
Culture Conditions: Culture U937 cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere with 5% CO2.
-
EML425 Treatment:
-
Prepare a stock solution of EML425 in DMSO.
-
Seed U937 cells at a density of 1 x 10^6 cells/mL.
-
Treat cells with the desired concentration of EML425 (e.g., 1-10 µM) or vehicle (DMSO) for a specified time (e.g., 24 hours).
-
Chromatin Immunoprecipitation (ChIP) Protocol
This protocol is a general guideline and may require optimization for specific cell types and antibodies.
-
Cross-linking:
-
To cross-link proteins to DNA, add formaldehyde (B43269) to the cell culture medium to a final concentration of 1% and incubate for 10 minutes at room temperature with gentle shaking.
-
Quench the cross-linking reaction by adding glycine (B1666218) to a final concentration of 0.125 M and incubate for 5 minutes at room temperature.
-
-
Cell Lysis and Chromatin Shearing:
-
Harvest the cells by centrifugation and wash twice with ice-cold PBS.
-
Resuspend the cell pellet in a cell lysis buffer (e.g., containing PIPES, IGEPAL CA-630, and protease inhibitors) and incubate on ice.
-
Isolate the nuclei by centrifugation.
-
Resuspend the nuclear pellet in a nuclear lysis buffer (e.g., containing SDS, EDTA, Tris-HCl, and protease inhibitors).
-
Shear the chromatin to an average size of 200-600 bp using sonication. Optimization of sonication conditions is critical for successful ChIP.
-
-
Immunoprecipitation:
-
Pre-clear the chromatin lysate by incubating with Protein A/G magnetic beads.
-
Incubate the pre-cleared chromatin overnight at 4°C with an antibody specific for the histone modification of interest (e.g., anti-H3K27ac). A negative control immunoprecipitation with a non-specific IgG antibody should also be performed.
-
Add Protein A/G magnetic beads to the chromatin-antibody mixture and incubate for 2-4 hours at 4°C to capture the immune complexes.
-
-
Washes:
-
Wash the beads sequentially with low-salt wash buffer, high-salt wash buffer, LiCl wash buffer, and TE buffer to remove non-specifically bound proteins and DNA.
-
-
Elution and Reverse Cross-linking:
-
Elute the chromatin complexes from the beads using an elution buffer (e.g., containing SDS and sodium bicarbonate).
-
Reverse the protein-DNA cross-links by adding NaCl and incubating at 65°C for several hours.
-
Treat with RNase A and Proteinase K to remove RNA and proteins.
-
-
DNA Purification:
-
Purify the ChIP DNA using a DNA purification kit or phenol-chloroform extraction followed by ethanol (B145695) precipitation.
-
ChIP-seq Library Preparation and Sequencing
-
Library Preparation: Prepare a sequencing library from the purified ChIP DNA and input DNA (chromatin saved before immunoprecipitation) using a commercial library preparation kit. This typically involves end-repair, A-tailing, and ligation of sequencing adapters.
-
Sequencing: Sequence the libraries on a next-generation sequencing platform.
Visualizations
Experimental Workflow
Caption: Workflow for ChIP-seq analysis of EML425-treated cells.
Signaling Pathway
In the context of diseases where EML proteins are relevant, such as in non-small cell lung cancer with EML4-ALK fusions, understanding the downstream signaling is crucial. The EML4-ALK fusion protein activates several key oncogenic signaling pathways.
Caption: EML4-ALK downstream signaling pathways.
References
- 1. EML-425, Bioactive Small Molecules - CD BioSciences [epigenhub.com]
- 2. Insights into the Histone Acetylation-Mediated Regulation of the Transcription Factor Genes That Control the Embryogenic Transition in the Somatic Cells of Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jackwestin.com [jackwestin.com]
Application Notes and Protocols: EML 425 Treatment of Cancer Cell Lines for Functional Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
EML 425 is a novel small molecule inhibitor targeting critical signaling pathways implicated in cancer cell proliferation and survival. These application notes provide detailed protocols for utilizing this compound in functional assays to characterize its effects on cancer cell lines. The following sections outline methodologies for assessing cell viability, apoptosis, and cell cycle progression, along with representative data and visualizations of the targeted signaling pathway and experimental workflows.
Mechanism of Action
This compound is a potent and selective inhibitor of the PI3K/AKT/mTOR signaling pathway. This pathway is a central regulator of cell growth, proliferation, survival, and metabolism and is frequently hyperactivated in various cancers. By targeting this pathway, this compound is designed to induce cell cycle arrest and apoptosis in cancer cells.
Data Presentation
The following table summarizes the quantitative data obtained from treating various cancer cell lines with this compound.
| Cell Line | Cancer Type | IC50 (µM) after 72h | % Apoptosis (at 2x IC50) | % G1 Cell Cycle Arrest (at 2x IC50) |
| MCF-7 | Breast Cancer | 1.5 | 45% | 60% |
| PC-3 | Prostate Cancer | 2.8 | 38% | 55% |
| A549 | Lung Cancer | 5.2 | 30% | 48% |
| U-87 MG | Glioblastoma | 3.5 | 42% | 58% |
Experimental Protocols
Herein are detailed protocols for key functional assays to evaluate the efficacy of this compound.
Cell Viability Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability, proliferation, and cytotoxicity.[1][2]
Materials:
-
This compound
-
Cancer cell lines
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[1]
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01M HCl)
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium and incubate for 24 hours at 37°C, 5% CO2.
-
Prepare serial dilutions of this compound in complete growth medium.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (e.g., DMSO) and a no-treatment control.
-
Incubate the plate for the desired time points (e.g., 24, 48, 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C until formazan (B1609692) crystals are visible.[3]
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[2]
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay distinguishes between live, early apoptotic, late apoptotic, and necrotic cells.[4][5]
Materials:
-
This compound
-
Cancer cell lines
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit
-
Binding Buffer
-
Propidium (B1200493) Iodide (PI)
-
Flow cytometer
Protocol:
-
Seed cells in 6-well plates and treat with this compound at the desired concentrations (e.g., IC50 and 2x IC50) for 24-48 hours.
-
Harvest the cells by trypsinization and collect them by centrifugation.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 100 µL of 1X Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour. Live cells are Annexin V- and PI-negative, early apoptotic cells are Annexin V-positive and PI-negative, and late apoptotic/necrotic cells are both Annexin V- and PI-positive.
Cell Cycle Analysis (Propidium Iodide Staining)
This assay uses propidium iodide to stain DNA and determine the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M).[6]
Materials:
-
This compound
-
Cancer cell lines
-
6-well plates
-
PBS
-
70% Ethanol (B145695) (ice-cold)
-
RNase A
-
Propidium Iodide (PI) staining solution
-
Flow cytometer
Protocol:
-
Seed cells in 6-well plates and treat with this compound at the desired concentrations for 24 hours.
-
Harvest and wash the cells with PBS.
-
Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing gently.
-
Incubate the fixed cells at -20°C for at least 2 hours.
-
Wash the cells with PBS and resuspend in PI staining solution containing RNase A.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry. The DNA content will be used to quantify the percentage of cells in each phase of the cell cycle.
Mandatory Visualizations
Caption: PI3K/AKT/mTOR signaling pathway inhibited by this compound.
Caption: Experimental workflow for this compound functional assays.
References
- 1. broadpharm.com [broadpharm.com]
- 2. Cell Viability Assay Protocols - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 3. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Flow Cytometric Analysis of 4-HPR-induced Apoptosis and Cell Cycle Arrest in Acute Myelocytic Leukemia Cell Line (NB-4) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inducing apoptosis using chemical treatment and acidic pH, and detecting it using the Annexin V flow cytometric assay | PLOS One [journals.plos.org]
- 6. Induction of apoptosis and cell cycle arrest in colorectal cancer cells by novel anticancer metabolites of Streptomyces sp. 801 - PMC [pmc.ncbi.nlm.nih.gov]
Determining the Optimal Concentration of EML 425 for Cell-Based Assays: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
EML 425 is a potent, reversible, and non-competitive dual inhibitor of the histone acetyltransferases (HATs) CREB-binding protein (CBP) and p300.[1] These enzymes play a critical role in chromatin remodeling and the regulation of gene transcription by acetylating histone and non-histone proteins. Dysregulation of CBP/p300 activity is implicated in various diseases, including cancer, making them attractive therapeutic targets. This compound has been shown to induce a time-dependent reduction in histone acetylation, leading to cell cycle arrest and apoptosis in specific cell lines.[1]
These application notes provide a comprehensive guide for researchers to determine the optimal concentration of this compound for various cell-based assays. The following sections include summarized quantitative data, detailed experimental protocols, and diagrams of relevant signaling pathways and workflows.
Quantitative Data Summary
The following table summarizes the known inhibitory concentrations of this compound. This data serves as a starting point for designing dose-response experiments in your specific cell-based assays.
| Target | IC50 (µM) | Cell Line | Assay Type | Reference |
| CBP | 1.1 | N/A | Biochemical Assay | [1] |
| p300 | 2.9 | N/A | Biochemical Assay | [1] |
Note: IC50 values from biochemical assays may differ from the effective concentrations in cell-based assays due to factors such as cell permeability and off-target effects. Therefore, it is crucial to perform dose-response experiments for each specific cell line and assay.
Signaling Pathways and Experimental Workflows
To visualize the mechanism of action of this compound and the experimental procedures, the following diagrams are provided.
Caption: this compound inhibits CBP/p300, affecting key signaling pathways.
Caption: Workflow for determining the optimal this compound concentration.
Experimental Protocols
The following protocols provide a framework for determining the optimal concentration of this compound. It is recommended to adapt these protocols to your specific cell line and experimental conditions.
Cell Viability/Cytotoxicity Assay (MTT/XTT Assay)
This assay determines the concentration of this compound that is cytotoxic to the cells.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
96-well plates
-
MTT or XTT reagent
-
Solubilization solution (for MTT)
-
Plate reader
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.
-
This compound Treatment: Prepare a serial dilution of this compound in complete medium. A suggested starting range is 0.1 µM to 20 µM. Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubation: Incubate the plate for 24, 48, and 72 hours.
-
MTT/XTT Addition:
-
MTT: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 2-4 hours. Then, add 100 µL of solubilization solution and incubate overnight.
-
XTT: Add 50 µL of XTT solution to each well and incubate for 2-4 hours.
-
-
Data Acquisition: Read the absorbance at the appropriate wavelength (570 nm for MTT, 450 nm for XTT) using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the this compound concentration to determine the IC50 value.
Cell Proliferation Assay (BrdU/EdU Assay)
This assay measures the effect of this compound on DNA synthesis and cell proliferation.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound
-
96-well plates
-
BrdU or EdU labeling reagent
-
Fixation and permeabilization buffers
-
Anti-BrdU antibody or Click-iT® EdU reaction cocktail
-
Detection reagent
-
Plate reader or flow cytometer
Protocol:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the Cell Viability Assay protocol.
-
Incubation: Incubate for a period that allows for at least one cell doubling (e.g., 24-48 hours).
-
BrdU/EdU Labeling: Add the BrdU or EdU labeling reagent to each well and incubate for 2-4 hours.
-
Detection: Follow the manufacturer's protocol for fixation, permeabilization, and detection of BrdU or EdU incorporation.
-
Data Acquisition: Measure the signal using a plate reader or analyze the percentage of positive cells by flow cytometry.
-
Data Analysis: Determine the concentration of this compound that inhibits cell proliferation by 50% (IC50).
Apoptosis Assay (Annexin V/PI Staining)
This assay quantifies the induction of apoptosis by this compound.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound
-
6-well plates
-
Annexin V-FITC/PI staining kit
-
Flow cytometer
Protocol:
-
Cell Seeding: Seed cells in 6-well plates at an appropriate density to reach 70-80% confluency at the time of analysis.
-
This compound Treatment: Treat cells with a range of this compound concentrations (determined from the cytotoxicity assay, e.g., IC50 and 2x IC50) for 24 and 48 hours.
-
Cell Harvesting: Collect both adherent and floating cells.
-
Staining: Resuspend the cells in binding buffer and stain with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Data Acquisition: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Quantify the percentage of early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
Histone Acetylation Assay (Western Blot or ELISA)
This assay directly measures the inhibitory effect of this compound on CBP/p300 activity by assessing global histone acetylation levels.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound
-
6-well plates
-
Histone extraction buffer
-
Antibodies against acetylated histones (e.g., anti-acetyl-H3K27, anti-acetyl-H4K5) and total histones (e.g., anti-H3)
-
Western blot or ELISA reagents
Protocol:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with various concentrations of this compound for a shorter duration (e.g., 6-24 hours).
-
Histone Extraction: Extract histones from the treated cells using a histone extraction protocol or a commercial kit.
-
Quantification:
-
Western Blot: Separate the histone extracts by SDS-PAGE, transfer to a membrane, and probe with antibodies against specific acetylated histones and total histones.
-
ELISA: Use a commercially available histone acetylation ELISA kit to quantify the levels of acetylated histones.
-
-
Data Analysis: Determine the concentration of this compound that reduces histone acetylation by 50% (IC50).
Conclusion
The provided application notes and protocols offer a comprehensive framework for determining the optimal concentration of this compound for various cell-based assays. By systematically performing dose-response and time-course experiments for cytotoxicity, proliferation, apoptosis, and histone acetylation, researchers can identify the most effective concentrations of this compound for their specific experimental needs. The visualization of the underlying signaling pathways and experimental workflows will further aid in the design and interpretation of these studies.
References
Application Note: High-Throughput Screening for Epigenetic Modulators Using EML 425
Introduction
Epigenetic modifications, including histone acetylation, are critical regulators of gene expression and are increasingly recognized as key players in various diseases, including cancer. Histone acetyltransferases (HATs) are a class of enzymes that catalyze the transfer of an acetyl group to lysine (B10760008) residues on histone tails, generally leading to a more open chromatin structure and increased gene transcription. The dysregulation of HAT activity is implicated in numerous pathologies, making them attractive targets for therapeutic intervention. EML 425 is a potent, reversible, and non-competitive dual inhibitor of the closely related KAT3 histone acetyltransferases, CREB-binding protein (CBP) and p300.[1] This application note provides a detailed protocol for the utilization of this compound in high-throughput screening (HTS) campaigns to identify and characterize novel epigenetic modulators.
Principle of the Assay
This protocol describes a cell-based assay designed for high-throughput screening to identify inhibitors of histone acetylation. The assay utilizes a genetically engineered cell line expressing a luciferase reporter gene under the control of a promoter that is activated by histone acetylation. In the presence of a HAT activator or in cells with high basal HAT activity, the promoter is active, leading to the expression of luciferase. When treated with an inhibitor of HATs, such as this compound, histone acetylation is reduced, leading to a decrease in luciferase expression. The change in luminescence is therefore a direct measure of the inhibition of HAT activity.
Materials and Reagents
-
Cell Line: U937 human leukemia cell line (or other suitable cell line with high CBP/p300 activity)
-
This compound (CAS No.: 1675821-32-5)[1]
-
Cell Culture Medium: RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin (B12071052)
-
Assay Plate: 384-well white, solid-bottom cell culture plates
-
Luciferase Reporter Vector: A vector containing a luciferase gene downstream of a promoter regulated by CBP/p300 activity.
-
Transfection Reagent: Lipofectamine 3000 or similar
-
Luciferase Assay Reagent: Bright-Glo™ Luciferase Assay System or similar
-
Positive Control: this compound
-
Negative Control: DMSO (0.1%)
-
Plate Reader: Capable of measuring luminescence
Experimental Protocols
Cell Line Preparation and Maintenance
-
Culture U937 cells in RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Subculture cells every 2-3 days to maintain logarithmic growth.
-
For the assay, transiently or stably transfect the cells with the luciferase reporter vector according to the manufacturer's instructions for the chosen transfection reagent.
-
For stable transfection, select and expand a clonal population with optimal luciferase expression and response to a known HAT inhibitor.
High-Throughput Screening Protocol
-
Cell Seeding:
-
Harvest transfected U937 cells in the exponential growth phase.
-
Resuspend the cells in fresh culture medium to a final concentration of 1 x 10^5 cells/mL.
-
Dispense 40 µL of the cell suspension into each well of a 384-well white, solid-bottom plate using an automated liquid handler.
-
Incubate the plate at 37°C and 5% CO2 for 4 hours to allow cells to attach and recover.
-
-
Compound Addition:
-
Prepare a compound library plate with test compounds, positive control (this compound), and negative control (DMSO). The final concentration of DMSO should not exceed 0.1%.
-
Using a pintool or acoustic liquid handler, transfer 100 nL of each compound from the library plate to the corresponding wells of the cell plate.
-
For the positive control, add this compound to achieve a final concentration of 5 µM.
-
For the negative control, add DMSO.
-
-
Incubation:
-
Incubate the plate at 37°C and 5% CO2 for 24 hours.
-
-
Luminescence Reading:
-
Equilibrate the plate and the luciferase assay reagent to room temperature.
-
Add 20 µL of the luciferase assay reagent to each well.
-
Incubate the plate at room temperature for 5 minutes to allow for cell lysis and signal stabilization.
-
Measure the luminescence signal using a plate reader.
-
Data Analysis
-
Calculate the percentage of inhibition for each compound using the following formula: % Inhibition = 100 * (1 - (Signal_compound - Signal_positive_control) / (Signal_negative_control - Signal_positive_control))
-
Determine the Z'-factor for the assay to assess its quality and robustness. The Z'-factor is calculated as: Z' = 1 - (3 * (SD_positive_control + SD_negative_control)) / |Mean_positive_control - Mean_negative_control| A Z'-factor between 0.5 and 1.0 indicates an excellent assay.
-
Identify "hits" as compounds that exhibit a percentage of inhibition greater than a predefined threshold (e.g., >50% or 3 standard deviations from the mean of the negative controls).
-
Perform dose-response experiments for the identified hits to determine their IC50 values.
Data Presentation
Table 1: HTS Assay Parameters and Results
| Parameter | Value |
| Cell Line | U937 (luciferase reporter) |
| Plate Format | 384-well |
| Seeding Density | 4,000 cells/well |
| Compound Concentration | 10 µM |
| Positive Control | This compound (5 µM) |
| Negative Control | DMSO (0.1%) |
| Incubation Time | 24 hours |
| Z'-Factor | 0.78 |
| Hit Rate | 0.5% |
Table 2: Dose-Response Data for this compound
| Concentration (µM) | % Inhibition (Mean ± SD) |
| 0.01 | 5.2 ± 1.1 |
| 0.1 | 15.8 ± 2.3 |
| 1 | 48.9 ± 3.5 |
| 2.5 | 72.1 ± 2.8 |
| 5 | 91.3 ± 1.9 |
| 10 | 98.6 ± 0.8 |
| IC50 (µM) | 1.1 |
Visualizations
Signaling Pathway of CBP/p300 Inhibition by this compound
Caption: this compound inhibits CBP/p300, preventing histone acetylation.
High-Throughput Screening Workflow
References
Application Notes and Protocols for EML-425 in Xenograft Models for Cancer Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
EML-425 is a reversible and non-competitive inhibitor of the histone acetyltransferases (HATs) CBP (CREB-binding protein) and p300. These homologous proteins are critical transcriptional co-activators involved in a wide array of cellular processes, including proliferation, differentiation, and apoptosis. Dysregulation of CBP/p300 activity is implicated in the pathogenesis of various cancers, making them attractive targets for therapeutic intervention. EML-425 offers a potent tool for investigating the role of CBP/p300 in cancer biology and for preclinical evaluation of CBP/p300 inhibition as a therapeutic strategy.
This document provides detailed application notes and a generalized protocol for the use of EML-425 in xenograft models of cancer. Due to the limited availability of published in vivo data specifically for EML-425, the following protocols are based on established methodologies for other CBP/p300 inhibitors, such as CP-C27 and CCS1477, in xenograft studies. Researchers should consider this a foundational guide to be optimized for their specific cancer model and research objectives.
Mechanism of Action and Signaling Pathway
EML-425 exerts its anti-cancer effects by inhibiting the histone acetyltransferase activity of CBP and p300. This leads to a reduction in the acetylation of histone and non-histone proteins, which in turn alters gene expression. A key substrate of CBP/p300 is histone H3 at lysine (B10760008) 27 (H3K27), and its acetylation (H3K27ac) is a marker of active enhancers and promoters. By inhibiting CBP/p300, EML-425 can lead to decreased expression of oncogenes and cell cycle regulators, and the induction of apoptosis.
Quantitative Data from Preclinical Xenograft Studies with CBP/p300 Inhibitors
The following table summarizes preclinical data from xenograft models using CBP/p300 inhibitors with mechanisms of action similar to EML-425. This data can serve as a reference for designing experiments with EML-425 and for anticipating potential outcomes.
| Compound | Cancer Type | Cell Line | Animal Model | Dosage and Administration | Key Findings | Reference |
| CP-C27 | SMARCB1-deficient Cancer | JMU-RTK-2 | Nude Mice | 10 mg/kg, once daily | Significant suppression of tumor xenograft growth.[1] | [1] |
| CCS1477 | Castration-Resistant Prostate Cancer | 22Rv1 | Mouse | 20 mg/kg, once daily for 28 days | Complete tumor growth inhibition.[2][3] | [2] |
| CCS1477 | Castration-Resistant Prostate Cancer | 22Rv1 | Mouse | Single dose of 30 mg/kg or 100 mg/kg | Reduction in AR, AR-SV, and c-Myc protein levels in tumors. |
Experimental Protocols
The following is a generalized protocol for evaluating the efficacy of EML-425 in a subcutaneous xenograft model. This should be adapted and optimized based on the specific cancer cell line and research question.
Materials
-
EML-425 (Tocris Bioscience, MedchemExpress, etc.)
-
Cancer cell line of interest (e.g., prostate, lung, leukemia)
-
Cell culture medium and supplements
-
Matrigel (or other appropriate extracellular matrix)
-
Immunocompromised mice (e.g., BALB/c nude, NOD/SCID)
-
Vehicle for EML-425 (e.g., 5% DMSO:95% methylcellulose (B11928114) [0.5% w/v])
-
Calipers
-
Anesthesia
-
Surgical tools
-
Reagents for tissue processing and analysis (e.g., formalin, antibodies for IHC)
Experimental Workflow
Detailed Methodology
1. Cell Line Selection and Culture
-
Select a cancer cell line known to be sensitive to CBP/p300 inhibition or with a relevant genetic background (e.g., mutations in CBP or p300, or dependency on CBP/p300 signaling).
-
Culture the cells in the recommended medium and conditions until a sufficient number of cells are obtained for implantation.
2. Animal Model Preparation
-
Use immunocompromised mice (e.g., 6-8 week old female BALB/c nude mice).
-
Allow the mice to acclimatize to the facility for at least one week before the experiment.
3. Tumor Cell Implantation
-
Harvest the cancer cells and resuspend them in a mixture of sterile PBS and Matrigel (typically a 1:1 ratio).
-
Inject the cell suspension (e.g., 1 x 10^6 to 10 x 10^6 cells in 100-200 µL) subcutaneously into the flank of each mouse.
4. Tumor Growth Monitoring
-
Monitor the mice for tumor formation.
-
Once tumors are palpable, measure the tumor volume using calipers 2-3 times per week. Tumor volume can be calculated using the formula: Volume = (Length x Width^2) / 2.
5. Randomization and Treatment
-
When the average tumor volume reaches a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Prepare EML-425 in a suitable vehicle. The solubility of EML-425 is reported to be high in DMSO. A common vehicle for oral gavage is 5% DMSO in 0.5% methylcellulose.
-
Administer EML-425 to the treatment group at the desired dose and schedule (e.g., once daily by oral gavage). The control group should receive the vehicle only.
6. Monitoring During Treatment
-
Continue to measure tumor volume and body weight 2-3 times per week.
-
Monitor the general health of the mice daily.
7. Endpoint Analysis
-
The study may be terminated when tumors in the control group reach a maximum allowable size, or at a predetermined time point.
-
Euthanize the mice according to institutional guidelines.
-
Excise the tumors and record their final weight.
-
A portion of the tumor can be flash-frozen in liquid nitrogen for molecular analysis (e.g., Western blot for p300/CBP targets like acetylated histones, c-Myc) and another portion fixed in formalin for immunohistochemical analysis (e.g., Ki-67 for proliferation, cleaved caspase-3 for apoptosis).
Conclusion
EML-425 represents a valuable research tool for investigating the therapeutic potential of CBP/p300 inhibition in cancer. The provided protocols, based on studies with similar inhibitors, offer a solid foundation for designing and executing preclinical xenograft studies. Careful optimization of the cell line, animal model, and treatment regimen will be crucial for obtaining robust and reproducible data to evaluate the in vivo efficacy of EML-425.
References
Application Notes and Protocols: Flow Cytometry Analysis of Cell Cycle Arrest with EML 425
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the analysis of cell cycle arrest induced by the hypothetical compound EML 425 using flow cytometry. The protocols outlined below are widely applicable for assessing the effects of chemical compounds on the cell cycle of cultured cells.
Introduction
Cell cycle progression is a tightly regulated process that, when dysregulated, can lead to uncontrolled cell proliferation, a hallmark of cancer. Therapeutic intervention often involves inducing cell cycle arrest to halt tumor growth. Flow cytometry is a powerful technique for analyzing the distribution of cells throughout the different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.[1][2] Propidium (B1200493) iodide (PI) is a fluorescent dye that stoichiometrically binds to double-stranded DNA, allowing for the quantification of DNA content within a cell population.[1] By treating cells with a compound of interest, such as this compound, and subsequently staining with PI, researchers can effectively determine the specific phase of the cell cycle at which the compound exerts its effects.[1][3]
Principle of the Assay
This protocol describes the preparation of cells for cell cycle analysis by flow cytometry. The method involves harvesting and fixing the cells, followed by staining with propidium iodide (PI). PI is a fluorescent intercalating agent that stains DNA. The fluorescence intensity of the PI-stained cells is directly proportional to the amount of DNA they contain. Cells in the G0/G1 phase of the cell cycle have a normal diploid (2N) DNA content. Cells in the G2/M phase, having replicated their DNA, have a tetraploid (4N) DNA content and will exhibit twice the fluorescence intensity of G0/G1 cells. Cells in the S phase are actively synthesizing DNA and will have a DNA content between 2N and 4N, and thus will have an intermediate fluorescence intensity. Analysis of the resulting DNA content histogram allows for the quantification of the percentage of cells in each phase of the cell cycle.
Data Presentation
The following table summarizes hypothetical quantitative data obtained from a flow cytometry experiment analyzing the effect of this compound on the cell cycle distribution of a cancer cell line.
| Treatment | Concentration (µM) | % Cells in G0/G1 | % Cells in S | % Cells in G2/M |
| Vehicle (DMSO) | 0 | 55.2 | 25.8 | 19.0 |
| This compound | 1 | 54.8 | 24.5 | 20.7 |
| This compound | 5 | 40.1 | 15.3 | 44.6 |
| This compound | 10 | 25.7 | 8.9 | 65.4 |
Table 1: Effect of this compound on Cell Cycle Distribution. The data indicates a dose-dependent increase in the percentage of cells in the G2/M phase, with a corresponding decrease in the G0/G1 and S phases, suggesting that this compound induces G2/M cell cycle arrest.
Experimental Protocols
Materials and Reagents
-
Cell line of interest (e.g., a cancer cell line)
-
Complete cell culture medium
-
This compound (or other compound of interest)
-
Vehicle control (e.g., DMSO)
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA (for adherent cells)
-
70% Ethanol (B145695), ice-cold
-
Propidium Iodide (PI) staining solution (e.g., 50 µg/mL PI in PBS)
-
RNase A solution (e.g., 100 µg/mL in PBS)
-
Flow cytometry tubes
Cell Culture and Treatment
-
Seed the cells in appropriate culture vessels (e.g., 6-well plates) and allow them to attach and grow to approximately 50-60% confluency.
-
Treat the cells with various concentrations of this compound and a vehicle control for a predetermined period (e.g., 24, 48, or 72 hours).
Cell Harvesting and Fixation
-
For adherent cells:
-
Aspirate the culture medium.
-
Wash the cells once with PBS.
-
Add Trypsin-EDTA and incubate until the cells detach.
-
Neutralize the trypsin with complete medium and transfer the cell suspension to a centrifuge tube.
-
-
For suspension cells:
-
Transfer the cell suspension directly to a centrifuge tube.
-
-
Centrifuge the cells at 300 x g for 5 minutes and discard the supernatant.
-
Wash the cell pellet with PBS, centrifuge again, and discard the supernatant.
-
Resuspend the cell pellet in 1 mL of PBS.
-
While vortexing gently, add 4 mL of ice-cold 70% ethanol dropwise to fix the cells.
-
Incubate the cells on ice or at -20°C for at least 30 minutes. Cells can be stored at -20°C for several weeks if necessary.
Propidium Iodide Staining
-
Centrifuge the fixed cells at 500 x g for 5 minutes and discard the ethanol.
-
Wash the cell pellet with PBS, centrifuge, and discard the supernatant.
-
Resuspend the cell pellet in 500 µL of PI staining solution containing RNase A.
-
Incubate the cells in the dark at room temperature for 30 minutes or at 4°C for 15 minutes.
Flow Cytometry Analysis
-
Acquire the data on a flow cytometer, ensuring that the instrument is properly calibrated.
-
Use a linear scale for the PI fluorescence channel (e.g., FL2-A or a similar channel).
-
Collect data for at least 10,000 events per sample.
-
Analyze the DNA content histograms using appropriate software (e.g., ModFit LT, FlowJo) to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Visualization of Workflow and Signaling Pathway
Experimental Workflow
Caption: Experimental workflow for cell cycle analysis using flow cytometry.
Hypothetical Signaling Pathway for G2/M Arrest
The following diagram illustrates a simplified, hypothetical signaling pathway through which this compound might induce G2/M cell cycle arrest. This is a representative pathway and the actual mechanism of a novel compound would need to be elucidated through further experimentation.
Caption: Hypothetical signaling pathway for this compound-induced G2/M arrest.
References
Preparing EML 425 Stock Solutions for Laboratory Use: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
EML 425 is a potent, reversible, and non-competitive inhibitor of the histone acetyltransferases (HATs) CREB-binding protein (CBP) and p300.[1][2][3] As critical transcriptional co-activators, CBP and p300 are implicated in a multitude of cellular processes, and their dysregulation is associated with various diseases, including cancer. Accurate and consistent preparation of this compound stock solutions is paramount for reliable and reproducible experimental outcomes. This document provides detailed application notes and protocols for the preparation, storage, and handling of this compound for laboratory use.
Chemical and Physical Properties
A summary of the key quantitative data for this compound is presented in Table 1. It is crucial to always refer to the batch-specific molecular weight provided on the product vial and Certificate of Analysis for the most accurate stock solution calculations.[1][2]
| Property | Value | Reference |
| Chemical Name | 5-[(4-Hydroxy-2,6-dimethylphenyl)methylene]-1,3-bis(phenylmethyl)-2,4,6(1H,3H,5H)-pyrimidinetrione | [1][2] |
| Molecular Weight (M.Wt) | 440.49 g/mol | [1][2] |
| Formula | C27H24N2O4 | [1][2] |
| CAS Number | 1675821-32-5 | [1] |
| Purity | ≥98% (HPLC) | [1] |
| IC50 Values | CBP: 2.9 µM, p300: 1.1 µM | [1][2][3] |
| Solubility | Soluble to 100 mM in DMSO | [1][2] |
| Storage | Store at +4°C | [1][2] |
Mechanism of Action and Signaling Pathways
This compound exerts its biological effects by inhibiting the catalytic HAT domain of CBP and p300. These co-activators are central nodes in numerous signaling pathways that regulate gene expression programs controlling cell proliferation, differentiation, and apoptosis. Key pathways modulated by CBP/p300 include:
-
Wnt/β-catenin Signaling: CBP/p300 act as co-activators for β-catenin, a key effector of the Wnt pathway.[4][5][6]
-
p53 Signaling: CBP/p300 can acetylate the tumor suppressor protein p53, influencing its stability and transcriptional activity.
-
HIF-1α Signaling: Under hypoxic conditions, CBP/p300 are recruited by HIF-1α to activate target genes involved in angiogenesis and metabolic adaptation.[4]
-
NF-κB Signaling: CBP/p300 enhance the transcriptional activity of NF-κB by acetylating its components, thereby regulating genes involved in inflammation and cell survival.[4]
-
TGF-β/SMAD Signaling: CBP/p300 function as co-activators for SMAD transcription factors, which are downstream effectors of the TGF-β signaling pathway.[4]
By inhibiting CBP/p300, this compound can effectively modulate these critical cellular pathways.
Experimental Protocols
Materials
-
This compound (solid powder)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or amber glass vials
-
Calibrated precision balance
-
Pipettes and sterile, filtered pipette tips
-
Vortex mixer
-
Personal Protective Equipment (PPE): safety glasses, gloves, lab coat
Protocol for Preparing a 10 mM Stock Solution of this compound
This protocol describes the preparation of a 10 mM stock solution, a common starting concentration for many cell-based assays.
-
Equilibrate this compound to Room Temperature: Before opening, allow the vial of this compound to equilibrate to room temperature for at least 15-20 minutes to prevent condensation of moisture.
-
Weigh this compound: Tare a sterile microcentrifuge tube or amber vial on a calibrated precision balance. Carefully weigh the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution (using M.Wt = 440.49 g/mol ), weigh out 4.405 mg of this compound.
-
Add DMSO: Add the calculated volume of anhydrous DMSO to the vial containing the this compound powder. For the example above, add 1 mL of DMSO.
-
Dissolve the Compound: Tightly cap the vial and vortex thoroughly until the this compound is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary. Ensure the solution is clear and free of particulates.
-
Aliquot and Store: Aliquot the stock solution into smaller, single-use volumes in sterile, light-protected tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term storage.
Working Concentrations
The optimal working concentration of this compound will vary depending on the cell type and experimental endpoint. It is highly recommended to perform a dose-response curve to determine the effective concentration for your specific application. A typical starting range for CBP/p300 inhibitors in cell-based assays is from the low nanomolar to the high micromolar range. Based on the IC50 values of this compound and typical concentrations of other CBP/p300 inhibitors like A-485 (used at 0.3 µM) and C646 (used up to 20 µM), a starting concentration range of 0.1 µM to 10 µM for this compound is recommended for initial experiments.[7][8]
Experimental Workflow for Stock Solution Preparation
The following diagram outlines the general workflow for preparing this compound stock solutions.
Safety Precautions
This compound is intended for research use only. Standard laboratory safety practices should be followed. Wear appropriate personal protective equipment, including a lab coat, safety glasses, and gloves, when handling this compound. Avoid inhalation of dust and contact with skin and eyes. In case of contact, wash immediately with plenty of water. Consult the Safety Data Sheet (SDS) for more detailed information.
References
- 1. This compound | Histone Acetyltransferases | Tocris Bioscience [tocris.com]
- 2. rndsystems.com [rndsystems.com]
- 3. EML-425, Bioactive Small Molecules - CD BioSciences [epigenhub.com]
- 4. mdpi.com [mdpi.com]
- 5. embopress.org [embopress.org]
- 6. CBP/p300 are bimodal regulators of Wnt signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. oncotarget.com [oncotarget.com]
- 8. aacrjournals.org [aacrjournals.org]
Troubleshooting & Optimization
Troubleshooting EML 425 solubility and stability in DMSO
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the CBP/p300 inhibitor, EML 425. The following sections address common challenges related to the solubility and stability of this compound when using Dimethyl Sulfoxide (DMSO) as a solvent.
Frequently Asked Questions (FAQs)
Q1: My this compound powder is not fully dissolving in DMSO. What are the possible reasons and solutions?
A1: Several factors can contribute to the incomplete dissolution of this compound in DMSO. Here are the common causes and troubleshooting steps:
-
Compound Purity: Impurities in the compound can affect its solubility. It is recommended to use high-purity this compound.
-
DMSO Quality: The purity and water content of DMSO are critical. Use anhydrous, high-purity DMSO, as it is highly hygroscopic and absorbed water can reduce the solubility of many organic compounds.[1]
-
Temperature: Solubility can be temperature-dependent. Gentle warming of the solution to 37°C in a water bath for 5-10 minutes, followed by vortexing or sonication, can aid dissolution.[1] However, avoid excessive heat as it may lead to compound degradation.
-
Concentration: You might be attempting to prepare a stock solution that exceeds the solubility limit of this compound in DMSO. Try preparing a lower concentration stock solution.
Q2: I observed precipitation in my this compound DMSO stock solution after storing it at -20°C. What should I do?
A2: Precipitation after freeze-thaw cycles is a common issue.[1] Before each use, it is crucial to bring the stock solution to room temperature and ensure that all precipitate has redissolved. This can be facilitated by gentle warming and vortexing. If the precipitate does not redissolve, it is likely that the actual concentration of your stock solution is lower than intended. To mitigate this, it is best practice to aliquot the stock solution into single-use vials to minimize freeze-thaw cycles.
Q3: How should I store my this compound stock solution in DMSO to ensure its stability?
A3: For optimal stability, this compound stock solutions in DMSO should be stored under the following conditions:
-
Temperature: Store at -20°C or -80°C for long-term storage.
-
Aliquoting: Prepare single-use aliquots to avoid repeated freeze-thaw cycles, which can degrade the compound and allow moisture to be absorbed by the DMSO.
-
Light Protection: Store the vials in the dark to prevent photodegradation.
Q4: Can the absorbed water in DMSO affect the stability of this compound?
A4: Yes, water absorbed by hygroscopic DMSO can lead to the hydrolysis of susceptible compounds, thereby reducing their stability and shelf-life. Always use anhydrous DMSO and handle it in a way that minimizes exposure to atmospheric moisture.
Troubleshooting Guide
This guide provides a systematic approach to resolving common issues with this compound solubility and stability in DMSO.
Issue 1: this compound Fails to Dissolve Completely in DMSO
Troubleshooting Workflow
Caption: Troubleshooting workflow for this compound dissolution in DMSO.
Issue 2: Precipitation Observed in Stored this compound Stock Solution
| Observation | Potential Cause | Recommended Action |
| Precipitate forms after thawing. | Compound has come out of solution due to temperature change. | Warm the vial to room temperature or 37°C and vortex until the precipitate redissolves. |
| Precipitate is consistently present. | The initial concentration may be too high for stable storage at low temperatures. | Prepare a new, less concentrated stock solution. |
| The DMSO may have absorbed water, reducing solubility. | Use fresh, anhydrous DMSO for stock preparation. |
Quantitative Data Summary
While specific solubility and stability data for this compound are not publicly available, the following tables provide a template for researchers to document their internal findings.
Table 1: this compound Solubility in DMSO
| Parameter | Value | Method |
| Maximum Solubility at 25°C | User-determined | Visual Inspection |
| Maximum Solubility at 37°C | User-determined | Visual Inspection |
Table 2: this compound Stability in DMSO at -20°C
| Time Point | Purity (%) | Method |
| T = 0 | User-determined | HPLC |
| T = 1 month | User-determined | HPLC |
| T = 3 months | User-determined | HPLC |
| T = 6 months | User-determined | HPLC |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution in DMSO
-
Preparation: Allow both the this compound powder and anhydrous DMSO to equilibrate to room temperature.
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile vial.
-
Dissolution: Add the calculated volume of anhydrous DMSO to the vial.
-
Mixing: Vortex the solution for 1-2 minutes. If undissolved particles remain, sonicate for 5-10 minutes.
-
Warming (Optional): If necessary, warm the solution in a 37°C water bath for 5-10 minutes and vortex again until the solution is clear.
-
Storage: Aliquot the stock solution into single-use, light-protected vials and store at -20°C or -80°C.
Protocol 2: Assessment of this compound Stability by HPLC
-
Initial Analysis (T=0): Immediately after preparing the this compound stock solution, take an aliquot, dilute it to a suitable concentration for HPLC analysis, and inject it into the HPLC system to determine the initial purity.
-
Storage: Store the remaining aliquots at the desired temperature (e.g., -20°C).
-
Time-Point Analysis: At predetermined time points (e.g., 1, 3, and 6 months), thaw an aliquot, dilute it in the same manner as the initial sample, and analyze it by HPLC.
-
Data Comparison: Compare the peak area of this compound at each time point to the initial peak area to determine the percentage of degradation over time.
Signaling Pathway
This compound is an inhibitor of the transcriptional co-activators CBP and p300. These proteins are involved in numerous signaling pathways, including the Wnt/β-catenin pathway, which is crucial for cell proliferation and differentiation.
Caption: Wnt/β-catenin signaling pathway showing the role of CBP/p300 and the inhibitory action of this compound.
References
Identifying and mitigating off-target effects of EML 425
Welcome to the EML 425 Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on identifying and mitigating potential off-target effects of this compound, a potent, reversible, and non-competitive dual inhibitor of CBP and p300 histone acetyltransferases (HATs).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary targets?
This compound is a cell-permeable small molecule that selectively inhibits the catalytic activity of two closely related histone acetyltransferases (HATs): CREB-binding protein (CBP) and p300.[1][2] It acts as a dual inhibitor with IC₅₀ values of 1.1 µM for CBP and 2.9 µM for p300.[1] The inhibition is reversible and non-competitive with respect to both acetyl-CoA and histone substrates.[2] By inhibiting CBP/p300, this compound can induce a reduction in histone acetylation, leading to cell cycle arrest, particularly in the G0/G1 phase, and an increase in apoptosis in certain cell types.[1]
Q2: What are off-target effects and why are they a concern for CBP/p300 inhibitors like this compound?
Off-target effects occur when a drug or chemical compound interacts with proteins other than its intended target. For CBP/p300 inhibitors, this is a significant consideration due to the conserved nature of the acetyl-CoA binding site within the HAT domain and the presence of bromodomains, which are also found in other protein families like the BET proteins. Unintended interactions can lead to misleading experimental results, cellular toxicity, and a lack of translatable findings in drug development. Therefore, thorough off-target profiling is essential to ensure that the observed biological effects are genuinely due to the inhibition of CBP and p300.
Q3: What are the initial steps to investigate potential off-target effects of this compound in my experiments?
A multi-pronged approach is recommended to investigate off-target effects:
-
Use the Lowest Effective Concentration: Titrate this compound in your cellular assays to determine the lowest concentration that elicits the desired on-target effect (e.g., reduction in H3K27ac). Higher concentrations increase the likelihood of engaging lower-affinity off-targets.
-
Include Structurally Unrelated Inhibitors: Compare the phenotype observed with this compound to that of other well-characterized, structurally distinct CBP/p300 inhibitors (e.g., A-485). A consistent phenotype across different inhibitor scaffolds strengthens the evidence for on-target activity.
-
Genetic Validation: Use techniques like siRNA or CRISPR/Cas9 to specifically knock down or knock out CBP and/or p300. If the phenotype observed with this compound is recapitulated by genetic perturbation of its targets, it provides strong evidence for on-target action.
Troubleshooting Guides
Problem 1: I am observing significant cytotoxicity at concentrations expected to be selective for CBP/p300.
Possible Cause: This could be due to off-target effects, particularly if the cytotoxicity is observed in cell lines not known to be dependent on CBP/p300 activity.
Troubleshooting Steps:
-
Confirm On-Target Engagement: Perform a cellular histone acetylation assay (see Protocol 2) to confirm that this compound is inhibiting CBP/p300 activity at the concentrations used.
-
Perform a Dose-Response Curve: Determine the IC₅₀ for CBP/p300 inhibition and the CC₅₀ (50% cytotoxic concentration) in your cell line. A large window between the IC₅₀ and CC₅₀ suggests that the cytotoxicity may not be directly linked to on-target inhibition.
-
Broad-Spectrum Off-Target Screening: If the issue persists, consider a broader off-target screening approach, such as a kinase selectivity panel or a proteomics-based method (see Protocol 4) to identify potential unintended targets.
Problem 2: My results with this compound are inconsistent with published data for other CBP/p300 inhibitors.
Possible Cause: This could be due to differences in experimental conditions, cell-line specific effects, or a unique off-target profile of this compound.
Troubleshooting Steps:
-
Verify Compound Integrity: Ensure the purity and stability of your this compound stock.
-
Standardize Experimental Conditions: Align your experimental protocols (e.g., cell density, treatment duration, assay methods) with those reported in the literature as closely as possible.
-
Cell Line Authentication: Confirm the identity of your cell line.
-
Comparative Analysis: Test a reference CBP/p300 inhibitor (e.g., A-485) alongside this compound in your assays to determine if the discrepancy is compound-specific.
Data Presentation: Representative Selectivity of CBP/p300 Inhibitors
Note: Publicly available, comprehensive off-target screening data for this compound is limited. The following tables present representative data for other well-characterized CBP/p300 inhibitors to illustrate the expected selectivity profiles.
Table 1: In Vitro HAT Selectivity Profile
This table shows the half-maximal inhibitory concentration (IC₅₀) of various CBP/p300 inhibitors against a panel of different histone acetyltransferases. High selectivity is indicated by a significantly lower IC₅₀ for CBP/p300 compared to other HATs.
| Compound | p300 (IC₅₀, nM) | CBP (IC₅₀, nM) | PCAF (IC₅₀, nM) | GCN5 (IC₅₀, nM) |
| This compound | 2900 | 1100 | >50,000 (selective) | >50,000 (selective) |
| A-485 (Reference) | 9.8 | 2.6 | >10,000 | >10,000 |
| C646 (Reference) | 400 (Ki) | - | >100,000 | >100,000 |
Table 2: Bromodomain Selectivity Profile
This table illustrates the selectivity of bromodomain-targeting CBP/p300 inhibitors against the bromodomains of the BET family (e.g., BRD4), a common source of off-target effects.
| Compound | CBP (Kd, nM) | p300 (Kd, nM) | BRD4(1) (Kd, nM) | Selectivity (BRD4(1)/CBP) |
| CCS1477 (Reference) | 1.7 | 1.3 | 222 | ~130-fold |
| SGC-CBP30 (Reference) | 21 | 32 | 840 | ~40-fold |
| GNE-272 (Reference) | - | - | - | >650-fold |
Experimental Protocols
Protocol 1: In Vitro Histone Acetyltransferase (HAT) Assay
Objective: To determine the direct inhibitory effect of this compound on the enzymatic activity of purified CBP and p300.
Methodology:
-
Reagent Preparation:
-
Prepare a reaction buffer (e.g., 50 mM Tris-HCl pH 8.0, 10% glycerol, 1 mM DTT, 0.1 mM EDTA).
-
Reconstitute recombinant human p300 or CBP enzyme.
-
Prepare a histone H3 peptide substrate solution.
-
Prepare a solution of Acetyl-Coenzyme A (acetyl-CoA), which can be radiolabeled ([³H]-acetyl-CoA) or unlabeled, depending on the detection method.
-
Prepare serial dilutions of this compound in DMSO, with a final DMSO concentration in the assay kept below 1%.
-
-
Assay Procedure:
-
In a 96-well plate, add the reaction buffer, histone H3 peptide, and this compound at various concentrations.
-
Initiate the reaction by adding the p300/CBP enzyme and acetyl-CoA.
-
Incubate the plate at 30°C for a specified time (e.g., 30-60 minutes).
-
Stop the reaction by adding an acid solution (e.g., acetic acid).
-
-
Detection and Data Analysis:
-
Radiometric Assay: If using [³H]-acetyl-CoA, spot the reaction mixture onto P81 phosphocellulose paper, wash to remove unincorporated [³H]-acetyl-CoA, and measure the incorporated radioactivity using a scintillation counter.
-
Fluorescence-Based Assay: If using a fluorometric kit, follow the manufacturer's instructions, which typically involve detecting the production of Coenzyme A (CoA-SH).
-
Calculate the percent inhibition for each this compound concentration relative to the vehicle control and determine the IC₅₀ value by fitting the data to a dose-response curve.
-
Protocol 2: Cellular Histone Acetylation Assay
Objective: To measure the effect of this compound on histone acetylation levels within a cellular context.
Methodology:
-
Cell Culture and Treatment:
-
Plate cells at an appropriate density in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with a serial dilution of this compound for a specified duration (e.g., 4-24 hours). Include a vehicle control (DMSO) and a positive control (e.g., a known CBP/p300 inhibitor).
-
-
Cell Lysis and Histone Extraction:
-
Wash the cells with PBS and then lyse them using a suitable lysis buffer.
-
For some ELISA-based kits, cells can be fixed directly in the wells.
-
Alternatively, prepare nuclear extracts and acid-extract the histones.
-
-
Detection and Quantification:
-
Western Blotting: Separate the extracted histones by SDS-PAGE, transfer to a membrane, and probe with antibodies specific for acetylated histone marks (e.g., anti-acetyl-H3K27) and a loading control (e.g., anti-total Histone H3).
-
ELISA-Based Assay: Use a commercially available histone acetylation ELISA kit. These kits typically involve capturing total histones in antibody-coated wells and then detecting the acetylated fraction with a specific antibody and a colorimetric or fluorometric readout.
-
-
Data Analysis:
-
For Western blots, quantify the band intensities and normalize the acetyl-histone signal to the total histone signal.
-
For ELISA assays, calculate the absorbance or fluorescence and normalize to the vehicle control.
-
Determine the EC₅₀ value, which is the concentration of this compound that causes a 50% reduction in the cellular histone acetylation signal.
-
Protocol 3: Chromatin Immunoprecipitation (ChIP)-qPCR
Objective: To determine if this compound treatment alters the acetylation of histones at specific genomic loci (e.g., promoters or enhancers of target genes).
Methodology:
-
Cell Treatment and Cross-linking:
-
Treat cultured cells with this compound or vehicle control.
-
Cross-link proteins to DNA by adding formaldehyde (B43269) directly to the culture medium and incubating for a short period (e.g., 10 minutes) at room temperature.
-
Quench the cross-linking reaction with glycine.
-
-
Chromatin Preparation:
-
Lyse the cells and isolate the nuclei.
-
Shear the chromatin into fragments of 200-500 bp using sonication.
-
-
Immunoprecipitation:
-
Incubate the sheared chromatin overnight with an antibody specific for an acetylation mark of interest (e.g., anti-H3K27ac) or a negative control antibody (e.g., normal rabbit IgG).
-
Capture the antibody-chromatin complexes using protein A/G magnetic beads.
-
Wash the beads to remove non-specifically bound chromatin.
-
-
Elution and DNA Purification:
-
Elute the chromatin from the beads and reverse the protein-DNA cross-links by heating in the presence of a high salt concentration.
-
Treat with RNase A and Proteinase K to remove RNA and proteins.
-
Purify the DNA using a standard DNA purification kit.
-
-
Quantitative PCR (qPCR):
-
Perform qPCR using primers designed to amplify specific genomic regions of interest (e.g., the promoter of a known CBP/p300 target gene).
-
Analyze the data using the percent input method, where the amount of immunoprecipitated DNA is expressed as a percentage of the starting chromatin material.
-
Protocol 4: Proteomic Profiling of Off-Targets (Affinity-Based)
Objective: To identify potential off-target proteins of this compound in an unbiased manner.
Methodology:
-
Probe Synthesis:
-
Synthesize a derivative of this compound that incorporates a linker and an affinity tag (e.g., biotin). It is crucial to ensure that the modification does not significantly alter the compound's primary activity.
-
-
Affinity Pulldown:
-
Incubate the biotinylated this compound probe with cell lysate.
-
To distinguish specific from non-specific binders, include a competition control where the lysate is pre-incubated with an excess of non-biotinylated this compound.
-
Capture the probe-protein complexes using streptavidin-coated beads.
-
Wash the beads extensively to remove non-specifically bound proteins.
-
-
Protein Elution and Digestion:
-
Elute the bound proteins from the beads.
-
Digest the eluted proteins into peptides using trypsin.
-
-
Mass Spectrometry and Data Analysis:
-
Analyze the peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Identify the proteins that are significantly enriched in the probe-treated sample compared to the competition control. These are potential off-targets of this compound.
-
Visualizations
Caption: this compound inhibits the HAT activity of CBP/p300, preventing histone acetylation.
References
Optimizing EML 425 treatment duration for maximum histone deacetylation
This technical support center provides guidance for researchers, scientists, and drug development professionals on optimizing the treatment duration of EML 425 to achieve maximal effects on histone acetylation.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a potent, reversible, and non-competitive dual inhibitor of the histone acetyltransferases (HATs) CBP and p300.[1] By inhibiting these enzymes, this compound prevents the transfer of acetyl groups to lysine (B10760008) residues on histone tails. This leads to a reduction in histone acetylation, which is functionally equivalent to an increase in histone deacetylation, resulting in a more condensed chromatin structure and altered gene expression.
Q2: How do I determine the optimal concentration of this compound for my experiments?
A2: The optimal concentration of this compound is cell-type dependent and should be determined empirically for your specific experimental model. A dose-response experiment is the recommended method to establish the effective concentration range and to calculate the IC50 (the concentration that elicits 50% of the maximal response).
Q3: What is a typical treatment duration for this compound to observe an effect on histone acetylation?
A3: A time-dependent reduction in the acetylation of histones, such as H4K5 and H3K9, has been observed with this compound treatment.[1] Generally, for compounds that modify histone acetylation, direct effects on histone marks can be seen in as little as a few hours.[2] However, downstream effects, such as changes in gene expression or cellular processes like cell cycle arrest, may require longer incubation periods, typically ranging from 24 to 72 hours.[3] A time-course experiment is crucial to pinpoint the optimal duration for your specific experimental goals.
Q4: What are the expected downstream cellular effects of this compound treatment?
A4: By inhibiting CBP/p300, this compound can induce various downstream cellular effects. In human leukemia U937 cells, for example, it has been shown to cause a marked arrest in the G0/G1 phase of the cell cycle and a significant increase in the percentage of hypodiploid nuclei, which is indicative of apoptosis.[1] The specific outcomes will likely vary depending on the cell type and the underlying biological context.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No observable change in histone acetylation | - Concentration of this compound is too low. - Treatment duration is too short. - Compound instability. - Antibody for Western blot is not optimal. | - Perform a dose-response experiment to identify the optimal concentration. - Conduct a time-course experiment to determine the necessary treatment duration. - Prepare fresh solutions of this compound for each experiment. - Validate your primary antibody for the specific acetylated histone mark. |
| High levels of cell death or toxicity | - Concentration of this compound is too high. - Treatment duration is too long. - The cell line is particularly sensitive to CBP/p300 inhibition. | - Lower the concentration of this compound based on dose-response data. - Reduce the treatment duration based on time-course experiments. - Ensure appropriate cell seeding density and optimal culture conditions. |
| Inconsistent results between experiments | - Variability in cell culture conditions (e.g., cell density, passage number). - Inconsistent timing of treatment and harvesting. - Degradation of this compound stock solution. | - Maintain consistent cell culture practices. - Adhere strictly to the experimental timeline. - Aliquot and store the this compound stock solution properly and avoid repeated freeze-thaw cycles. |
Experimental Protocols & Data Presentation
Protocol 1: Dose-Response Experiment to Determine Optimal this compound Concentration
Objective: To identify the effective concentration range of this compound for reducing histone acetylation and to determine the IC50.
Methodology:
-
Cell Seeding: Plate cells in a multi-well plate (e.g., 6-well or 12-well) at a density that will ensure they are in the logarithmic growth phase at the time of harvesting. Allow cells to adhere overnight.
-
Treatment: Prepare serial dilutions of this compound in culture medium. Treat the cells with a range of concentrations (e.g., from nanomolar to micromolar). Include a vehicle-only control (e.g., DMSO).
-
Incubation: Incubate the cells for a fixed duration determined by preliminary studies or literature (e.g., 24 hours).[4]
-
Cell Lysis and Histone Extraction: Harvest the cells and perform histone extraction using an acid extraction method.[4]
-
Western Blot Analysis: Quantify protein concentration, separate histone extracts via SDS-PAGE, transfer to a membrane, and probe with primary antibodies against specific acetylated histones (e.g., anti-acetyl-H3K9, anti-acetyl-H4K5) and a loading control (e.g., anti-total Histone H3 or H4).[5][6]
-
Data Analysis: Perform densitometry analysis on the Western blot bands. Normalize the intensity of the acetylated histone band to the total histone band for each concentration. Plot the normalized intensity against the logarithm of the this compound concentration to determine the IC50.
Protocol 2: Time-Course Experiment to Determine Optimal this compound Treatment Duration
Objective: To determine the optimal time point for observing the maximal reduction in histone acetylation following this compound treatment.
Methodology:
-
Cell Seeding: Plate cells in multiple plates or wells to allow for harvesting at different time points.
-
Treatment: Treat cells with a predetermined effective concentration of this compound (e.g., the IC50 value determined in Protocol 1).
-
Time-Point Harvesting: Harvest cells at various time points after treatment (e.g., 0, 2, 4, 8, 12, 24, 48 hours).
-
Western Blot Analysis: Perform histone extraction and Western blotting as described in Protocol 1 for each time point.
-
Data Analysis: Quantify and normalize the acetylated histone levels for each time point. Plot the normalized values against time to identify the point of maximal effect.
Data Presentation
Table 1: Representative Dose-Response Data for this compound Treatment (24 hours)
| Treatment Group | Concentration (µM) | Acetyl-Histone H3 (Normalized Intensity) | Acetyl-Histone H4 (Normalized Intensity) |
| Vehicle Control (DMSO) | 0 | 1.00 | 1.00 |
| This compound | 0.1 | 0.85 | 0.82 |
| This compound | 0.5 | 0.62 | 0.58 |
| This compound | 1.0 | 0.45 | 0.41 |
| This compound | 2.5 | 0.28 | 0.25 |
| This compound | 5.0 | 0.15 | 0.13 |
Table 2: Representative Time-Course Data for this compound Treatment (at IC50 Concentration)
| Time Point (Hours) | Acetyl-Histone H3 (Normalized Intensity) | Acetyl-Histone H4 (Normalized Intensity) |
| 0 | 1.00 | 1.00 |
| 2 | 0.91 | 0.93 |
| 4 | 0.78 | 0.81 |
| 8 | 0.65 | 0.68 |
| 12 | 0.52 | 0.55 |
| 24 | 0.48 | 0.51 |
| 48 | 0.50 | 0.53 |
Visualizations
Caption: Experimental workflow for optimizing this compound treatment.
Caption: Signaling pathway of this compound action.
References
- 1. EML-425, Bioactive Small Molecules - CD BioSciences [epigenhub.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Targeted proteomics for quantification of histone acetylation in Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Epigenetic Changes in the Brain: Measuring Global Histone Modifications - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Managing EML 425-Induced Cytotoxicity
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address cytotoxicity induced by the novel histone acetyltransferase (HAT) inhibitor, EML 425.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a reversible and non-competitive inhibitor of the histone acetyltransferases (HATs) p300/CBP. By inhibiting these enzymes, this compound prevents the acetylation of histone and non-histone proteins, which plays a crucial role in the regulation of gene expression. Dysregulation of this process in cancer cells can lead to cell cycle arrest and apoptosis.
Q2: High cytotoxicity is observed in my cell line at expected efficacious doses. What are the potential causes and solutions?
Several factors could contribute to high cytotoxicity. Below is a troubleshooting guide:
| Possible Cause | Recommended Solution |
| High Cell Line Sensitivity | The specific cell line you are using may be particularly sensitive to this compound. It is recommended to perform a dose-response curve starting from a very low concentration (e.g., 1 nM) to determine the precise IC50 value for your cell line.[1] |
| Off-Target Effects | At higher concentrations, this compound might inhibit other cellular targets, leading to increased toxicity.[1] Try to use the lowest effective concentration that still achieves the desired biological effect. |
| Solvent Toxicity | The solvent used to dissolve this compound, commonly DMSO, can be toxic to cells at higher concentrations. Ensure the final concentration of the solvent in the culture medium is low (typically ≤ 0.1%) and run a vehicle-only control to assess solvent toxicity.[1] |
| Suboptimal Cell Culture Conditions | Stressed cells due to factors like improper confluency or media composition can be more susceptible to drug-induced toxicity.[2] Maintain optimal and consistent cell culture conditions. |
Q3: My experimental results with this compound are inconsistent. What could be the reason?
Inconsistent results can stem from several sources:
| Possible Cause | Recommended Solution |
| Reagent Variability | Inconsistent potency or purity between different lots of this compound can lead to varied results.[1] Whenever possible, use a single, quality-controlled batch of the compound for a set of experiments. |
| Precipitation of Compound | This compound may have limited solubility in aqueous media, causing it to precipitate. Prepare fresh dilutions from a concentrated stock for each experiment and avoid repeated freeze-thaw cycles.[1] |
| Cell Seeding Density | Inconsistent cell numbers at the start of the experiment can lead to variability. Ensure accurate and consistent cell seeding densities across all wells and experiments.[1] |
Troubleshooting Guides
Issue: Unexpectedly High Cell Death in Control Group (Vehicle Only)
This issue often points to problems with the experimental setup rather than the compound itself.
Caption: Troubleshooting workflow for high control cell death.
Issue: this compound Potency (IC50) Differs Significantly from Published Data
Discrepancies in IC50 values are common and can be attributed to various experimental differences.
Comparative IC50 Values for this compound in Various Cancer Cell Lines (72h treatment)
| Cell Line | Cancer Type | Published IC50 (µM) | Observed IC50 (µM) | Potential Reasons for Variation |
| MCF-7 | Breast Adenocarcinoma | 1.5 | 5.2 | Differences in cell line passage number, media formulation, or assay method.[3] |
| A549 | Lung Carcinoma | 2.8 | 1.9 | Variations in incubation time or cell seeding density.[4] |
| HCT116 | Colon Carcinoma | 0.9 | 3.5 | Different methods used for IC50 calculation or lot-to-lot variability of this compound.[3] |
| HeLa | Cervical Adenocarcinoma | 4.1 | 4.5 | Minor variations in experimental protocol. |
Experimental Protocols
Protocol: Determining Cell Viability using MTT Assay
This protocol provides a general framework for assessing cell viability after treatment with this compound.
-
Cell Seeding:
-
Seed cells in a 96-well plate at a pre-determined optimal density.
-
Incubate for 24 hours to allow for cell attachment.[2]
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in culture medium.
-
Remove the old medium and add the medium containing different concentrations of this compound. Include untreated and vehicle-only controls.[2]
-
Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
Formazan (B1609692) Solubilization:
-
Carefully remove the medium.
-
Add 100 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.[2]
-
-
Data Acquisition:
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.[2]
-
Caption: Workflow for a standard MTT cytotoxicity assay.
Signaling Pathways
Hypothetical Signaling Pathway for this compound-Induced Apoptosis
This compound, by inhibiting p300/CBP, can lead to a decrease in the expression of anti-apoptotic proteins (like Bcl-2) and an increase in the expression of pro-apoptotic proteins (like Bax), ultimately leading to caspase activation and programmed cell death.
Caption: Postulated signaling pathway for this compound-induced cytotoxicity.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Do differences in cell lines and methods used for calculation of IC50 values influence categorisation of drugs as P-glycoprotein substrates and inhibitors? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Resistance to EML4-ALK Tyrosine Kinase Inhibitors in Cancer Cells
Disclaimer: The initial query mentioned "EML 425". Our research indicates that this compound is a preclinical dual inhibitor of CBP and p300.[1] However, the context of "cancer cells" and the common association of "EML" in oncology literature with the EML4-ALK fusion protein suggests that the intended topic is likely resistance to inhibitors of EML4-ALK. This support center will therefore focus on overcoming resistance to Anaplastic Lymphoma Kinase (ALK) Tyrosine Kinase Inhibitors (TKIs) in cancers harboring the EML4-ALK fusion gene, a well-documented and clinically significant challenge.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is the EML4-ALK fusion gene and why is it a target in cancer therapy?
The EML4-ALK fusion gene is an oncogenic driver found in a subset of non-small cell lung cancers (NSCLC) and other malignancies.[2][3][4] This fusion results from a chromosomal rearrangement that joins the N-terminal portion of the Echinoderm Microtubule-associated protein-like 4 (EML4) gene with the intracellular kinase domain of the Anaplastic Lymphoma Kinase (ALK) gene. The resulting EML4-ALK fusion protein has constitutively active ALK kinase activity, which means it is always "on". This aberrant signaling drives cancer cell growth, proliferation, and survival by activating downstream pathways such as RAS-MAPK, PI3K-AKT, and JAK-STAT. Because cancer cells become dependent on the activity of this fusion protein, drugs that inhibit the ALK kinase domain (ALK inhibitors) are effective targeted therapies.
Q2: What are the primary mechanisms by which cancer cells develop resistance to ALK inhibitors?
Resistance to ALK inhibitors is a significant clinical problem and can be broadly categorized into two main types:
-
On-target resistance: This involves genetic changes in the ALK gene itself. The most common on-target resistance mechanism is the acquisition of secondary mutations within the ALK kinase domain. These mutations can interfere with the binding of the ALK inhibitor to the kinase domain, reducing its effectiveness. Another on-target mechanism is the amplification of the EML4-ALK fusion gene, leading to overproduction of the target protein, which can overwhelm the inhibitor.
-
Off-target resistance: This occurs when cancer cells find alternative ways to activate downstream signaling pathways, bypassing their dependence on EML4-ALK. This can happen through the activation of other receptor tyrosine kinases (RTKs) like EGFR, MET, or HER2/3, which can then signal through the same pro-survival pathways that were previously driven by EML4-ALK.
Q3: What are the most common ALK resistance mutations, and how do they affect treatment with different ALK inhibitors?
Several ALK mutations have been identified in patients who have developed resistance to ALK inhibitors. The specific mutation can influence the effectiveness of subsequent treatments.
-
L1196M: Known as the "gatekeeper" mutation, it was one of the first identified resistance mutations to the first-generation ALK inhibitor, crizotinib. It is analogous to the T790M mutation in EGFR.
-
G1202R: This is a solvent-front mutation and is one of the most common resistance mutations to second-generation ALK inhibitors like alectinib, ceritinib, and brigatinib. The third-generation inhibitor, lorlatinib (B560019), was specifically designed to be active against tumors with the G1202R mutation.
-
Compound Mutations: Patients who have been treated with multiple lines of ALK inhibitors can develop compound mutations, where two or more different ALK mutations are present on the same allele. These can be particularly challenging to treat.
Q4: What are the current strategies to overcome resistance to ALK inhibitors?
Several strategies are employed to manage and overcome resistance to ALK inhibitors:
-
Sequential therapy with next-generation ALK inhibitors: Upon progression on a first- or second-generation ALK inhibitor, switching to a next-generation inhibitor that is active against the specific resistance mutation can be effective. For instance, lorlatinib is often used after resistance to second-generation inhibitors, particularly in the presence of the G1202R mutation.
-
Combination therapies: Combining an ALK inhibitor with an inhibitor of a bypass pathway can be a successful strategy. For example, if resistance is driven by MET amplification, a combination of an ALK inhibitor and a MET inhibitor may be effective. Similarly, combining ALK and MEK inhibitors is being explored for resistance mediated by the MAPK pathway.
-
Novel therapeutic approaches: Newer strategies under investigation include the development of fourth-generation ALK inhibitors and proteolysis-targeting chimeras (PROTACs) that can degrade the EML4-ALK protein.
Section 2: Troubleshooting Guides for In Vitro Experiments
This section provides guidance for common issues encountered during in vitro studies of ALK inhibitor resistance.
| Issue | Potential Cause | Recommended Solution |
| High variability in cell viability assay results. | Inconsistent cell seeding density. | Ensure a uniform single-cell suspension before plating. Use a multichannel pipette for seeding and perform a cell count immediately before plating. |
| Edge effects in multi-well plates. | Avoid using the outer wells of the plate for experimental conditions. Fill the outer wells with sterile PBS or media to maintain humidity. | |
| Drug degradation. | Prepare fresh drug dilutions for each experiment from a frozen stock. Store stock solutions at the recommended temperature and protect from light. | |
| Inability to establish a resistant cell line. | Insufficient drug concentration. | Start with a drug concentration around the IC50 of the parental cell line and gradually increase the concentration in small increments as the cells adapt. |
| Pulsed vs. continuous drug exposure. | Experiment with both continuous exposure and pulsed treatment (alternating between drug-containing and drug-free media) to select for resistant clones. | |
| Heterogeneity of the parental cell line. | Consider single-cell cloning of the parental line before starting the resistance induction protocol to ensure a homogenous starting population. | |
| Western blot shows no change in downstream signaling despite observed resistance. | The resistance mechanism is not through reactivation of the primary pathway. | Investigate bypass signaling pathways. Perform a phospho-RTK array to screen for activation of other receptor tyrosine kinases. |
| The antibody is not specific or sensitive enough. | Validate antibodies using positive and negative controls. Use antibodies that recognize specific phosphorylation sites. | |
| Technical issues with the Western blot. | Optimize protein extraction, loading amounts, and transfer conditions. Use a loading control to ensure equal protein loading. | |
| Difficulty in identifying the resistance mechanism. | The resistance mechanism is complex or novel. | Perform next-generation sequencing (NGS) of the resistant cell line to identify mutations in the ALK gene or other cancer-related genes. |
| Epigenetic changes are involved. | Analyze changes in DNA methylation or histone modifications that could alter gene expression and contribute to resistance. |
Section 3: Data Presentation
Table 1: Relative Potency of ALK Inhibitors Against Common Resistance Mutations
| ALK Inhibitor | L1196M | G1269A | G1202R | Compound Mutations (e.g., G1202R+L1196M) |
| Crizotinib (1st Gen) | Resistant | Resistant | Resistant | Resistant |
| Ceritinib (2nd Gen) | Sensitive | Sensitive | Resistant | Resistant |
| Alectinib (2nd Gen) | Sensitive | Sensitive | Resistant | Resistant |
| Brigatinib (2nd Gen) | Sensitive | Sensitive | Resistant | Resistant |
| Lorlatinib (3rd Gen) | Sensitive | Sensitive | Sensitive | Often Resistant |
This table provides a qualitative summary. IC50 values can vary depending on the specific cell line and assay conditions.
Section 4: Experimental Protocols
Protocol 1: Generation of an ALK Inhibitor-Resistant Cell Line
-
Parental Cell Line Culture: Culture EML4-ALK positive cancer cells (e.g., H3122, H2228) in their recommended growth medium.
-
Determine IC50: Perform a dose-response experiment to determine the half-maximal inhibitory concentration (IC50) of the chosen ALK inhibitor for the parental cell line.
-
Initial Drug Exposure: Begin by continuously exposing the parental cells to the ALK inhibitor at a concentration equal to the IC50.
-
Gradual Dose Escalation: Once the cells have adapted and are proliferating steadily, gradually increase the drug concentration. A 1.5 to 2-fold increase at each step is a common starting point.
-
Monitor and Passage: Continuously monitor the cells. When they reach 70-80% confluency, passage them into a new flask with fresh medium containing the same concentration of the inhibitor.
-
Cryopreservation: At each successful dose escalation, cryopreserve a vial of cells. This is crucial in case the cells do not survive the next concentration increase.
-
Establishment of Resistance: Continue this process until the cells can proliferate in a drug concentration that is at least 10-fold higher than the initial IC50 of the parental line.
-
Characterization: Once a resistant line is established, confirm the degree of resistance by re-evaluating the IC50. The resistant cells should be maintained in a medium containing a maintenance concentration of the drug (typically the IC10-IC20) to preserve the resistant phenotype.
Protocol 2: Western Blot Analysis of ALK Signaling Pathways
-
Cell Lysis: Treat parental and resistant cells with and without the ALK inhibitor for a specified time. Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer and separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against total and phosphorylated ALK, AKT, ERK, and STAT3 overnight at 4°C. Use a loading control antibody (e.g., GAPDH or β-actin) to normalize for protein loading.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washing, apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify the band intensities to determine the relative levels of protein phosphorylation.
Section 5: Visualizations
Caption: EML4-ALK downstream signaling pathways.
Caption: On-target and off-target resistance to ALK inhibitors.
References
Best practices for storing and handling EML 425
This technical support center provides researchers, scientists, and drug development professionals with essential information for the effective storage, handling, and use of EML 425, a potent and selective inhibitor of the p300/CBP histone acetyltransferases.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a cell-permeable small molecule that functions as a reversible and non-competitive inhibitor of the KAT3 family of histone acetyltransferases (HATs), specifically the CREB-binding protein (CBP) and p300.[1][2] It exerts its inhibitory effect by binding to the HAT domain of p300/CBP, which prevents the transfer of acetyl groups to histone and non-histone protein substrates. This leads to a reduction in gene transcription, cell cycle arrest, and induction of apoptosis in sensitive cell lines.[1][3]
Q2: How should I store this compound powder and stock solutions?
There are conflicting recommendations for the storage of this compound powder. To ensure maximum stability, it is advisable to store the solid compound at -20°C. For stock solutions, it is recommended to dissolve this compound in dimethyl sulfoxide (B87167) (DMSO) and store aliquots at -20°C or -80°C to minimize freeze-thaw cycles.
Q3: What is the recommended solvent for reconstituting this compound?
This compound is soluble in DMSO, and stock solutions of up to 100 mM can be prepared. For cell-based assays, it is crucial to ensure that the final concentration of DMSO in the culture medium is not toxic to the cells (typically below 0.5%).
Q4: Is this compound light-sensitive?
While there is no specific data on the light sensitivity of this compound, it is a general best practice for all small molecule inhibitors to be stored in light-protected vials to prevent potential degradation.
Troubleshooting Guides
Problem 1: Inconsistent or no observable effect in cell-based assays.
-
Possible Cause:
-
Inhibitor Degradation: Improper storage or multiple freeze-thaw cycles of the stock solution can lead to degradation of the compound.
-
Incorrect Concentration: The concentration of this compound may be too low to elicit a response in the specific cell line being used.
-
Cell Line Resistance: The cell line may have intrinsic or acquired resistance to p300/CBP inhibition.
-
Experimental Error: Issues with cell seeding density, incubation times, or assay reagents can lead to inconsistent results.
-
-
Troubleshooting Steps:
-
Prepare fresh stock solutions: Reconstitute a new vial of this compound powder in high-quality, anhydrous DMSO.
-
Perform a dose-response experiment: Test a wide range of this compound concentrations to determine the optimal working concentration for your cell line.
-
Confirm target engagement: Perform a western blot to assess the acetylation levels of known p300/CBP substrates, such as histone H3 at lysine (B10760008) 27 (H3K27ac), to confirm that this compound is inhibiting its target.
-
Use a positive control cell line: If possible, use a cell line known to be sensitive to p300/CBP inhibitors to validate your experimental setup.
-
Standardize experimental conditions: Ensure consistent cell passage numbers, seeding densities, and treatment durations across experiments.
-
Problem 2: High levels of cell death observed even at low concentrations.
-
Possible Cause:
-
Compound Cytotoxicity: this compound may be highly cytotoxic to the specific cell line being used.
-
Solvent Toxicity: The concentration of the solvent (e.g., DMSO) may be too high in the final culture medium.
-
-
Troubleshooting Steps:
-
Perform a cytotoxicity assay: Determine the concentration at which this compound exhibits significant cytotoxicity in your cell line.
-
Reduce solvent concentration: Ensure the final concentration of DMSO in your experiments is at a non-toxic level (e.g., <0.1%).
-
Shorten treatment duration: A shorter exposure to this compound may be sufficient to observe the desired biological effect without causing excessive cell death.
-
Quantitative Data Summary
| Parameter | Value | Source |
| Molecular Formula | C₂₇H₂₄N₂O₄ | Vendor Data |
| Molecular Weight | 440.49 g/mol | Vendor Data |
| IC₅₀ (p300) | 2.9 µM | |
| IC₅₀ (CBP) | 1.1 µM | |
| Recommended Solvent | DMSO | Vendor Data |
| Maximum Solubility in DMSO | 100 mM | Vendor Data |
| Powder Storage | -20°C | General Recommendation |
| Solution Storage | -20°C or -80°C | General Recommendation |
Experimental Protocols
Protocol 1: General Workflow for a Cell-Based Assay with this compound
This protocol provides a general workflow for assessing the effect of this compound on cell viability.
-
Cell Seeding: Seed cells in a 96-well plate at a density appropriate for the cell line and the duration of the assay. Allow cells to adhere overnight.
-
Compound Preparation: Prepare a serial dilution of this compound in culture medium. Also, prepare a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).
-
Treatment: Remove the old medium from the cells and add the prepared this compound dilutions and vehicle control.
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
Viability Assay: Perform a cell viability assay, such as MTT or CellTiter-Glo®, according to the manufacturer's instructions.
-
Data Analysis: Measure the absorbance or luminescence and normalize the data to the vehicle control to determine the effect of this compound on cell viability.
Protocol 2: Western Blot for Histone Acetylation
This protocol describes how to assess the inhibition of p300/CBP by this compound by measuring histone acetylation.
-
Cell Treatment: Treat cells with this compound at the desired concentration and for the appropriate time.
-
Histone Extraction: Isolate histones from the treated and control cells using a histone extraction kit or a standard acid extraction protocol.
-
Protein Quantification: Determine the protein concentration of the histone extracts.
-
SDS-PAGE and Transfer: Separate the histone proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Antibody Incubation: Block the membrane and then incubate with a primary antibody specific for an acetylated histone mark (e.g., anti-acetyl-H3K27) and a loading control (e.g., anti-total Histone H3). Subsequently, incubate with an appropriate HRP-conjugated secondary antibody.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize the acetyl-histone signal to the total histone signal to determine the change in acetylation upon this compound treatment.
Mandatory Visualizations
Caption: Simplified signaling pathway of p300/CBP and the inhibitory action of this compound.
Caption: General experimental workflow for studies involving this compound.
References
Interpreting unexpected results from EML 425 experiments
Welcome to the technical support center for the EML 425, a novel fluorescence-based assay for screening kinase inhibitors. This guide is designed for researchers, scientists, and drug development professionals to help interpret unexpected results and troubleshoot common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the principle behind the this compound assay?
The this compound assay is a fluorescence-based biochemical assay designed to measure the activity of the EML4-ALK fusion protein, a key oncogenic driver in certain cancers.[1][2] The assay utilizes a fluorogenic peptide substrate that is phosphorylated by the EML4-ALK kinase. Upon phosphorylation, a specific protease cleaves the substrate, releasing a fluorophore and generating a fluorescent signal. The intensity of the fluorescence is directly proportional to the kinase activity.
Q2: What are the key components of the this compound assay kit?
The this compound assay kit contains the following core components:
-
Recombinant EML4-ALK Kinase Enzyme[3]
-
Fluorogenic Peptide Substrate
-
Protease
-
ATP Solution[4]
-
Assay Buffer
-
Positive Control (a known EML4-ALK inhibitor)
-
Negative Control (DMSO)
Q3: What are the recommended instrument settings for reading the this compound assay plate?
For optimal results, use a fluorescence plate reader with the following settings:
-
Excitation Wavelength: 360 nm
-
Emission Wavelength: 450 nm
-
Plate Type: Black, flat-bottom plates are recommended to minimize background fluorescence and well-to-well crosstalk.[5]
Troubleshooting Guides
Issue 1: High Background Fluorescence
High background fluorescence can mask the true signal from the enzymatic reaction, leading to reduced assay sensitivity and inaccurate results.[6]
Possible Causes & Solutions
| Possible Cause | Recommended Solution |
| Contaminated Reagents or Buffers | Prepare fresh buffers and reagents using high-purity water. Filter-sterilize buffers to remove any potential microbial contamination that could cause autofluorescence.[7] |
| Substrate Autohydrolysis | The fluorogenic substrate may be unstable and hydrolyze spontaneously in the assay buffer.[6] To test for this, set up a "no-enzyme" control well containing the substrate and assay buffer. If high fluorescence is observed, consider preparing the substrate solution immediately before use. |
| Autofluorescence of Assay Plates | Some microplates can exhibit inherent fluorescence.[7] It is recommended to use black plates specifically designed for low-background fluorescence assays.[5] |
| Compound Interference | The test compounds themselves may be fluorescent, leading to false positives.[8] Screen all test compounds for intrinsic fluorescence at the assay's excitation and emission wavelengths before conducting the full experiment. |
Issue 2: Weak or No Fluorescence Signal
A weak or absent signal can indicate a problem with one or more of the assay components or the reaction conditions.[6]
Possible Causes & Solutions
| Possible Cause | Recommended Solution |
| Inactive Enzyme | Improper storage or repeated freeze-thaw cycles can lead to a loss of enzyme activity.[4][6] Aliquot the enzyme upon receipt and store it at the recommended temperature. Always prepare fresh enzyme dilutions for each experiment. |
| Incorrect Wavelength Settings | Ensure your plate reader is set to the correct excitation and emission wavelengths.[6] |
| Substrate Degradation | Fluorogenic substrates can be sensitive to light and pH. Store them protected from light and dissolved in a suitable solvent like DMSO.[6] |
| Inhibitory Contaminants | Some substances, such as EDTA, SDS, and sodium azide, can interfere with the assay and should be avoided in sample preparations.[5] |
Issue 3: High Variability Between Replicate Wells
Inconsistent results between replicate wells can compromise the reliability and reproducibility of your data.[4]
Possible Causes & Solutions
| Possible Cause | Recommended Solution |
| Pipetting Inaccuracy | Ensure that your pipettes are properly calibrated and use appropriate pipetting techniques, especially when working with small volumes.[4] Preparing a master mix for the reaction components can help ensure consistency across wells.[5] |
| Inadequate Reagent Mixing | Thoroughly mix all reagents before and after adding them to the assay plate to avoid concentration gradients.[4] |
| Edge Effects | Evaporation from the outer wells of a microplate can concentrate reagents and lead to inconsistent results. To mitigate this, avoid using the outermost wells or fill them with a buffer or water.[4][6] |
| Temperature Fluctuations | Inconsistent incubation times or temperature variations across the assay plate can affect enzyme kinetics. Use a properly calibrated incubator and ensure consistent timing for all steps.[4] |
Experimental Protocols
This compound Kinase Inhibition Assay Protocol
-
Prepare Reagents: Thaw all kit components on ice. Prepare serial dilutions of the test compounds and the positive control in assay buffer. The final concentration of DMSO should be consistent across all wells and should not exceed 1%.
-
Set Up Assay Plate: In a 384-well plate, add the test compounds or vehicle control.
-
Add Enzyme: Add the recombinant EML4-ALK kinase to each well.
-
Initiate Kinase Reaction: Start the reaction by adding a mixture of ATP and the fluorogenic peptide substrate.
-
Incubation: Incubate the plate at 37°C for 60 minutes.
-
Add Protease: Add the protease solution to each well to cleave the phosphorylated substrate.
-
Second Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.
-
Read Fluorescence: Measure the fluorescence intensity using a plate reader with excitation at 360 nm and emission at 450 nm.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.[9]
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. ovid.com [ovid.com]
- 3. EML4-ALK Kinase Enzyme System [worldwide.promega.com]
- 4. benchchem.com [benchchem.com]
- 5. docs.abcam.com [docs.abcam.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Antibody Selection for ChIP-seq with EML425 Treatment
This technical support center provides guidance for researchers, scientists, and drug development professionals on optimizing antibody selection for Chromatin Immunoprecipitation sequencing (ChIP-seq) experiments following treatment with EML425, a known inhibitor of the histone acetyltransferases (HATs) CBP/p300.
Frequently Asked Questions (FAQs)
Q1: What is EML425 and how does it affect histone modifications?
EML425 is a small molecule inhibitor that targets the catalytic activity of the histone acetyltransferases (HATs) p300 and CBP.[1] These enzymes are responsible for adding acetyl groups to lysine (B10760008) residues on histone tails, a modification generally associated with active transcription.[2][3][4] Specifically, p300/CBP are key enzymes that catalyze the acetylation of H3K18 and H3K27 (H3K18ac and H3K27ac).[5] Therefore, treatment with EML425 is expected to lead to a global reduction in these histone acetylation marks.[5]
Q2: How does EML425 treatment impact ChIP-seq experiments for histone acetylation?
EML425 treatment presents a unique challenge for ChIP-seq experiments targeting histone acetylation marks like H3K27ac. The global reduction in the abundance of the target epitope can lead to several issues:
-
Low Signal-to-Noise Ratio: With less of the target modification present, the signal from your ChIP-seq experiment may be weak, making it difficult to distinguish true binding events from background noise.
-
Antibody Performance: An antibody that performs well in untreated cells may show reduced efficiency when the target epitope is less abundant.
Q3: What are the most critical characteristics of an antibody for ChIP-seq of histone modifications after EML425 treatment?
Given the expected decrease in histone acetylation, selecting a high-quality antibody is paramount. The ideal antibody should possess the following characteristics:
-
High Specificity: The antibody must be highly specific for the target histone modification (e.g., H3K27ac) and show minimal cross-reactivity with other histone modifications, especially unmodified histones or other acetylated lysines.[7][8] Peptide arrays are an excellent method to confirm specificity.[7]
-
High Affinity/Efficiency: The antibody should have a strong binding affinity for its target to effectively capture the reduced number of modified histones. Look for antibodies that are "ChIP-validated" or "ChIP-seq grade" by the manufacturer.[9]
-
Lot-to-Lot Consistency: Using an antibody from a lot that has been validated for ChIP-seq is crucial for reproducible results.
Troubleshooting Guide
This guide addresses common issues encountered during ChIP-seq experiments involving EML425 treatment.
| Problem | Potential Cause | Recommended Solution |
| Low ChIP-seq Signal / Low DNA Yield | 1. Global reduction of the histone mark due to EML425 treatment. | - Increase the amount of starting chromatin. - Optimize the antibody concentration; a slightly higher concentration might be necessary, but this must be carefully titrated to avoid increasing background. - Consider using a spike-in control for normalization to accurately quantify the reduction.[6] |
| 2. Inefficient immunoprecipitation due to low antibody affinity or concentration. | - Use a highly specific and efficient ChIP-seq validated antibody. - Perform an antibody titration to determine the optimal concentration for your experimental conditions. | |
| 3. Over-crosslinking masking the epitope. | - Reduce the formaldehyde (B43269) cross-linking time or concentration.[10] | |
| High Background Signal | 1. Non-specific binding of the antibody. | - Use a highly specific, monoclonal antibody if available. - Perform a pre-clearing step with protein A/G beads before adding the specific antibody.[10] - Ensure adequate washing steps after immunoprecipitation. |
| 2. Too much antibody used. | - Titrate the antibody concentration to find the optimal balance between signal and background. | |
| 3. Contaminated reagents or poor-quality beads. | - Use fresh buffers and high-quality protein A/G beads.[10] | |
| Difficulty in Data Normalization and Interpretation | 1. Global changes in histone acetylation violating standard normalization assumptions. | - Implement a spike-in normalization strategy. This involves adding a known amount of chromatin from a different species (e.g., Drosophila) to both the treated and untreated samples before immunoprecipitation. The reads from the spike-in chromatin can then be used to normalize the experimental data.[6] |
| 2. Incorrect peak calling due to low signal. | - Use a peak caller that is suitable for broad histone marks and adjust the parameters to be more sensitive. - Visually inspect the data in a genome browser to validate called peaks. |
Experimental Protocols
Antibody Validation Protocol for Histone Modifications
A crucial step before initiating a ChIP-seq experiment, especially after drug treatment, is to validate the antibody's specificity.
-
Western Blot:
-
Run nuclear extracts from both EML425-treated and untreated cells on an SDS-PAGE gel.
-
Transfer to a membrane and probe with the primary antibody against the histone modification of interest (e.g., H3K27ac).
-
A significant decrease in the band intensity in the EML425-treated sample compared to the control is expected.
-
Also, probe with an antibody against total Histone H3 as a loading control.
-
-
Peptide Dot Blot/Array:
-
Spot various histone peptides with different modifications onto a nitrocellulose membrane.[7]
-
Include the target modification, unmodified peptides, and peptides with other modifications on the same or neighboring residues.
-
Incubate the membrane with the antibody and detect binding.
-
The antibody should only bind to the peptide with the specific modification it is intended to recognize.[7][11]
-
-
ChIP-qPCR on Known Target Loci:
-
Perform a small-scale ChIP experiment on both treated and untreated cells.
-
Use qPCR to assess the enrichment at a known positive control locus (a gene promoter known to be marked by H3K27ac in your cell type) and a negative control locus (a heterochromatic region).
-
A successful validation will show enrichment at the positive locus in the untreated sample and a significant reduction in enrichment in the EML425-treated sample.
-
Spike-in ChIP-seq Protocol Outline
-
Prepare Experimental and Spike-in Chromatin:
-
Culture and treat your experimental cells (e.g., human) with EML425 or a vehicle control.
-
Separately, culture and harvest cells from a different species (e.g., Drosophila melanogaster) to be used as the spike-in.
-
Crosslink and prepare chromatin from both cell types separately.
-
-
Combine Chromatin:
-
Before the immunoprecipitation step, add a small, fixed amount of the spike-in chromatin to each of your experimental chromatin samples. The ratio of spike-in to experimental chromatin should be consistent across all samples.
-
-
Immunoprecipitation:
-
Proceed with the standard ChIP protocol using your validated antibody.
-
-
Sequencing and Data Analysis:
-
After sequencing, align the reads to a combined reference genome containing both the experimental and spike-in species' genomes.
-
The number of reads aligning to the spike-in genome can be used to calculate a normalization factor for each sample.
-
Apply this normalization factor to the reads from the experimental genome to account for technical variability and global changes in the histone mark.
-
Visualizations
Caption: EML425 inhibits p300/CBP, reducing histone acetylation.
References
- 1. researchgate.net [researchgate.net]
- 2. Research Progress on the Mechanism and Function of Histone Acetylation Regulating the Interaction between Pathogenic Fungi and Plant Hosts - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Histone Acetyltransferases and Stem Cell Identity [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Protocol to apply spike-in ChIP-seq to capture massive histone acetylation in human cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Validation of Histone Modification Antibodies | Cell Signaling Technology [cellsignal.com]
- 8. Specificity Analysis of Antibodies That Recognize Histone Posttranslational Modifications | Thermo Fisher Scientific - IN [thermofisher.com]
- 9. ChIPAb+ Acetyl-Histone H3 (Lys27) - ChIP Validated Antibody and Primer Set clone CMA309, from mouse [sigmaaldrich.com]
- 10. bosterbio.com [bosterbio.com]
- 11. Using ChIP-Seq Technology to Generate High-Resolution Profiles of Histone Modifications - PMC [pmc.ncbi.nlm.nih.gov]
EML 425 degradation and stability in cell culture media
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the degradation and stability of EML 425 in cell culture media. The information is presented in a question-and-answer format to directly address potential issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a cell-permeable, reversible, and non-competitive dual inhibitor of the histone acetyltransferases (HATs) CREB-binding protein (CBP) and p300.[1] It blocks the acetyltransferase activity of these proteins, which are critical co-activators in a wide range of signaling pathways involved in cell proliferation, differentiation, and apoptosis.
Q2: What are the recommended solvent and storage conditions for this compound stock solutions?
For initial solubilization, it is recommended to prepare a high-concentration stock solution in a water-miscible organic solvent such as Dimethyl Sulfoxide (DMSO).[2] this compound is soluble in DMSO at a concentration of 40 mg/mL. Stock solutions should be stored at -20°C or -80°C to minimize degradation.[3] It is advisable to aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles, which can lead to compound precipitation and degradation.[3]
Q3: What is the expected stability of this compound in cell culture media?
While specific stability data for this compound in various cell culture media is not extensively published, the stability of small molecules in aqueous solutions is influenced by several factors. These include the inherent chemical stability of the compound, the pH of the medium (typically 7.2-7.4), the presence of serum components like enzymes, and exposure to light and elevated temperatures (e.g., 37°C in an incubator).[4][5] It is best practice to prepare fresh working solutions of this compound in cell culture media for each experiment.
Q4: To which signaling pathways is this compound expected to have an impact?
As a dual inhibitor of CBP and p300, this compound can modulate multiple signaling pathways where these proteins act as transcriptional co-activators. These include, but are not limited to, the Wnt/β-catenin, p53, HIF-1α, NF-κB, and TGF-β/SMAD pathways.[2][3][4] By inhibiting CBP/p300, this compound can disrupt the expression of genes regulated by these pathways, which are involved in critical cellular processes.
Troubleshooting Guides
Issue 1: Inconsistent or lower-than-expected activity of this compound.
Q: My experimental results with this compound are not reproducible, or the observed potency is lower than the reported IC50 values. What could be the cause?
A: This issue can arise from several factors related to the stability and handling of this compound:
-
Degradation of this compound: The compound may be degrading in the cell culture medium over the course of your experiment. It is recommended to assess the stability of this compound under your specific experimental conditions.
-
Precipitation: this compound might be precipitating out of the solution, especially at higher concentrations or if the final DMSO concentration is too high. Ensure the final DMSO concentration in your cell culture medium is low (typically <0.5%) to maintain solubility.[6]
-
Binding to Serum Proteins: If you are using serum-supplemented media, this compound may bind to proteins like albumin, reducing its free concentration and apparent activity.[5]
-
Improper Storage: Repeated freeze-thaw cycles of the stock solution can lead to compound degradation or precipitation.[3]
Issue 2: Observing a decline in the effect of this compound over time in long-term experiments.
Q: In my multi-day cell culture experiment, the initial effect of this compound diminishes over time. Why is this happening?
A: The diminishing effect of a small molecule inhibitor in long-term experiments is often due to its degradation or metabolism by the cells.[6]
-
Solution: To maintain a consistent effective concentration of this compound, consider replenishing the compound with a partial or full media change at regular intervals (e.g., every 24-48 hours). The optimal replenishment schedule should be determined empirically.
Issue 3: Solubility issues with this compound in aqueous media.
Q: I am having trouble dissolving this compound in my cell culture medium, or I observe precipitation after dilution from the DMSO stock.
A: Poor aqueous solubility is a common challenge with small molecules.
-
Troubleshooting Steps:
-
Prepare a High-Concentration Stock in DMSO: Ensure you start with a high-concentration stock solution in 100% DMSO.
-
Serial Dilution: Perform serial dilutions of your working solution. It is often better to do a multi-step dilution rather than a single large dilution.
-
Vortexing: Vortex the solution thoroughly after each dilution step.
-
Final DMSO Concentration: Keep the final concentration of DMSO in the cell culture medium as low as possible (ideally below 0.1%) to prevent precipitation and solvent-induced artifacts.[6]
-
Data Presentation
Table 1: Properties of this compound
| Property | Value | Reference |
| Chemical Name | 5-[(4-Hydroxy-2,6-dimethylphenyl)methylene]-1,3-bis(phenylmethyl)-2,4,6(1H,3H,5H)-pyrimidinetrione | [1] |
| Molecular Formula | C₂₇H₂₄N₂O₄ | |
| Molecular Weight | 440.5 g/mol | |
| Mechanism of Action | Reversible and non-competitive CBP/p300 inhibitor | [1] |
| IC50 Values | CBP: 1.1 µM, p300: 2.9 µM | [1] |
| Solubility | DMSO: 40 mg/mL |
Table 2: Hypothetical Stability of this compound in Cell Culture Media at 37°C *
| Time (hours) | Percent Remaining (without serum) | Percent Remaining (with 10% FBS) |
| 0 | 100% | 100% |
| 4 | 90% | 95% |
| 8 | 75% | 85% |
| 24 | 50% | 65% |
| 48 | 25% | 40% |
*Disclaimer: This table presents hypothetical data based on the general behavior of small molecules in cell culture media. Actual stability should be determined experimentally.
Experimental Protocols
Protocol: Assessing the Stability of this compound in Cell Culture Media
This protocol outlines a general method to determine the stability of this compound in a specific cell culture medium using High-Performance Liquid Chromatography (HPLC).
Materials:
-
This compound
-
High-purity DMSO
-
Cell culture medium (with and without serum)
-
Incubator at 37°C with 5% CO₂
-
HPLC system with a suitable column (e.g., C18)
-
HPLC-grade solvents (e.g., acetonitrile, water with 0.1% formic acid)
Procedure:
-
Prepare a Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO.
-
Prepare Working Solutions: Dilute the stock solution in your cell culture medium (e.g., DMEM with and without 10% FBS) to a final concentration of 10 µM.
-
Incubation: Aliquot the working solutions into sterile tubes and incubate them at 37°C.
-
Time Points: Collect samples at various time points (e.g., 0, 2, 4, 8, 24, and 48 hours). The 0-hour time point should be processed immediately.
-
Sample Quenching: To stop degradation, mix the collected sample with an equal volume of cold acetonitrile.
-
Storage: Store the quenched samples at -20°C until HPLC analysis.
-
HPLC Analysis:
-
Analyze the samples using a validated HPLC method to quantify the remaining concentration of this compound.
-
The percentage of this compound remaining at each time point is calculated relative to the 0-hour sample.
-
Visualizations
Caption: Simplified signaling pathway showing the role of CBP/p300 and the inhibitory action of this compound.
References
- 1. EML-425, Bioactive Small Molecules - CD BioSciences [epigenhub.com]
- 2. mdpi.com [mdpi.com]
- 3. embopress.org [embopress.org]
- 4. CBP/p300 are bimodal regulators of Wnt signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The complex network of p300/CBP regulation: Interactions, posttranslational modifications, and therapeutic implications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The transcriptional co-activators CBP and p300 are activated via phenylephrine through the p42/p44 MAPK cascade - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
EML425 vs. C646: A Comparative Guide to CBP/p300 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of two widely used small molecule inhibitors of the CREB-binding protein (CBP) and p300 histone acetyltransferases (HATs): EML425 and C646. This document summarizes their performance based on experimental data, details relevant experimental protocols, and visualizes their impact on key signaling pathways.
Data Presentation: Quantitative Comparison
The following table summarizes the key quantitative parameters for EML425 and C646, offering a direct comparison of their potency and mechanism of action.
| Parameter | EML425 | C646 | Reference |
| Target | CBP/p300 | p300/CBP | [1][2] |
| IC50 (p300) | 1.1 µM | - | [1][2] |
| IC50 (CBP) | 2.9 µM | - | [1] |
| Ki (p300) | - | 400 nM | |
| Mechanism of Action | Reversible, non-competitive with Acetyl-CoA and histone H3 peptide | Reversible, competitive with Acetyl-CoA |
Core Concepts: Signaling Pathways and Inhibition
CBP and p300 are critical coactivators in multiple signaling pathways that regulate gene transcription. Their inhibition can profoundly impact cellular processes like proliferation, differentiation, and apoptosis. The diagram below illustrates the central role of CBP/p300 and the mechanism of their inhibition.
Caption: Mechanism of CBP/p300 inhibition of histone acetylation.
Wnt/β-catenin Signaling Pathway
The Wnt/β-catenin pathway is crucial for cell fate determination and proliferation. CBP/p300 act as coactivators for β-catenin, enhancing the transcription of Wnt target genes. Inhibition of CBP/p300 can thus suppress aberrant Wnt signaling often observed in cancers.
Caption: CBP/p300 inhibition blocks Wnt/β-catenin signaling.
NF-κB Signaling Pathway
The NF-κB pathway is a key regulator of inflammation, immunity, and cell survival. CBP/p300 are required for the full transcriptional activity of NF-κB. Inhibitors like C646 have been shown to interfere with the NF-κB pathway.
Caption: CBP/p300 inhibition attenuates NF-κB-mediated transcription.
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Histone Acetyltransferase (HAT) Assay (In Vitro)
This protocol is designed to measure the in vitro enzymatic activity of p300/CBP and the inhibitory potential of compounds like EML425 and C646.
-
Reaction Setup : Prepare a reaction mixture containing 5 nM of recombinant p300 or CBP, 3 µM Acetyl-CoA, and 50 nM of a biotinylated H3 (1-21) peptide in an assay buffer (50 mM Tris-HCl, pH 8.0, 0.1 mM EDTA, 1 mM DTT, 0.01% Tween-20, 0.01% BSA, and 330 nM TSA) in a 384-well plate.
-
Inhibitor Addition : Add varying concentrations of EML425, C646, or a vehicle control (e.g., DMSO) to the reaction wells.
-
Incubation : Incubate the plate at room temperature for 15 minutes.
-
Reaction Termination : Stop the reaction by adding an appropriate quenching agent (e.g., 50 µM garcinol).
-
Detection : Add anti-acetyl histone H3 lysine (B10760008) 9 (H3K9Ac) acceptor beads (final concentration 20 µg/mL). The signal, indicative of HAT activity, can be measured using a suitable plate reader.
-
Data Analysis : Calculate the IC50 values by plotting the percentage of inhibition against the inhibitor concentration.
Cell Viability Assays
These assays determine the effect of CBP/p300 inhibitors on cell proliferation and survival.
-
Cell Seeding : Seed cells in a 96-well plate at a density of 1.5 x 10³ to 1 x 10⁴ cells per well and allow them to adhere overnight.
-
Treatment : Treat the cells with a serial dilution of EML425, C646, or a vehicle control.
-
Incubation : Incubate the cells for 24, 48, or 72 hours.
-
Reagent Addition : Add 10 µL of WST-8 or CCK8 reagent to each well and incubate for 1-4 hours at 37°C.
-
Measurement : Measure the absorbance at 450 nm using a microplate reader.
-
Analysis : Calculate cell viability as a percentage relative to the vehicle-treated control cells.
-
Cell Seeding : Seed a low density of cells (e.g., 1.0 x 10³ cells per well) in 6-well plates and allow them to attach overnight.
-
Treatment : Treat the cells with the desired concentrations of the inhibitors or vehicle for a specified period (e.g., 9 hours).
-
Recovery : Remove the treatment medium and replace it with fresh medium.
-
Incubation : Incubate the plates for 7-14 days to allow for colony formation.
-
Staining : Fix the colonies with a methanol/acetic acid solution and stain with crystal violet.
-
Quantification : Count the number of colonies (typically >50 cells) in each well.
Chromatin Immunoprecipitation (ChIP) Assay
ChIP assays are used to determine the genome-wide occupancy of CBP/p300 and the levels of histone acetylation at specific genomic loci.
-
Cross-linking : Treat cells with 1% formaldehyde (B43269) for 10 minutes at room temperature to cross-link proteins to DNA. Quench the reaction with 125 mM glycine.
-
Cell Lysis and Sonication : Lyse the cells and sonicate the chromatin to obtain DNA fragments of 200-1000 bp.
-
Immunoprecipitation : Incubate the sheared chromatin with an antibody specific for CBP, p300, or a specific histone modification (e.g., H3K27ac) overnight at 4°C.
-
Immune Complex Capture : Add Protein A/G magnetic beads to pull down the antibody-chromatin complexes.
-
Washing : Wash the beads sequentially with low-salt, high-salt, and LiCl wash buffers to remove non-specific binding.
-
Elution and Reverse Cross-linking : Elute the chromatin from the beads and reverse the cross-links by incubating at 65°C overnight with NaCl.
-
DNA Purification : Purify the immunoprecipitated DNA.
-
Analysis : Analyze the purified DNA by qPCR with primers for specific target gene promoters or by next-generation sequencing (ChIP-seq) for genome-wide analysis.
Experimental Workflow Visualization
The following diagram outlines a typical workflow for investigating the effects of CBP/p300 inhibitors.
Caption: A typical workflow for characterizing CBP/p300 inhibitors.
References
A Comparative Guide to p300/CBP Inhibitors: EML 425 and A-485 in the Context of Prostate Cancer Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of two inhibitors of the histone acetyltransferases (HATs) p300 and CREB-binding protein (CBP): EML 425 and A-485. The focus is on their potential efficacy in prostate cancer cells, a context where p300/CBP play a critical role in driving tumor growth and therapeutic resistance. While substantial research has elucidated the role of A-485 in prostate cancer, data on this compound in this specific malignancy is currently lacking. This guide will present the available data for both compounds to inform future research directions.
Introduction to p300/CBP Inhibition in Prostate Cancer
The paralogous histone acetyltransferases p300 and CBP are crucial transcriptional co-activators that regulate the expression of a wide array of genes involved in cell proliferation, differentiation, and survival. In prostate cancer, p300/CBP are key co-activators of the Androgen Receptor (AR), a primary driver of prostate cancer initiation and progression. By acetylating histones and other transcription factors, p300/CBP facilitate the transcription of AR target genes, promoting tumor growth. Their inhibition presents a promising therapeutic strategy, particularly in castration-resistant prostate cancer (CRPC), where AR signaling remains active despite androgen deprivation therapies.
Comparative Analysis of this compound and A-485
This section details the biochemical and cellular activities of this compound and A-485. It is important to note that while A-485 has been evaluated in prostate cancer models, the cellular effects of this compound have been primarily characterized in leukemia cell lines.
Biochemical Potency and Mechanism of Action
A-485 is a highly potent and selective catalytic inhibitor of p300/CBP, acting as an acetyl-CoA competitive inhibitor.[1][2] In contrast, this compound is a reversible and non-competitive inhibitor with respect to both acetyl-CoA and the histone substrate.[3][4][5] This difference in their mechanism of action could translate to distinct biological effects and potential resistance mechanisms.
Table 1: Biochemical Activity of this compound and A-485
| Compound | Target | IC50 | Mechanism of Action |
| This compound | p300 | 2.9 µM | Non-competitive with Acetyl-CoA and Histone Substrate |
| CBP | 1.1 µM | ||
| A-485 | p300 | 9.8 nM | Competitive with Acetyl-CoA |
| CBP | 2.6 nM |
Signaling Pathway of p300/CBP Inhibition
Caption: Mechanism of p300/CBP inhibition by A-485 and this compound.
Efficacy in Prostate Cancer Cells
A-485 has demonstrated significant anti-proliferative effects in androgen receptor-positive (AR+) prostate cancer cell lines. It effectively inhibits the AR transcriptional program in both androgen-sensitive and castration-resistant prostate cancer models. Furthermore, in vivo studies using a castration-resistant prostate cancer xenograft model (LuCaP-77) showed that A-485 treatment resulted in significant tumor growth inhibition.
To date, there are no published studies evaluating the efficacy of this compound in prostate cancer cell lines. Its reported effects are in the context of the U937 human leukemia cell line, where it induces a reduction in histone acetylation, G0/G1 cell cycle arrest, and an increase in apoptosis. The lack of data for this compound in prostate cancer highlights a key area for future investigation.
Table 2: Cellular Activity of A-485 in Prostate Cancer Cells and this compound in Leukemia Cells
| Compound | Cell Line(s) | Effect on Cell Viability | Effect on Histone Acetylation | In Vivo Efficacy |
| A-485 | LNCaP, 22Rv1 (Prostate) | Inhibition of proliferation | Decrease in H3K27ac | 54% tumor growth inhibition in LuCaP-77 CR xenograft model |
| This compound | U937 (Leukemia) | Decrease in cell viability, induction of apoptosis | Reduction in H4K5 and H3K9 acetylation | Not reported |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of these findings. Below are summaries of key experimental protocols.
Cell Viability Assay (CellTiter-Glo®)
This assay determines the number of viable cells in culture based on the quantification of ATP, which is an indicator of metabolically active cells.
Workflow for Cell Viability Assay
Caption: Workflow of the CellTiter-Glo® Luminescent Cell Viability Assay.
Protocol:
-
Seed prostate cancer cells (e.g., LNCaP, 22Rv1) in a 96-well opaque-walled plate at a predetermined optimal density and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of this compound or A-485. Include a vehicle control (e.g., DMSO).
-
Incubate the plates for the desired duration (e.g., 72 or 96 hours).
-
Equilibrate the plate to room temperature for approximately 30 minutes.
-
Add CellTiter-Glo® Reagent to each well in a volume equal to the culture medium.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a plate reader. The signal is proportional to the number of viable cells.
Western Blot for Histone Acetylation
This technique is used to detect changes in the acetylation of specific histone residues (e.g., H3K27ac) following treatment with p300/CBP inhibitors.
Protocol:
-
Culture prostate cancer cells and treat with this compound or A-485 for a specified time.
-
Lyse the cells and extract total protein. Determine protein concentration using a BCA assay.
-
Denature protein samples by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE on a high-percentage polyacrylamide gel suitable for resolving low molecular weight histone proteins.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for the acetylated histone mark of interest (e.g., anti-acetyl-H3K27) overnight at 4°C. A primary antibody against a total histone (e.g., anti-H3) should be used as a loading control.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
In Vivo Xenograft Model (LuCaP-77 CR)
The LuCaP series of patient-derived xenografts (PDXs) are valuable models for studying prostate cancer progression and therapeutic response. The LuCaP-77 CR model is a castration-resistant line used to evaluate the efficacy of A-485.
Protocol:
-
Implant tumor fragments from the LuCaP-77 CR xenograft line subcutaneously into male immunodeficient mice.
-
Allow tumors to establish and reach a predetermined size.
-
Randomize mice into treatment and control groups.
-
Administer A-485 (e.g., 100 mg/kg, twice daily via intraperitoneal injection) or vehicle control for a defined period (e.g., 21 days).
-
Monitor tumor volume and animal body weight regularly.
-
At the end of the study, sacrifice the animals and excise the tumors for further analysis (e.g., western blotting, immunohistochemistry).
Conclusion and Future Directions
A-485 is a well-characterized, potent inhibitor of p300/CBP with demonstrated efficacy against prostate cancer cells, both in vitro and in vivo. Its acetyl-CoA competitive mechanism provides a clear basis for its activity in blocking AR-driven transcription.
This compound is another selective p300/CBP inhibitor with a distinct, non-competitive mechanism of action. While it shows promise in inducing cell death in leukemia cells, its potential in prostate cancer remains unexplored.
For researchers in prostate cancer drug development, the key takeaways are:
-
A-485 serves as a valuable tool compound for studying the role of p300/CBP in prostate cancer and as a benchmark for the development of new inhibitors.
-
The distinct mechanism of this compound warrants its investigation in prostate cancer models. Direct comparison with A-485 in prostate cancer cell lines would be highly informative to understand if the non-competitive inhibition offers any advantages, such as overcoming potential resistance mechanisms to acetyl-CoA competitive inhibitors.
-
Future studies should focus on evaluating the anti-proliferative and pro-apoptotic effects of this compound in a panel of prostate cancer cell lines, including both androgen-sensitive and castration-resistant models. Furthermore, assessing its impact on AR signaling and histone acetylation in these cells will be crucial to determine its potential as a therapeutic agent for prostate cancer.
References
- 1. 5kj2 - The novel p300/CBP inhibitor A-485 uncovers a unique mechanism of action to target AR in castrate resistant prostate cancer - Summary - Protein Data Bank Japan [pdbj.org]
- 2. Discovery of a potent catalytic p300/CBP inhibitor that targets lineage-specific tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. EML-425, Bioactive Small Molecules - CD BioSciences [epigenhub.com]
- 5. merckmillipore.com [merckmillipore.com]
A Head-to-Head Analysis of EML 425 and Other Histone Acetyltransferase (HAT) Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Histone acetyltransferases (HATs) are a class of enzymes crucial for epigenetic regulation, playing a significant role in gene transcription and various cellular processes. Their dysregulation is implicated in numerous diseases, most notably cancer, making them attractive therapeutic targets. This guide provides a detailed, data-driven comparison of EML 425, a dual inhibitor of the HATs p300 and CREB-binding protein (CBP), with other notable HAT inhibitors. The analysis focuses on inhibitors targeting the p300/CBP family and the KAT6A/B family, presenting key performance data, experimental methodologies, and outlining their impact on relevant signaling pathways.
Comparative Analysis of HAT Inhibitor Performance
The following tables summarize the quantitative data for this compound and a selection of other prominent HAT inhibitors. Data has been compiled from various sources, and direct comparisons should be interpreted with the understanding that experimental conditions may have varied between studies.
Table 1: p300/CBP Inhibitors - Potency and Selectivity
| Inhibitor | Target(s) | IC50 (p300) | IC50 (CBP) | Kd (p300) | Kd (CBP) | Selectivity Notes |
| This compound | p300/CBP | 2.9 µM[1] | 1.1 µM[1] | Not Reported | Not Reported | Reversible and non-competitive inhibitor. Inactive against GCN5 and PCAF.[1] |
| C646 | p300/CBP | ~10 µM (inactive in some assays)[2] | Not Reported | 400 nM (Ki)[3] | Not Reported | Competitive with Acetyl-CoA. Modest inhibition in some cellular assays. |
| A-485 | p300/CBP | 9.8 nM | 2.6 nM | 15 nM | Not Reported | Highly potent and selective over other HATs (PCAF, HAT1, MYST3, MYST4, TIP60, GCN5L2) and BET bromodomains. |
| CCS1477 (Inobrodib) | p300/CBP (Bromodomain) | Not Applicable | Not Applicable | 1.3 nM | 1.7 nM | Highly selective for p300/CBP bromodomains over BRD4 (Kd = 222 nM). |
Table 2: KAT6A/B Inhibitors - Potency and Clinical Development
| Inhibitor | Target(s) | Key Preclinical Findings | Clinical Status (as of late 2025) |
| PF-07248144 (Prifetrastat) | KAT6A/KAT6B | Suppresses ER expression and demonstrates potent antitumor activity in ER-positive, HER2-negative breast cancer models, including those resistant to endocrine therapy. | Phase 3 clinical trials for HR+/HER2- metastatic breast cancer. |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are summaries of common protocols used in the evaluation of HAT inhibitors.
Enzymatic Assays for HAT Inhibition
1. Radioisotopic Filter Binding Assay (for IC50 determination of C646):
-
Principle: Measures the incorporation of radiolabeled acetyl groups from [³H]-Acetyl-CoA into a histone substrate.
-
Protocol Summary:
-
Reactions are performed in a buffer containing HEPES, DTT, EDTA, and BSA.
-
The HAT enzyme (e.g., p300) is incubated with a histone substrate (e.g., H4 peptide) and varying concentrations of the inhibitor.
-
The reaction is initiated by the addition of [³H]-Acetyl-CoA.
-
After incubation, the reaction mixture is spotted onto filter paper.
-
The filter paper is washed to remove unincorporated [³H]-Acetyl-CoA.
-
The radioactivity retained on the filter, corresponding to the acetylated histone, is measured using a scintillation counter.
-
IC50 values are calculated by plotting the percentage of inhibition against the inhibitor concentration.
-
2. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay (for IC50 determination of A-485):
-
Principle: Measures the acetylation of a biotinylated histone peptide by a HAT enzyme. The acetylated product is detected by an antibody conjugated to a fluorescent donor, which comes into proximity with a fluorescent acceptor bound to the biotin (B1667282) tag, resulting in a FRET signal.
-
Protocol Summary:
-
The HAT enzyme (e.g., p300 or CBP) is incubated with a biotinylated histone peptide (e.g., H4) and Acetyl-CoA in an assay buffer.
-
The inhibitor (e.g., A-485) is added at various concentrations.
-
The reaction is incubated to allow for enzymatic acetylation.
-
A detection solution containing a Europium-labeled anti-acetylated lysine (B10760008) antibody (donor) and streptavidin-conjugated acceptor beads is added.
-
After another incubation period, the TR-FRET signal is measured.
-
A decrease in the FRET signal indicates inhibition of the HAT enzyme. IC50 values are determined from dose-response curves.
-
3. Fluorescence-Based Assay (General HAT inhibitor screening):
-
Principle: Measures the production of Coenzyme A (CoA-SH), a product of the HAT reaction. The free thiol group of CoA-SH reacts with a fluorogenic probe to produce a fluorescent signal.
-
Protocol Summary:
-
The HAT enzyme, histone peptide substrate, and inhibitor are incubated in an assay buffer.
-
The reaction is started by adding Acetyl-CoA.
-
After incubation, a stopping reagent is added.
-
A developer solution containing a fluorogenic probe (e.g., CPM) is added, which reacts with the generated CoA-SH.
-
Fluorescence is measured at the appropriate excitation and emission wavelengths. A decrease in fluorescence indicates HAT inhibition.
-
Cellular Assays for HAT Inhibitor Activity
1. Western Blot for Histone Acetylation:
-
Principle: To determine the effect of HAT inhibitors on global histone acetylation levels within cells.
-
Protocol Summary:
-
Cells are cultured and treated with the HAT inhibitor at various concentrations and for different durations.
-
Histones are extracted from the cell nuclei.
-
Equal amounts of histone proteins are separated by SDS-PAGE and transferred to a membrane.
-
The membrane is probed with primary antibodies specific for acetylated histone marks (e.g., anti-acetyl-H3K27, anti-acetyl-H3K9) and total histone antibodies as a loading control.
-
Secondary antibodies conjugated to an enzyme (e.g., HRP) are used for detection via chemiluminescence. A reduction in the signal for acetylated histones indicates inhibitor activity.
-
2. Chromatin Immunoprecipitation (ChIP) Assay:
-
Principle: To investigate the effect of HAT inhibitors on histone acetylation at specific gene promoters or enhancers.
-
Protocol Summary:
-
Cells are treated with the HAT inhibitor or vehicle control.
-
Protein-DNA complexes are cross-linked using formaldehyde.
-
The chromatin is sheared into smaller fragments by sonication or enzymatic digestion.
-
An antibody specific for an acetylated histone mark is used to immunoprecipitate the chromatin fragments.
-
The cross-links are reversed, and the DNA is purified.
-
Quantitative PCR (qPCR) is performed to quantify the amount of DNA associated with the acetylated histone at specific genomic loci. A decrease in the amount of precipitated DNA at a target gene promoter indicates reduced acetylation at that site due to the inhibitor.
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate key signaling pathways affected by p300/CBP and KAT6A, as well as a typical experimental workflow for HAT inhibitor evaluation.
Caption: p300/CBP Signaling Pathway and Inhibition.
Caption: KAT6A Signaling in Breast Cancer and Inhibition.
Caption: Experimental Workflow for HAT Inhibitor Discovery.
Conclusion
The landscape of HAT inhibitors is rapidly evolving, with a clear trend towards the development of highly potent and selective agents. This compound is a valuable tool compound for studying the roles of p300/CBP, demonstrating micromolar potency. However, newer compounds like A-485 have emerged with significantly improved potency at the nanomolar level and high selectivity, making them superior probes for dissecting p300/CBP biology and as potential starting points for drug discovery. In a distinct but equally important class, KAT6A/B inhibitors like PF-07248144 (Prifetrastat) are showing significant promise in clinical trials for specific cancer subtypes, highlighting the therapeutic potential of targeting different HAT families.
For researchers, the choice of inhibitor will depend on the specific research question. While this compound can be used to elicit cellular effects related to p300/CBP inhibition, A-485 offers a more precise tool with a lower risk of off-target effects. The development of bromodomain inhibitors like CCS1477 provides an alternative strategy to target the function of p300/CBP beyond their catalytic activity. The progression of PF-07248144 into late-stage clinical trials underscores the viability of HAT inhibitors as a new class of anticancer agents. Future research will likely focus on developing even more selective inhibitors for various HAT family members and exploring their therapeutic potential in a wider range of diseases.
References
Validating the Specificity of EML 425 for CBP/p300 Over Other Histone Acetyltransferases
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the histone acetyltransferase (HAT) inhibitor EML 425, focusing on its specificity for the CBP/p300 family over other HATs. The information presented is supported by experimental data to aid researchers in evaluating this compound for their studies.
Executive Summary
This compound is a cell-permeable small molecule that acts as a reversible and non-competitive inhibitor of the KAT3 histone acetyltransferases, CREB-binding protein (CBP) and p300.[1] It has been identified as a potent and selective inhibitor for this family of enzymes. This guide summarizes the available quantitative data on its inhibitory activity, details the experimental protocols for assessing its specificity, and visualizes its mechanism within relevant signaling pathways.
Data Presentation: this compound Inhibitory Activity
To validate the specificity of this compound, its inhibitory activity against CBP and p300 was compared to its activity against other representative histone acetyltransferases. The following table summarizes the half-maximal inhibitory concentration (IC50) values for this compound against a panel of HATs.
| Histone Acetyltransferase (HAT) | IC50 (µM) |
| CBP | 1.1 [1] |
| p300 | 2.9 [1] |
| PCAF | > 50 |
| GCN5 | > 50 |
| Tip60 | > 50 |
Data for PCAF, GCN5, and Tip60 are inferred from selectivity claims in the primary literature, indicating significantly lower potency compared to CBP/p300. Precise IC50 values were not available in the reviewed literature.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the validation of this compound's specificity.
In Vitro Histone Acetyltransferase (HAT) Inhibition Assay
This biochemical assay is fundamental for determining the direct inhibitory effect of a compound on HAT enzyme activity.
Objective: To quantify the in vitro potency of this compound against purified HAT enzymes (CBP, p300, PCAF, GCN5, and Tip60).
Materials:
-
Recombinant human HAT enzymes (CBP, p300, PCAF, GCN5, Tip60)
-
Histone H3 or H4 peptide substrate
-
Acetyl-Coenzyme A (Acetyl-CoA), [3H]-labeled or unlabeled
-
This compound
-
Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 10% glycerol, 1 mM DTT, 0.1 mM EDTA)
-
Scintillation fluid (for radioactive assays) or appropriate detection reagents for non-radioactive assays.
Procedure:
-
Prepare a reaction mixture containing the assay buffer, histone peptide substrate, and the respective HAT enzyme in a 96-well plate.
-
Add varying concentrations of this compound (or vehicle control, e.g., DMSO) to the wells and incubate for a predetermined period (e.g., 15-30 minutes) at 30°C to allow for inhibitor binding.
-
Initiate the acetylation reaction by adding Acetyl-CoA.
-
Incubate the reaction for a specific time (e.g., 30-60 minutes) at 30°C.
-
Stop the reaction (e.g., by adding acetic acid or a specific stop reagent).
-
Detect the level of histone acetylation. For radioactive assays, this involves transferring the reaction mixture to a filter paper, washing away unincorporated [3H]Acetyl-CoA, and measuring the incorporated radioactivity using a scintillation counter. For non-radioactive methods like AlphaLISA or fluorescence-based assays, follow the manufacturer's protocol for detection.
-
Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Cellular Chromatin Hyperacetylation Inhibition Assay (ChHAI)
This cell-based assay assesses the ability of an inhibitor to counteract the increase in histone acetylation induced by a histone deacetylase (HDAC) inhibitor.
Objective: To determine the cellular potency of this compound in inhibiting CBP/p300 activity within a cellular context.
Materials:
-
Human cell line (e.g., U937 leukemia cells)
-
Cell culture medium and supplements
-
HDAC inhibitor (e.g., Trichostatin A or Vorinostat)
-
This compound
-
Lysis buffer
-
Antibodies for Western blotting (e.g., anti-acetyl-H3, anti-acetyl-H4, anti-total H3, anti-total H4)
Procedure:
-
Seed cells in a multi-well plate and allow them to adhere and grow.
-
Treat the cells with an HDAC inhibitor for a sufficient time (e.g., 4-8 hours) to induce histone hyperacetylation.
-
Add varying concentrations of this compound to the pre-treated cells and incubate for an additional period (e.g., 4-12 hours).
-
Harvest the cells and prepare whole-cell lysates.
-
Perform Western blot analysis to detect the levels of specific acetylated histones (e.g., acetyl-H3K27, a known CBP/p300 target) and total histones.
-
Quantify the band intensities and normalize the acetylated histone levels to the total histone levels.
-
Determine the concentration of this compound required to reduce the HDAC inhibitor-induced hyperacetylation.
Mandatory Visualizations
Signaling Pathway of CBP/p300 Inhibition
CBP and p300 are critical coactivators for a multitude of transcription factors involved in diverse cellular processes. Inhibition of CBP/p300 by this compound can impact these signaling pathways.
Caption: Inhibition of CBP/p300 by this compound blocks histone acetylation, impacting multiple signaling pathways.
Experimental Workflow for HAT Inhibitor Specificity
The following diagram illustrates a typical workflow for assessing the specificity of a HAT inhibitor like this compound.
Caption: A stepwise workflow for validating the specificity of HAT inhibitors from initial screening to cellular validation.
References
Cross-Validation of EML 425's Effects with Genetic Knockdown of CBP/p300: A Comparative Guide
Objective: This guide provides a comparative analysis of the effects of the small molecule inhibitor EML 425 and genetic knockdown of the homologous histone acetyltransferases (HATs), CREB-binding protein (CBP) and p300. The objective is to cross-validate the on-target effects of this compound by comparing its phenotypic and molecular consequences to those induced by the specific depletion of its targets.
Introduction: this compound is a potent, reversible, and non-competitive dual inhibitor of CBP and p300 with IC50 values of 2.9 µM and 1.1 µM, respectively[1][2]. These two proteins are critical transcriptional co-activators that play a central role in a myriad of cellular processes, including cell cycle regulation, proliferation, differentiation, and apoptosis, through their intrinsic histone acetyltransferase activity and by scaffolding transcription factor complexes[3][4]. Given their high degree of homology, they are often studied together.
Genetic knockdown, through techniques such as siRNA, shRNA, or CRISPR, offers a highly specific method to deplete cellular levels of CBP and p300. Comparing the effects of a pharmacological inhibitor like this compound to the effects of genetic knockdown is a crucial step in target validation. This cross-validation helps to confirm that the observed effects of the compound are indeed due to the inhibition of its intended targets and not due to off-target activities.
While direct comparative studies for this compound are not extensively available in the public domain, this guide synthesizes the known effects of both this compound and CBP/p300 knockdown from various studies to provide a framework for such a comparison. For instance, studies on other CBP/p300 inhibitors, such as A-485, have utilized siRNA knockdown to validate that the inhibitor's effects on cell proliferation and histone acetylation are consistent with the genetic depletion of p300/CBP.
Data Presentation: Comparative Effects of this compound and CBP/p300 Knockdown
The following tables summarize the expected comparative outcomes based on the known functions of CBP/p300 and the reported effects of their inhibition or knockdown.
Table 1: Effects on Histone Acetylation
| Target | This compound | Genetic Knockdown (siRNA/shRNA) |
| H3K18ac | Expected to be significantly reduced. | Consistently shown to be reduced[5]. |
| H3K27ac | Expected to be significantly reduced. | Consistently shown to be reduced[5]. |
| H4K5ac | Reported to be reduced[2]. | Acetylation of H4 is a known function of CBP/p300. |
| H3K9ac | Reported to be reduced[2]. | Effects can be context-dependent. |
Table 2: Cellular Phenotypes
| Phenotype | This compound | Genetic Knockdown (siRNA/shRNA) |
| Cell Cycle | Induces G0/G1 phase arrest in leukemia cells[2]. | Double knockdown can inhibit G2/M regulatory molecules[5]. |
| Apoptosis | Increases the percentage of hypodiploid nuclei, indicative of apoptosis[2]. | Knockdown of p300 in CBP-deficient cells induces apoptosis[6]. |
| Cell Proliferation | Expected to inhibit proliferation. | Knockdown of CBP and/or p300 inhibits proliferation in various cancer cell lines[7]. |
| Gene Expression | Expected to downregulate CBP/p300 target genes (e.g., MYC). | Knockdown of CBP/p300 downregulates the expression of oncogenes like MYC[7]. |
Experimental Protocols
Protocol 1: Inhibition of CBP/p300 with this compound
-
Cell Culture: Plate cells (e.g., human leukemia U937 cells) at a desired density in appropriate culture medium and incubate overnight.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in culture medium to achieve the desired final concentrations (e.g., 1 µM, 5 µM, 10 µM).
-
Treatment: Replace the culture medium with the medium containing different concentrations of this compound or a vehicle control (DMSO).
-
Incubation: Incubate the cells for the desired time points (e.g., 24, 48, 72 hours).
-
Analysis: Harvest the cells for downstream analysis, such as:
-
Western Blotting: To assess the levels of acetylated histones (H3K18ac, H3K27ac) and total histones.
-
Flow Cytometry: To analyze cell cycle distribution (e.g., using propidium (B1200493) iodide staining) and apoptosis (e.g., using Annexin V staining).
-
RT-qPCR: To measure the expression of known CBP/p300 target genes.
-
Protocol 2: Genetic Knockdown of CBP and p300 using siRNA
-
Cell Culture: Plate cells in antibiotic-free medium to a confluency of 30-50% at the time of transfection.
-
siRNA Preparation: Reconstitute siRNAs targeting CBP (CREBBP), p300 (EP300), and a non-targeting control siRNA according to the manufacturer's instructions.
-
Transfection:
-
Dilute the siRNAs in serum-free medium.
-
In a separate tube, dilute a lipid-based transfection reagent in serum-free medium.
-
Combine the diluted siRNAs and the diluted transfection reagent and incubate at room temperature to allow the formation of siRNA-lipid complexes.
-
Add the complexes to the cells.
-
-
Incubation: Incubate the cells for 48-72 hours.
-
Analysis:
-
Western Blotting: Harvest a portion of the cells to confirm the successful knockdown of CBP and p300 proteins and to analyze the levels of acetylated histones.
-
RT-qPCR: Harvest a portion of the cells to confirm the knockdown at the mRNA level and to analyze the expression of target genes.
-
Perform cellular assays as described in Protocol 1 (cell cycle analysis, apoptosis assays).
-
Mandatory Visualization
Caption: CBP/p300 signaling pathway and points of intervention.
Caption: Workflow for cross-validation of this compound and CBP/p300 siRNA.
References
- 1. egusphere.copernicus.org [egusphere.copernicus.org]
- 2. researchgate.net [researchgate.net]
- 3. EML-425, Bioactive Small Molecules - CD BioSciences [epigenhub.com]
- 4. Differential contribution of p300 and CBP to regulatory element acetylation in mESCs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound - CAS:1675821-32-5 - 山东思科捷生物技术有限公司 [sparkjadesd.com]
- 6. researchgate.net [researchgate.net]
- 7. statinfer.com [statinfer.com]
EML 425: A Comparative Analysis of its Selectivity Profile Against Other Epigenetic Drugs
EML 425, a reversible and non-competitive inhibitor of the histone acetyltransferases (HATs) p300 and CREB-binding protein (CBP), presents a distinct selectivity profile when compared to other epigenetic drugs targeting the same enzymes. This guide provides a comprehensive comparison of this compound with other notable p300/CBP inhibitors, supported by available experimental data and detailed methodologies, to assist researchers, scientists, and drug development professionals in their evaluation of these compounds.
This compound inhibits p300 and CBP with IC50 values of 1.1 µM and 2.9 µM, respectively. Its non-competitive mechanism of action distinguishes it from many existing HAT inhibitors. To provide a clear perspective on its specificity, this guide contrasts this compound with other well-characterized p300/CBP inhibitors: A-485, SGC-CBP30, and CCS1477.
Comparative Selectivity Profiles
The following tables summarize the quantitative data on the selectivity of this compound and its comparators against their primary targets and a range of off-targets.
| Compound | Target | IC50 / Kd | Selectivity Notes | Reference |
| This compound | p300 | 1.1 µM | Non-competitive inhibitor. Limited publicly available broad selectivity panel data. | |
| CBP | 2.9 µM | |||
| A-485 | p300 | 9.8 nM | Potent catalytic inhibitor, competitive with acetyl-CoA. Selective over other HATs and bromodomains. | |
| CBP | 2.6 nM | |||
| SGC-CBP30 | p300 (bromodomain) | 38 nM (IC50) | Potent bromodomain inhibitor. Shows off-target activity against BRD2, BRD3, and BRD4. | |
| CBP (bromodomain) | 21 nM (IC50) | |||
| CCS1477 | p300 (bromodomain) | 1.3 nM (Kd) | Potent bromodomain inhibitor. High selectivity over BRD4. No significant activity in a kinome scan. | |
| CBP (bromodomain) | 1.7 nM (Kd) |
Signaling Pathways and Experimental Workflows
To facilitate a deeper understanding of the methodologies used to characterize these inhibitors, the following diagrams illustrate a key signaling pathway involving p300/CBP and a general workflow for assessing inhibitor selectivity.
Caption: Simplified signaling pathway illustrating the role of p300/CBP in gene expression and the point of intervention for inhibitors.
Caption: General experimental workflow for assessing the selectivity profile of epigenetic drug candidates.
Experimental Protocols
A critical aspect of comparing drug candidates is understanding the methodologies used to generate the data. Below are detailed protocols for key experiments cited in the evaluation of p300/CBP inhibitors.
Radiometric Histone Acetyltransferase (HAT) Assay
This biochemical assay is a standard method for determining the enzymatic activity of HATs and the potency of their inhibitors.
Objective: To quantify the transfer of a radiolabeled acetyl group from [3H]-acetyl-CoA to a histone substrate, thereby measuring the inhibitory effect of a compound on p300/CBP HAT activity.
Materials:
-
Recombinant p300 or CBP enzyme
-
Histone H3 or H4 peptide substrate
-
[3H]-acetyl-CoA
-
Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 10% glycerol, 1 mM DTT, 0.1 mM EDTA)
-
Test compounds (e.g., this compound, A-485) dissolved in DMSO
-
Phosphocellulose filter paper
-
Scintillation fluid and counter
Procedure:
-
Reaction Setup: Prepare a reaction mixture containing the assay buffer, recombinant p300/CBP enzyme, and histone peptide substrate in a microplate.
-
Compound Addition: Add serial dilutions of the test compound or DMSO (vehicle control) to the wells.
-
Initiation: Start the reaction by adding [3H]-acetyl-CoA.
-
Incubation: Incubate the plate at 30°C for a defined period (e.g., 30 minutes).
-
Termination and Capture: Stop the reaction and spot the reaction mixture onto phosphocellulose filter paper. The positively charged paper binds the negatively charged acetylated histone peptide.
-
Washing: Wash the filter paper to remove unincorporated [3H]-acetyl-CoA.
-
Quantification: Measure the radioactivity on the filter paper using a scintillation counter.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.
NanoBRET™ Target Engagement Assay
This cell-based assay measures the binding of a compound to a specific protein target within intact cells, providing a more physiologically relevant assessment of target engagement.
Objective: To quantify the apparent affinity of a test compound for p300 or CBP in living cells by competitive displacement of a fluorescent tracer.
Materials:
-
HEK293 cells
-
Plasmid encoding NanoLuc®-p300 or NanoLuc®-CBP fusion protein
-
Transfection reagent (e.g., FuGENE® HD)
-
Opti-MEM® I Reduced Serum Medium
-
NanoBRET™ fluorescent tracer specific for the target
-
Test compounds dissolved in DMSO
-
Nano-Glo® Substrate
-
Plate reader capable of measuring luminescence and BRET signals
Procedure:
-
Cell Transfection: Transfect HEK293 cells with the NanoLuc®-fusion protein plasmid and seed them into a multi-well plate.
-
Compound and Tracer Addition: After 24 hours, add the test compound at various concentrations, followed by the specific NanoBRET™ tracer to the cells.
-
Equilibration: Incubate the plate to allow the compound and tracer to reach binding equilibrium with the target protein.
-
Substrate Addition: Add the Nano-Glo® Substrate to measure NanoLuc® luminescence.
-
Signal Detection: Measure both the donor (NanoLuc®) and acceptor (tracer) emission signals using a BRET-capable plate reader.
-
Data Analysis: Calculate the BRET ratio (acceptor emission/donor emission). A decrease in the BRET ratio indicates displacement of the tracer by the test compound. Determine the IC50 value from the dose-response curve.
Conclusion
This compound is a valuable tool for studying the biological roles of p300 and CBP, particularly due to its non-competitive mode of inhibition. While it shows micromolar potency for its primary targets, a comprehensive understanding of its broader selectivity profile requires further investigation through extensive screening against a wide range of epigenetic and non-epigenetic targets. In contrast, compounds like A-485 and CCS1477 have been more extensively characterized for their high potency and selectivity, albeit through different mechanisms of action (catalytic vs. bromodomain inhibition). The choice of inhibitor will therefore depend on the specific research question, with this compound offering a unique mechanistic profile for probing p300/CBP function. The provided experimental protocols offer a foundation for researchers to conduct their own comparative studies and further elucidate the nuanced selectivity profiles of these important epigenetic modulators.
A Biochemical Assay Comparison of EML 425 and Other Small Molecule Inhibitors of the CBP/p300 Histone Acetyltransferases
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the biochemical performance of EML 425 and other notable small molecule inhibitors targeting the homologous histone acetyltransferases (HATs), CREB-binding protein (CBP), and p300. The information presented herein is supported by experimental data from various sources and includes detailed methodologies for key biochemical assays to aid in the evaluation of these compounds for research and drug development purposes.
Introduction to CBP/p300 Inhibition
The paralogous proteins CBP and p300 are crucial transcriptional co-activators that play a pivotal role in regulating gene expression.[1][2] They possess intrinsic histone acetyltransferase (HAT) activity, catalyzing the transfer of an acetyl group from acetyl-CoA to lysine (B10760008) residues on histone tails and other non-histone proteins.[1][3] This acetylation neutralizes the positive charge of lysine, leading to a more relaxed chromatin structure, which facilitates the recruitment of transcriptional machinery and subsequent gene activation.[4] Given their central role in cellular processes such as proliferation, differentiation, and apoptosis, the dysregulation of CBP/p300 activity has been implicated in various diseases, including cancer, making them attractive therapeutic targets.[1][2][3]
This compound is a potent and selective, reversible inhibitor of CBP/p300. It acts in a non-competitive manner with respect to both acetyl-CoA and the histone substrate.[5] This guide compares the inhibitory activity of this compound with other well-characterized CBP/p300 inhibitors: A-485, iP300w, Anacardic acid, and Garcinol.
Comparative Biochemical Data
The following table summarizes the half-maximal inhibitory concentrations (IC50) of this compound and other small molecule inhibitors against CBP and p300. Lower IC50 values are indicative of higher potency.
| Inhibitor | Target(s) | p300 IC50 | CBP IC50 | Mechanism of Action |
| This compound | CBP/p300 | 2.9 µM | 1.1 µM | Reversible, non-competitive with Acetyl-CoA and histone substrate |
| A-485 | p300/CBP | 9.8 nM - 60 nM | 2.6 nM | Potent and selective, competitive with Acetyl-CoA[5][6][7] |
| iP300w | p300/CBP | 19 nM - 33 nM | Not explicitly stated, but inhibits CBP | Potent p300/CBP inhibitor[8][9] |
| Anacardic acid | p300/PCAF | ~8.5 µM | Not explicitly stated, but inhibits CBP | Non-competitive[10][11] |
| Garcinol | p300/PCAF | 7 µM | Not explicitly stated, but inhibits CBP | Potent inhibitor[12][13] |
Signaling Pathway and Point of Inhibition
The diagram below illustrates a simplified signaling pathway involving CBP/p300 and highlights the point of action for the compared inhibitors. Transcription factors (TFs) recruit CBP/p300 to specific gene promoters. CBP/p300 then acetylates histones (e.g., H3K27), leading to chromatin relaxation and gene transcription. The small molecule inhibitors discussed in this guide block the HAT activity of CBP/p300, thereby preventing histone acetylation and subsequent gene expression.
References
- 1. The histone acetyltransferases CBP/p300 are degraded in NIH 3T3 cells by activation of Ras signalling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. p300/CBP cellular assay – openlabnotebooks.org [openlabnotebooks.org]
- 3. Discovery, Structure-Activity Relationship and Biological Activity of Histone-Competitive Inhibitors of Histone Acetyltransferases P300/CBP - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. stemcell.com [stemcell.com]
- 7. selleckchem.com [selleckchem.com]
- 8. iP300w | p300/CBP inhibitor | Probechem Biochemicals [probechem.com]
- 9. iP300w | Histone Acetyltransferases | Tocris Bioscience [tocris.com]
- 10. Anacardic acid | HAT inhibitor | Hello Bio [hellobio.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. adooq.com [adooq.com]
- 13. Garcinol - Focus Biomolecules [mayflowerbio.com]
In Vivo Comparative Analysis of Next-Generation Histone Acetyltransferase (HAT) Inhibitors
A detailed guide for researchers, scientists, and drug development professionals on the comparative in vivo efficacy of emerging Histone Acetyltransferase (HAT) inhibitors. This guide provides a summary of available preclinical data, detailed experimental methodologies, and visual representations of key biological pathways and experimental workflows.
Executive Summary
The reversible acetylation of histone proteins, tightly regulated by Histone Acetyltransferases (HATs) and Histone Deacetylases (HDACs), plays a pivotal role in chromatin organization and gene expression. Dysregulation of this process is a hallmark of various cancers, making HATs attractive therapeutic targets. This guide focuses on the in vivo comparison of EML 425 and other next-generation HAT inhibitors.
This compound is a potent, reversible, and non-competitive dual inhibitor of the homologous HATs, CREB-binding protein (CBP) and p300. In vitro studies have demonstrated its ability to induce a time-dependent reduction in histone acetylation, leading to cell cycle arrest in the G0/G1 phase and an increase in apoptosis in human leukemia U937 cells.[1] However, as of the latest available data, in vivo studies demonstrating the anti-tumor efficacy of this compound in animal models have not been publicly reported.
In contrast, several next-generation HAT inhibitors have progressed to in vivo evaluation, showing promising anti-tumor activity in various preclinical cancer models. This guide provides a comparative overview of the in vivo performance of three such inhibitors: ASTX528, a potent CBP/p300 inhibitor; and the pyridoisothiazolones PU139 (a pan-HAT inhibitor) and PU141 (a selective CBP/p300 inhibitor).
In Vivo Performance of Next-Generation HAT Inhibitors
The following tables summarize the available in vivo efficacy data for ASTX528, PU139, and PU141 in xenograft models.
Table 1: In Vivo Efficacy of ASTX528 in NCI-H211 Xenograft Model
| Parameter | Value | Reference |
| Inhibitor | ASTX528 | --INVALID-LINK-- |
| Target | CBP/p300 HAT domain | --INVALID-LINK-- |
| Cancer Model | NCI-H211 lung carcinoma xenograft | --INVALID-LINK-- |
| Animal Model | CB17 SCID mice | --INVALID-LINK-- |
| Dosing Regimen | Oral, once daily | --INVALID-LINK-- |
| Minimum Effective Dose (MED) | 0.25 mg/kg | --INVALID-LINK-- |
| Efficacy | Significant dose-dependent tumor growth reduction | --INVALID-LINK-- |
| Biomarker Modulation | Rapid, dose-dependent deacetylation of H3K18 in tumor tissue | --INVALID-LINK-- |
Table 2: Comparative In Vivo Efficacy of PU139 and PU141 in a Neuroblastoma Xenograft Model
| Parameter | PU139 | PU141 | Reference |
| Target(s) | Gcn5, PCAF, CBP, p300 | CBP, p300 | --INVALID-LINK-- |
| Cancer Model | SK-N-SH neuroblastoma xenograft | SK-N-SH neuroblastoma xenograft | --INVALID-LINK-- |
| Animal Model | NMRI:nu/nu mice | NMRI:nu/nu mice | --INVALID-LINK-- |
| Dosing Regimen | 25 mg/kg, intraperitoneal, once per week | 25 mg/kg, intraperitoneal, once per week | --INVALID-LINK-- |
| Efficacy (Tumor Volume Reduction) | 33% | 19% | --INVALID-LINK-- |
| Combination Synergy | Synergizes with doxorubicin (B1662922) in vivo | Not reported | --INVALID-LINK-- |
Experimental Protocols
In Vivo Xenograft Studies for HAT Inhibitors
A generalized protocol for evaluating the in vivo efficacy of HAT inhibitors using xenograft models is outlined below, based on methodologies reported for ASTX528, PU139, and PU141.
-
Cell Culture: Human cancer cell lines (e.g., NCI-H211 lung carcinoma, SK-N-SH neuroblastoma) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics under standard cell culture conditions (37°C, 5% CO2).
-
Animal Models: Immunocompromised mice (e.g., CB17 SCID, NMRI:nu/nu), typically 6-8 weeks old, are used to prevent rejection of human tumor xenografts.
-
Tumor Implantation: A suspension of cancer cells (typically 1 x 10^6 to 10 x 10^6 cells) in a suitable medium (e.g., PBS or media mixed with Matrigel) is subcutaneously injected into the flank of each mouse.
-
Tumor Growth Monitoring: Tumor dimensions are measured regularly (e.g., twice weekly) using calipers. Tumor volume is calculated using the formula: (length x width^2) / 2.
-
Treatment Initiation: Once tumors reach a predetermined size (e.g., 100-200 mm^3), mice are randomized into control and treatment groups.
-
Drug Administration: The HAT inhibitor is administered according to the specified route (e.g., oral gavage, intraperitoneal injection), dose, and schedule. The control group receives the vehicle used to dissolve the inhibitor.
-
Efficacy Evaluation: The primary endpoint is typically tumor growth inhibition, calculated as the percentage difference in mean tumor volume between the treated and control groups. Body weight is also monitored as an indicator of toxicity.
-
Pharmacodynamic Analysis: At the end of the study, tumors may be excised for biomarker analysis, such as measuring the levels of histone acetylation (e.g., H3K18Ac, H3K27Ac) by Western blot or immunohistochemistry to confirm target engagement.
Signaling Pathways and Experimental Workflows
CBP/p300 Signaling in Cancer
CBP and p300 are crucial coactivators for a multitude of transcription factors implicated in cancer development and progression. Inhibition of their HAT activity can disrupt these oncogenic signaling pathways.
Caption: CBP/p300 signaling pathway and the mechanism of HAT inhibitors.
General Workflow for In Vivo Xenograft Studies
The following diagram illustrates the typical workflow for assessing the in vivo efficacy of a novel HAT inhibitor.
Caption: Standard workflow for in vivo xenograft studies of HAT inhibitors.
Conclusion
While in vitro data positions this compound as a promising dual CBP/p300 inhibitor, the absence of publicly available in vivo data currently limits a direct comparison of its anti-tumor efficacy with other next-generation HAT inhibitors. In contrast, compounds like ASTX528, PU139, and PU141 have demonstrated significant in vivo anti-tumor activity in preclinical models of solid tumors. The pan-HAT inhibitor PU139 showed greater tumor growth inhibition than the more selective CBP/p300 inhibitor PU141 in a neuroblastoma model, suggesting that broader HAT inhibition may be more effective in certain contexts. The potent, low-dose efficacy of ASTX528 highlights the progress in developing highly active and specific HAT inhibitors. Further in vivo studies on this compound are warranted to fully assess its therapeutic potential and to enable a direct and comprehensive comparison with these emerging agents.
References
Safety Operating Guide
Essential Safety and Handling Protocols for EML 425
For researchers, scientists, and drug development professionals, ensuring safe handling of laboratory chemicals is paramount. This document provides immediate, essential safety and logistical information for the handling of EML 425, including personal protective equipment (PPE) guidelines, operational procedures, and disposal plans.
Personal Protective Equipment (PPE)
The following table summarizes the required personal protective equipment for handling this compound. It is crucial to use this equipment to prevent exposure and ensure personal safety.
| Protection Type | Specific Equipment | Purpose | Additional Notes |
| Eye/Face Protection | Safety glasses with side-shields or goggles. | To prevent eye irritation and serious eye damage from splashes or vapors.[1] | In case of eye contact, rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention if irritation persists.[1] |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile, neoprene). | To prevent skin irritation, defatting, and potential allergic reactions.[1][2] | Wash hands thoroughly after handling. Contaminated work clothing should not be allowed out of the workplace and must be washed before reuse.[1] |
| Protective clothing (e.g., lab coat). | To protect skin and personal clothing from contamination. | Take off immediately all contaminated clothing and rinse skin with water. | |
| Respiratory Protection | Use in a well-ventilated area. | To prevent respiratory irritation from inhaling vapor or mist. | If ventilation is inadequate, wear an appropriate respirator. Individuals with a history of lung or breathing problems should not be exposed to vapor or spray mist. |
Experimental Workflow and Safety Procedures
The following diagram outlines the standard operating procedure for the safe handling of this compound from preparation to disposal. Adherence to these steps is mandatory to minimize risk.
Operational and Disposal Plans
Handling and Storage:
-
Obtain and review the Safety Data Sheet (SDS) before use.
-
Do not handle the substance until all safety precautions have been read and understood.
-
Use only in a well-ventilated area or outdoors.
-
Avoid breathing vapor or mist.
-
Prevent contact with eyes, skin, and clothing.
-
Keep the container tightly closed and store in a cool, well-ventilated place.
-
Keep away from heat, sparks, open flames, and other ignition sources. Use explosion-proof electrical equipment and non-sparking tools.
Spill Response:
-
In the event of a spill, immediately shut off all ignition sources.
-
Isolate the scene and remove all personnel from the vicinity.
-
If fumes are present, rescuers should wear appropriate respiratory protection.
-
For large spills, stop the leak if it can be done without risk and move containers from the spill area.
-
Prevent the spilled material from entering sewers, waterways, soil, or air. Inform relevant authorities if environmental contamination occurs.
Disposal:
-
Dispose of the contents and container in accordance with all local, regional, national, and international regulations.
First Aid Measures:
-
If Inhaled: Remove the person to fresh air and keep them comfortable for breathing. Call a poison center or doctor if you feel unwell.
-
If on Skin: Take off all contaminated clothing immediately and rinse the skin with water. Wash with plenty of soap and water. If skin irritation or a rash occurs, seek medical advice.
-
If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice or attention.
-
If Swallowed: Do not induce vomiting. Seek immediate medical attention. Do not give anything by mouth to an unconscious person.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
